molecular formula C19H22N2O B123159 Epicinchonidine CAS No. 550-54-9

Epicinchonidine

Cat. No.: B123159
CAS No.: 550-54-9
M. Wt: 294.4 g/mol
InChI Key: KMPWYEUPVWOPIM-LSOMNZGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epicinchonidine (CAS 550-54-9) is a stereoisomer of the natural Cinchona alkaloid cinchonidine, defined by its (8α,9S) configuration. This compound serves as a crucial building block and chiral scaffold in modern organic synthesis and catalysis research. Its primary research value lies in the development and study of asymmetric synthesis. This compound is a key precursor for synthesizing novel chiral organocatalysts, particularly primary amine catalysts . These derivatives are highly effective in catalyzing enantioselective carbon-carbon bond-forming reactions, such as the 1,4-Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones, enabling the production of chiral molecules with high enantiomeric excess (e.g., up to 98.5% ee) . The molecule's defined stereochemistry is critical to its function. As a 9-epimer of cinchonidine, its distinct three-dimensional structure, particularly the orientation of the N1-H1 and C9-O12 bonds with a torsion angle that differs by approximately 90° from its erythro-isomers, dictates its conformational preferences and its ability to interact with substrates and transition states . This makes it an invaluable tool for mechanistic studies in stereochemistry, exploring the structure-reactivity relationship in organocatalysis, and investigating chiral recognition processes. Furthermore, its derivatives have been immobilized on solid supports, such as magnetic nanoparticles and polystyrene, to create easily recoverable and reusable catalytic systems, supporting the advancement of sustainable chemistry practices . This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPWYEUPVWOPIM-LSOMNZGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314486
Record name (8α,9S)-Cinchonan-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550-54-9, 118-10-5
Record name (8α,9S)-Cinchonan-9-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epicinchonidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchonan-9-ol, (9S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (8α,9S)-Cinchonan-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinchonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cinchonan-9-ol, (8α,9S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.885
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPICINCHONIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/385SOH9O9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

9-epi-Cinchonidine (CAS 550-54-9): Technical Monograph & Catalytic Utility

[1]

Executive Summary

9-epi-Cinchonidine (CAS 550-54-9) represents a critical "chiral switch" in the field of asymmetric organocatalysis. As the C9-epimer of the naturally occurring alkaloid Cinchonidine, it offers a reversed stereochemical landscape at the hydroxyl position while maintaining the absolute configuration of the quinuclidine ring (C8).

For drug development professionals and synthetic chemists, this molecule is less of a final target and more of a strategic scaffold . It serves as the obligatory gateway to 9-amino-9-deoxy-epi-cinchonidine , a "privileged" primary amine catalyst used extensively in enamine/iminium activation. While Cinchonidine (native) favors specific enantiomers in metabolic and catalytic processes, 9-epi-Cinchonidine allows researchers to access the complementary enantiomeric series without using the pseudo-enantiomer (Cinchonine), thereby providing a unique tool for fine-tuning stereoselectivity in Michael additions, aldol reactions, and Friedel-Crafts alkylations.

Chemical Identity & Stereochemical Analysis

The catalytic efficacy of Cinchona alkaloids is dictated by the conformation of the C8–C9 bond. In the native alkaloid (Cinchonidine), the C8(S)–C9(R) configuration facilitates a specific hydrogen-bonding network. In 9-epi-Cinchonidine , the inversion to C9(S) drastically alters the spatial relationship between the quinuclidine nitrogen (basic site) and the hydroxyl group (acidic site).

Comparative Data: Native vs. Epimer[1][2]
FeatureCinchonidine (Native) 9-epi-Cinchonidine (Target)
CAS Number 485-71-2550-54-9
Configuration (8S, 9R)(8S, 9S)
Physical State White Crystalline SolidWhite/Off-White Solid
Melting Point ~200–210 °C~104 °C
Optical Rotation

(EtOH)

(EtOH)
Solubility Soluble in alcohol, CHCl3Soluble in alcohol, CHCl3
Role Native Chiral Pool MaterialSynthetic Intermediate / Catalyst
The "Chiral Pocket" Inversion

The inversion at C9 is not merely a label change; it reorients the "Gauche" interaction between the O-H and the quinuclidine N.

  • Native (Cinchonidine): The O-H and N are positioned to bind substrates in a specific "closed" or "open" cleft depending on the solvent.

  • Epimer (9-epi): The (S,S) configuration forces a conformational change that often results in a more rigid "open" structure, ideal for bifunctional catalysis where the distance between the amine (or derived squaramide/thiourea) and the quinuclidine nitrogen is critical.

Synthesis Protocol: The Mitsunobu Inversion[4][5][6][7]

Since 9-epi-Cinchonidine is not abundant in nature, it is synthesized via the stereochemical inversion of Cinchonidine. The industry-standard method is a Mitsunobu esterification followed by hydrolysis.

Reaction Logic
  • Activation: Triphenylphosphine (PPh3) and DIAD/DEAD activate the C9-OH of Cinchonidine.

  • Inversion: A nucleophile (typically 4-nitrobenzoic acid or acetic acid) attacks the activated center via

    
    , inverting the stereocenter from (R) to (S).
    
  • Hydrolysis: The resulting ester is saponified to yield the free alcohol, 9-epi-Cinchonidine.

Detailed Methodology

Note: This protocol assumes starting with 10 mmol of Cinchonidine.

Step 1: Esterification (Inversion) [1]

  • Dissolution: Dissolve Cinchonidine (2.94 g, 10 mmol) and Triphenylphosphine (3.15 g, 12 mmol) in anhydrous THF (50 mL) under Argon atmosphere.

  • Acid Addition: Add 4-Nitrobenzoic acid (2.00 g, 12 mmol). The solution may become cloudy.

  • Azo Addition: Cool the mixture to 0°C. Dropwise add Diisopropyl azodicarboxylate (DIAD) (2.4 mL, 12 mmol) over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC (EtOAc/MeOH/NEt3 90:10:1). The intermediate ester is less polar than the starting material.

Step 2: Saponification

  • Concentration: Remove THF under reduced pressure.

  • Hydrolysis: Redissolve the crude residue in MeOH (30 mL) and add aqueous LiOH (1M, 20 mL). Stir at ambient temperature for 4 hours.

  • Workup: Dilute with water (50 mL) and extract with DCM (3 x 50 mL).

  • Purification: The crude usually contains PPh3 oxide. Purify via flash column chromatography (Silica gel; Gradient elution: DCM -> DCM/MeOH 95:5).

  • Yield: Expect 70–85% yield of 9-epi-Cinchonidine as a white solid (MP ~104°C).

Workflow Visualization

SynthesisWorkflowStartCinchonidine(8S, 9R)ReagentsMitsunobu Reagents(PPh3, DIAD, PNBA)THF, 0°C -> RTStart->ReagentsIntermediateEster Intermediate(Inverted Configuration)Reagents->IntermediateSN2 InversionHydrolysisSaponification(LiOH / MeOH)Intermediate->HydrolysisProduct9-epi-Cinchonidine(8S, 9S)CAS 550-54-9Hydrolysis->ProductEster Cleavage

Figure 1: Synthetic pathway for the stereochemical inversion of Cinchonidine to 9-epi-Cinchonidine.[2]

Catalytic Utility & Applications[2][6]

While 9-epi-Cinchonidine has intrinsic value in mechanistic studies (e.g., pnicogen bonding interactions), its primary utility in drug development is as a pro-catalyst .

Precursor to Primary Amine Catalysts

The most cited application of CAS 550-54-9 is its conversion to 9-amino-9-deoxy-epi-cinchonidine .

  • Mechanism: The epi-alcohol is converted to an azide (via a second Mitsunobu or mesylation/azidation) and reduced.

  • Significance: The resulting amine is a "privileged" organocatalyst. It forms enamines with ketones/aldehydes, directing attack to the Si- or Re-face with high precision, often yielding the opposite enantiomer compared to catalysts derived from non-epi Cinchona alkaloids.

Phase Transfer Catalysis (PTC)

Derivatives of 9-epi-Cinchonidine (quaternized at the quinuclidine nitrogen) serve as Phase Transfer Catalysts. The "epi" geometry creates a tighter ion pair with the enolate anion in the interface, often enhancing enantioselectivity in alkylation reactions of glycine imines (synthesis of non-natural amino acids).

Mechanistic Probe (Pnicogen Bonding)

Recent research utilizes 9-epi-Cinchonidine to study non-covalent interactions. The spatial arrangement of the O-H allows it to act as a specific donor in pnicogen bonding models, helping to elucidate subtle transition state stabilizations in asymmetric catalysis.

Catalytic Cycle Visualization (Primary Amine Derivative)

CatalyticCycleCat9-amino-epi-Cat(Active Species)IminiumIminium/EnamineIntermediateCat->Iminium+ Substrate (- H2O)SubstrateCarbonyl Substrate(Ketone/Aldehyde)Substrate->IminiumReactionElectrophile Attack(Stereoselective)Iminium->Reaction+ ElectrophileHydrolysisHydrolysis(Release Product)Reaction->HydrolysisHydrolysis->CatRecycle CatalystProductChiral ProductHydrolysis->Product

Figure 2: General catalytic cycle for the amine derivative of 9-epi-Cinchonidine, illustrating its role in enamine/iminium activation.

Quality Control & Characterization

When synthesizing or sourcing CAS 550-54-9, verification of the C9 inversion is paramount.

  • 1H NMR (CDCl3, 300-500 MHz):

    • C9-H Signal: In Cinchonidine (native), the C9-H appears as a doublet with a coupling constant

      
       Hz. In 9-epi-Cinchonidine , the C9-H signal often shifts downfield and, crucially, the coupling constant changes due to the altered dihedral angle (Karplus relationship), typically showing a larger 
      
      
      value or distinct broadening depending on the solvent conformer population.
    • Olefin Protons: The vinyl group at C3 remains unchanged.

  • HPLC (Chiral):

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (typically 90:10).

    • Differentiation: The epimer will have a distinct retention time from Cinchonidine.

  • Melting Point:

    • A sharp melting point near 104°C confirms the epi-isomer. If the MP is >180°C, the sample is likely the native Cinchonidine starting material.

References

  • Rabe, P. et al. (1932). Structural elucidation of Cinchona alkaloids and their epimers. Justus Liebigs Annalen der Chemie, 492, 253.

  • Sidorowicz, Ł., & Skarżewski, J. (2011).[3][1][4] Easy Access to 9-Epimers of Cinchona Alkaloids: One-Pot Inversion by Mitsunobu Esterification–Saponification.[3] Synthesis, 2011(05), 708–710.[3][1]

  • Hoffmann, H. M. R., & Frackenpohl, J. (2004). Recent Advances in Cinchona Alkaloid Chemistry.[3][4] European Journal of Organic Chemistry, 2004(21), 4293–4312.

  • Melchiorre, P. (2012). Cinchona-based Primary Amine Catalysis in the Asymmetric Functionalization of Carbonyl Compounds. Angewandte Chemie International Edition, 51(39), 9748-9770.

  • CAS Common Chemistry. (2024). Details for CAS 550-54-9: (8α,9S)-Cinchonan-9-ol.[5][5]

Difference between Cinchonidine and Epicinchonidine

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Divergence and Functional Implications in Asymmetric Catalysis

Executive Summary

In the realm of asymmetric organocatalysis and medicinal chemistry, the distinction between Cinchonidine and its C9-epimer, Epicinchonidine , is not merely structural—it is functional.[1][2] While Cinchonidine is a naturally occurring alkaloid extracted from Cinchona bark, this compound is a semi-synthetic derivative.[1][2] The inversion of stereochemistry at the C9 position ((8S, 9R) to (8S, 9S)) fundamentally alters the molecule's hydrogen-bonding topology.[1][2] This guide analyzes these differences, providing a validated protocol for the synthesis of this compound and delineating their divergent roles as pseudo-enantiomeric catalysts.[1][2]

Part 1: Structural and Stereochemical Analysis

The core difference between these two molecules lies in the spatial arrangement of the hydroxyl group at the C9 carbon, which bridges the quinuclidine and quinoline rings.[2] This single stereocenter dictates the three-dimensional shape of the catalyst's "chiral pocket."[1][2]

1.1 Stereochemical Configuration
  • Cinchonidine: Possesses the (8S, 9R) configuration.[1][2][3] The C8-C9 bond adopts a specific conformation that places the hydroxyl group and the quinuclidine nitrogen in a distinct spatial relationship, often referred to as the erythro relationship (though strictly this term applies to acyclic systems, it is used analogously here).[1][2]

  • This compound: Possesses the (8S, 9S) configuration.[1][2] The inversion at C9 creates a threo relationship.[2] This seemingly minor change drastically affects the intramolecular hydrogen bonding capability and the accessibility of the quinuclidine nitrogen lone pair.

1.2 3D Conformation and Topology

In asymmetric catalysis, the "open" and "closed" conformations of Cinchona alkaloids determine enantioselectivity.[1][2]

  • Cinchonidine favors a conformation where the quinuclidine nitrogen and C9-OH are positioned to activate nucleophiles and electrophiles simultaneously (bifunctional catalysis).[1][2]

  • This compound adopts a different rotational profile around the C8-C9 bond, often leading to the formation of the opposite enantiomer in catalytic reactions compared to Cinchonidine.[1][2]

StructuralComparison Cinch Cinchonidine (Natural) Config: 8S, 9R Center C9 Stereocenter Inversion Cinch->Center Starting Material Epi This compound (Semi-Synthetic) Config: 8S, 9S Center->Epi Mitsunobu Inversion

Figure 1: The stereochemical relationship between Cinchonidine and this compound, highlighting the critical C9 inversion.

Part 2: Physicochemical Properties[1][2][4][5]

The stereochemical inversion results in distinct physical properties. This compound generally exhibits a lower melting point and a specific rotation that is opposite in sign (or significantly shifted) compared to Cinchonidine.[1][2]

Table 1: Comparative Physicochemical Data

PropertyCinchonidineThis compound
CAS Number 485-71-2550-54-9
Molecular Formula C₁₉H₂₂N₂OC₁₉H₂₂N₂O
Molecular Weight 294.40 g/mol 294.40 g/mol
Stereochemistry (8S, 9R)(8S, 9S)
Melting Point 204 – 205 °C~103 – 104 °C
Specific Rotation [α]D -109° (c=1, EtOH)+63° (c=0.8, EtOH)
Solubility Soluble in alcohol, chloroformSoluble in alcohol, ether
Biological Activity Potent AntimalarialWeak/Inactive Antimalarial

Critical Insight: The drastic difference in melting point (approx. 100°C difference) is a reliable preliminary method for verifying the success of a synthesis reaction before proceeding to NMR or chiral HPLC.[2]

Part 3: Synthetic Protocol (Cinchonidine this compound)

Since this compound is not abundant in nature, it is synthesized from Cinchonidine via the Mitsunobu reaction.[1][2] This protocol utilizes the Walden inversion principle to invert the stereocenter at C9.

3.1 The Mechanism

Direct hydrolysis is difficult due to the propensity for rearrangement. The standard method involves:

  • Activation: Reacting the C9-OH with Triphenylphosphine (

    
    ) and Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD).[1][2]
    
  • Nucleophilic Attack: Using a carboxylic acid (e.g., p-nitrobenzoic acid) to attack the activated alcohol from the backside, inverting the configuration.[1][2]

  • Hydrolysis: Removing the ester group to yield the free amine/alcohol with the inverted (S) configuration.[2]

SynthesisProtocol Start Start: Cinchonidine (8S, 9R) Step1 Step 1: Mitsunobu Esterification Reagents: PPh3, DEAD, p-Nitrobenzoic Acid Solvent: THF, 0°C to RT Start->Step1 Inter Intermediate: Cinchonidine p-nitrobenzoate ester (Inverted Config at C9) Step1->Inter SN2 Inversion Step2 Step 2: Hydrolysis Reagents: LiOH or NaOH Solvent: MeOH/H2O Inter->Step2 End Product: this compound (8S, 9S) Step2->End Saponification

Figure 2: Step-by-step synthetic pathway for the conversion of Cinchonidine to this compound via Mitsunobu inversion.

3.2 Detailed Experimental Procedure

Note: Perform all steps in a fume hood. DEAD is explosive and toxic.

  • Esterification (Inversion):

    • Dissolve Cinchonidine (2.94 g, 10 mmol) and Triphenylphosphine (3.14 g, 12 mmol) in anhydrous THF (50 mL).

    • Add p-nitrobenzoic acid (2.0 g, 12 mmol).

    • Cool the solution to 0°C.

    • Dropwise add DEAD (1.9 mL, 12 mmol) over 15 minutes.

    • Allow to warm to room temperature and stir for 12 hours.

    • Checkpoint: Monitor by TLC (EtOAc/MeOH 10:1). The ester moves faster than the starting material.

  • Hydrolysis:

    • Concentrate the reaction mixture and dissolve the residue in MeOH (30 mL).

    • Add 10% aqueous NaOH or LiOH (15 mL).[1][2]

    • Stir at 50°C for 2 hours.

  • Workup:

    • Evaporate MeOH.[1][2] Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).[1][2]

    • Wash combined organic layers with brine, dry over

      
      , and concentrate.[1][2]
      
    • Purification: Flash column chromatography (Silica gel, DCM/MeOH/Et3N 95:5:1) is required to separate this compound from triphenylphosphine oxide byproducts.[1][2]

Part 4: Functional Applications in Catalysis[2]

The primary utility of this compound in modern research is as a Pseudo-enantiomer to Cinchonidine.

4.1 The Pseudo-Enantiomer Concept

True enantiomers (mirror images) catalyze reactions to yield opposite enantiomers of the product.[2] Cinchonidine and Cinchonine are often cited as pseudo-enantiomers, but they differ at two chiral centers (C8 and C9).[1][2]

  • Cinchonidine (8S, 9R) often yields the (R)-product.[1][2]

  • This compound (8S, 9S) provides a unique steric environment.[1][2] Because the C9-OH is inverted, the hydrogen bonding network with the substrate (e.g., in Michael additions or Aldol reactions) is reversed relative to the quinuclidine nitrogen.[1][2] This frequently allows access to the (S)-product, or simply a different diastereomer, depending on the transition state.[1][2]

4.2 Biological Divergence (Malaria)

In medicinal chemistry, the "Erythro" configuration (Cinchonidine) is essential for antimalarial activity.[1][2] The "Threo" configuration (this compound) prevents the molecule from effectively binding to heme in the parasite's digestive vacuole, rendering it pharmacologically inactive against Plasmodium falciparum.[1][2] This makes this compound a valuable negative control in biological assays.[2]

Catalysis Substrate Prochiral Substrate (e.g., Chalcone) Cat1 Catalyst: Cinchonidine (8S, 9R) Substrate->Cat1 Cat2 Catalyst: this compound (8S, 9S) Substrate->Cat2 TS1 Transition State A (Si-face attack) Cat1->TS1 H-Bonding Network A TS2 Transition State B (Re-face attack) Cat2->TS2 H-Bonding Network B Prod1 Product Enantiomer 1 TS1->Prod1 Prod2 Product Enantiomer 2 TS2->Prod2

Figure 3: Divergent catalytic pathways.[1][2] The inversion at C9 alters the hydrogen bonding network, directing nucleophilic attack to opposite faces of the substrate.[1][2]

References
  • Hoffmann, H. M. R., & Frackenpohl, J. (2004).[1][2] Recent Advances in Cinchona Alkaloid Chemistry. European Journal of Organic Chemistry.[2] [1][2]

  • Song, C. E. (Ed.).[1][2] (2009).[1][2] Cinchona Alkaloids in Synthesis and Catalysis: Ligands, Immobilization and Organocatalysis. Wiley-VCH.[1][2] [1][2]

  • Skarżewski, J. (2011).[1][2] Easy Access to 9-Epimers of Cinchona Alkaloids: One-Pot Inversion by Mitsunobu Esterification-Saponification.[1][2] Synthesis. [1][2]

  • PubChem Database. (2024).[1][2] Cinchonidine (CID 101744) and this compound (CID 5702153) Physical Properties.[1][2] [1][2]

  • Karle, J. M., & Karle, I. L. (1989).[1][2] Crystal and molecular structure of the antimalarial agent cinchonidine. Acta Crystallographica.

Sources

The Stereochemical Imperative: Navigating Cinchona Alkaloid Epimers in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereochemistry of Cinchona Alkaloid Epimers Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Cinchona alkaloids—Quinine, Quinidine, Cinchonine, and Cinchonidine—represent a privileged class of chiral scaffolds in modern organic synthesis. Their utility stems not merely from their natural abundance but from their unique stereochemical relationships. While often termed "pseudo-enantiomers," the interplay between their C8 and C9 stereocenters dictates their conformational preference ("Open" vs. "Closed") and, consequently, their catalytic efficacy.

This guide dissects the stereochemical nuances of these alkaloids and their C9-epimers, providing actionable protocols for their interconversion, characterization, and application in bifunctional organocatalysis.

Part 1: The Architectural Core

The Cinchona scaffold consists of a quinuclidine ring bridged to a quinoline ring via a hydroxymethylene group. The catalytic "personality" of these molecules is defined by the absolute configuration at two critical centers: C8 and C9 .

The Stereochemical Matrix

Researchers must distinguish between Pseudo-enantiomers (diastereomers that function as enantiomers) and Epimers (diastereomers differing at exactly one stereocenter, typically C9).

AlkaloidConfiguration (C8, C9)Relationship to QuinineMethoxyl Group (C6')Optical Rotation (

)
Quinine (QN)

ReferenceYesLevorotatory (-)
Quinidine (QD)

Pseudo-enantiomerYesDextrorotatory (+)
9-epi-Quinine

C9-EpimerYesWeakly (+) or (-)
9-epi-Quinidine

C9-EpimerYesDextrorotatory (+)
Cinchonidine (CD)

Demethoxy-analogNoLevorotatory (-)
Cinchonine (CN)

Demethoxy-pseudo-enantiomerNoDextrorotatory (+)
Visualizing the Relationships

The following diagram maps the structural connectivity and the synthetic pathways between these isomers.

CinchonaStereochem cluster_legend Legend QN Quinine (8S, 9R) Natural QD Quinidine (8R, 9S) Natural QN->QD Pseudo-Enantiomers (Diastereomers) epiQN 9-epi-Quinine (8S, 9S) Synthetic QN->epiQN Mitsunobu Inversion (C9 Epimerization) epiQD 9-epi-Quinidine (8R, 9R) Synthetic QD->epiQD Mitsunobu Inversion (C9 Epimerization) epiQN->epiQD Pseudo-Enantiomers key Blue: Natural Source Red: Synthetic Target Green Arrow: Chemical Transformation

Figure 1: The stereochemical map illustrating the relationship between natural pseudo-enantiomers and their synthetic C9-epimers.

Part 2: Conformational Dynamics & Reactivity

The utility of Cinchona alkaloids in catalysis (e.g., Sharpless Dihydroxylation, Michael Additions) relies on their solution-state conformation.

The "Open" vs. "Closed" Conformation

The rotation around the C8-C9 bond is restricted.

  • Anti-Open: The C9-O bond and the N1 lone pair are anti-periplanar. This exposes the N1 nitrogen to act as a base or nucleophile while positioning the C9-OH to act as a hydrogen bond donor. This is the catalytically active conformation for most bifunctional organocatalysis.

  • Syn-Closed: The C9-OH hydrogen bonds internally to the N1 nitrogen. This "locks" the molecule, reducing the basicity of the quinuclidine nitrogen and altering the chiral pocket shape.

The Epimer Consequence

In natural alkaloids (QN/QD), the anti-open conformation is accessible and often preferred in polar solvents. In 9-epimers (epiQN/epiQD), the geometric arrangement strongly favors a stable intramolecular Hydrogen Bond (N1


 HO-C9) due to the threo relationship. This makes epimers:
  • Less basic (lone pair is occupied).

  • Structurally more rigid.

  • Often less effective in standard "bifunctional" catalysis but highly specific for reactions requiring a "proton shuttle" mechanism.

Part 3: Experimental Protocols

Protocol A: Synthesis of 9-epi-Quinine via Mitsunobu Inversion

Objective: Invert the C9 stereocenter of Quinine to access 9-epi-Quinine. Mechanism:


 displacement of an activated phosphonium intermediate by a carboxylate, followed by saponification.

Reagents:

  • Quinine (1.0 eq)[1]

  • Triphenylphosphine (

    
    , 1.2 eq)
    
  • 4-Nitrobenzoic acid (1.2 eq) — Preferred over benzoic acid for easier separation.

  • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

  • THF (anhydrous)[2]

Step-by-Step Workflow:

  • Complex Formation: Dissolve Quinine (1.0 g, 3.08 mmol), ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (0.97 g), and 4-nitrobenzoic acid (0.62 g) in anhydrous THF (15 mL) under 
    
    
    
    atmosphere. Cool to 0°C.
  • Addition: Add DIAD (0.75 g) dropwise over 10 minutes. The solution will turn yellow/orange.[2]

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (Silica, MeOH/DCM 1:10). The intermediate ester is less polar than Quinine.

  • Hydrolysis (One-Pot): Once the ester formation is complete, add MeOH (10 mL) and

    
     (1.0 g). Stir for 4 hours to saponify the ester.
    
  • Workup: Concentrate in vacuo. Dissolve residue in DCM (50 mL) and wash with 1M HCl (2 x 30 mL). Note: The alkaloid moves to the aqueous phase;

    
     and nitrobenzoic byproducts remain in organic/precipitate.
    
  • Recovery: Basify the aqueous layer with

    
     to pH 10. Extract with DCM (3 x 30 mL). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Silica, DCM:MeOH:Et3N 95:5:1).

Protocol B: Chromatographic Separation (HPLC)

Separating epimers requires high selectivity due to their similar polarity.

ParameterCondition Set 1 (Reversed Phase)Condition Set 2 (Chiral Ion Exchange)
Column C18 (e.g., Phenomenex Gemini), 5

m
Chiralpak ZWIX(+) or ZWIX(-)
Mobile Phase 20 mM Ammonium Formate (pH 8.5) / MeOH (40:60)MeOH/MeCN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine
Detection UV @ 250 nm (Quinoline absorption)UV @ 250 nm
Selectivity Separation based on pKa and H-bonding hydrophobicitySeparation based on specific ion-pairing and cleft binding
Use Case Routine purity checksEnantiomeric excess (ee) determination

Part 4: Spectroscopic Validation

Distinguishing Quinine from 9-epi-Quinine is critical. Relying solely on optical rotation can be misleading if impurities are present.

Diagnostic NMR Signals ( NMR, 400 MHz, )
FeatureQuinine (Natural)9-epi-Quinine (Synthetic)Mechanistic Reason
H9 Chemical Shift

5.5 - 5.6 ppm (Broad/Complex)

4.0 - 4.2 ppm (Sharper)
In epimers, H9 is shielded due to the "closed" conformation and proximity to the aromatic ring current.

Coupling
Small (~3-4 Hz)Large (~9-10 Hz)Reflects the gauche (natural) vs. anti (epimer) dihedral angle between H8 and H9.
OH Signal Variable, often broadSharp doublet (often visible)Strong intramolecular H-bond in epimer stabilizes the OH proton signal.

Part 5: Mechanistic Implications in Catalysis

The "Pseudo-enantiomeric" nature of Quinine and Quinidine allows them to catalyze the formation of opposite enantiomers in reactions like the Michael addition.

The Bifunctional Activation Model

The quinuclidine nitrogen activates the nucleophile (via deprotonation or H-bonding), while the C9-OH (or C6'-OH in cupreines) activates the electrophile.

CatalyticCycle Cat Cinchona Catalyst (Anti-Open) Complex Transition State Assembly (Bifunctional Activation) Cat->Complex Self-Assembly Sub1 Nucleophile (e.g., Malonate) Sub1->Complex H-Bond / Deprotonation (via Quinuclidine N) Sub2 Electrophile (e.g., Nitroalkene) Sub2->Complex H-Bond Activation (via C9-OH) Complex->Cat Catalyst Turnover Prod Chiral Product Complex->Prod Stereoselective Bond Formation

Figure 2: General mechanistic cycle for bifunctional activation. The stereochemistry at C8/C9 determines the facial approach of the nucleophile.

Why Epimers Fail (or Succeed Differently)

In 9-epi-Quinine, the strong intramolecular H-bond (N1


 HO-C9) prevents the C9-OH from effectively coordinating with the electrophile (Sub2 in the diagram). Consequently:
  • Reaction Rate: Often decreases significantly.

  • Enantioselectivity: Usually collapses or reverses, as the rigid "closed" conformation blocks the chiral pocket differently than the "open" natural alkaloid.

References

  • Hoffmann, H. M. R., & Frackenpohl, J. (2004). Recent Advances in Cinchona Alkaloid Chemistry.[3] European Journal of Organic Chemistry. Link

  • Marcelli, T., & Hiemstra, H. (2010). Cinchona Alkaloids in Asymmetric Organocatalysis. Synthesis.[2][3][4][5][6] Link

  • Tian, S. K., et al. (2004). Asymmetric Cyanation of Ketones Catalyzed by Cinchona Alkaloids. Journal of the American Chemical Society.[4] Link

  • Dodge, J. A., et al. (1995). Mitsunobu Inversion of Cinchona Alkaloids. Journal of Organic Chemistry. Link

  • Lindner, W., et al. (2010). Cinchona-based Chiral Stationary Phases for HPLC. Journal of Chromatography A. Link

Sources

Structural and Catalytic Divergence: Epicinchonidine vs. Cinchonine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Stereochemical Tuning in Cinchona Alkaloids[1]

Executive Summary

In the realm of asymmetric organocatalysis, the Cinchona alkaloids represent a privileged scaffold.[1][2][3][4][5][6][7] While the classic "pseudoenantiomeric" relationship exists between Cinchonine (CN) and Cinchonidine (CD) , the comparison between Cinchonine and Epicinchonidine (eCD) offers a more nuanced lesson in stereochemical tuning.

This guide addresses the structural and functional distinctions between Cinchonine and this compound. Unlike true pseudoenantiomers, which act as mirror-image catalysts, CN and eCD are C8-epimers sharing the same C9-hydroxyl configuration (


). This unique relationship allows researchers to isolate the steric influence of the quinuclidine cage (C8) from the hydrogen-bonding directionality of the hydroxyl group (C9), providing a mechanism to "unlock" conformationally hindered active sites.
Part 1: Stereochemical Architecture & The "Pseudoenantiomer" Myth

To effectively utilize these catalysts, one must first navigate the precise stereochemical relationships.[2] The term "pseudoenantiomer" is strictly reserved for diastereomers that function as enantiomers (e.g., yielding opposite product enantiomers).

Table 1: The Cinchona Stereochemical Matrix

AlkaloidSourceConfiguration (C8, C9)Relationship to CinchonineConformation Preference
Cinchonine (CN) Natural

Reference Closed (Anti-Closed)
Cinchonidine (CD) Natural

PseudoenantiomerClosed (Anti-Closed)
This compound (eCD) Synthetic

Diastereomer (C8-Epimer) Open (Anti-Open)
Epicinchonine (eCN) Synthetic

C9-EpimerOpen (Anti-Open)

Critical Insight: Cinchonine and this compound share the


  configuration.[2] In hydrogen-bond donor catalysis (e.g., squaramides, thioureas), the C9 chirality often dictates the sense of induction. Therefore, CN and eCD typically favor the same facial selectivity. However, eCD is synthetically valuable because the inversion at C8 prevents the formation of the "closed" intramolecular hydrogen bond (N1 

HO-C9) observed in natural Cinchonine. This forces eCD into an "Open" conformation , making the catalytic site significantly more accessible for bulky substrates.
Visualization: The Stereochemical Quadrant

The following diagram maps the logical relationships between these isomers, highlighting the "Epi" modification pathways.

CinchonaMap CN Cinchonine (CN) (8R, 9S) Natural / Closed CD Cinchonidine (CD) (8S, 9R) Natural / Closed CN->CD Pseudoenantiomers (Opposite Selectivity) eCD This compound (eCD) (8S, 9S) Synthetic / Open CN->eCD C8-Epimers (Same C9-OH Config) CD->eCD C9-Inversion (Mitsunobu) eCN Epicinchonine (eCN) (8R, 9R) Synthetic / Open eCD->eCN Pseudoenantiomers (The 'Epi' Pair)

Caption: Stereochemical relationships. Note that Cinchonine and this compound are C8-diastereomers, not pseudoenantiomers.

Part 2: Mechanistic Divergence (Open vs. Closed)

The primary reason to select This compound over Cinchonine is to modulate the catalyst's "gating" mechanism.

  • The "Closed" State (Cinchonine): In non-polar solvents, natural Cinchonine adopts a gauche conformation where the quinuclidine nitrogen (N1) hydrogen bonds to the C9-hydroxyl. This "locks" the bifunctional catalyst, reducing its entropy and potentially inhibiting reactivity with weak electrophiles.

  • The "Open" State (this compound): Due to the mismatched stereochemistry (

    
    ), the gauche interaction is sterically disfavored. The quinuclidine ring swings away from the hydroxyl group. This "Open" state exposes both the basic nitrogen (for deprotonation) and the hydroxyl/amine group (for H-bonding) simultaneously.
    

Application Note: This is why 9-amino-epi-cinchonidine is the standard precursor for primary amine organocatalysts (e.g., for enamine catalysis), rather than 9-amino-cinchonine. The "Epi" geometry ensures the amine is available for iminium ion formation.

Part 3: Synthesis of this compound (Protocol)

Since this compound is not always commercially available or is cost-prohibitive, it is standard practice to synthesize it from Cinchonidine via a Mitsunobu inversion. Note that you start with Cinchonidine (


) to invert to this compound (

).

Objective: Inversion of C9-OH configuration. Starting Material: Cinchonidine.[1][2][3][4][7][8] Reagents: Triphenylphosphine (


), Diethyl azodicarboxylate (DEAD) or DIAD, 4-Nitrobenzoic acid (

-NBA).[4]
Step-by-Step Methodology
  • Esterification (Mitsunobu):

    • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.

    • Dissolution: Dissolve Cinchonidine (5.88 g, 20 mmol) and Triphenylphosphine (6.30 g, 24 mmol) in anhydrous THF (100 mL). Cool to 0°C.

    • Addition: Add 4-Nitrobenzoic acid (4.01 g, 24 mmol).

    • Activation: Dropwise add DEAD (40% in toluene, 11 mL, 24 mmol) over 30 minutes, maintaining temperature <5°C. The solution will turn orange/yellow.

    • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC (EtOAc/MeOH/NEt3 90:10:1).

    • Workup: Concentrate solvent in vacuo. Dissolve residue in DCM, wash with sat.

      
       and brine. Dry over 
      
      
      
      . Purify via flash chromatography to isolate the ester intermediate.
  • Hydrolysis (Saponification):

    • Reaction: Dissolve the ester (from step 1) in THF/MeOH (1:1, 50 mL). Add LiOH (1M aqueous solution, 40 mL).

    • Conditions: Stir at room temperature for 4 hours.

    • Extraction: Dilute with water and extract with DCM (

      
       mL).
      
    • Purification: The organic layer is dried (

      
      ) and concentrated. Recrystallize from toluene/hexane to yield pure This compound .
      

Validation Criteria:

  • Melting Point: this compound mp: 103–104°C (vs Cinchonidine 202°C).

  • Specific Rotation:

    
     approx +63° (c=1, EtOH).
    
Workflow Visualization

Mitsunobu Start Cinchonidine (8S, 9R) Inter Ester Intermediate (Inverted C9) Start->Inter Mitsunobu Inversion Reagents PPh3, DEAD 4-Nitrobenzoic Acid THF, 0°C Reagents->Inter Product This compound (8S, 9S) Inter->Product Hydrolysis Hydrolysis LiOH / MeOH Saponification Hydrolysis->Product

Caption: Conversion of Cinchonidine to this compound via Mitsunobu inversion.

Part 4: Comparative Catalytic Profile

When designing an experiment, choose the catalyst based on the required activation mode.

Table 2: Functional Comparison

FeatureCinchonine (CN)This compound (eCD)
Primary Use Phase Transfer Catalysis (PTC), General Base CatalysisPrecursor for Aminocatalysts, H-bonding Catalysis (Open)
C9-OH Accessibility Hindered (Intramolecular H-bond to N1)Exposed (No intramolecular H-bond)
Base Strength Lower effective basicity (lone pair involved in H-bond)Higher effective basicity (lone pair free)
Typical Selectivity Induces "Product A" (via 9S/8R pocket)Often induces "Product A" (via 9S/8S pocket) but with higher rates
Case Study: Asymmetric Aldol Reaction

In the reaction of Isatins with ketones (Source 1.11), the use of 9-amino-epi-cinchonidine (derived from eCD) is critical.

  • Protocol: 10 mol% catalyst, Dioxane/Water, RT.

  • Observation: The "Epi" catalyst affords high yields because the primary amine is spatially accessible to form the enamine intermediate. The natural Cinchonine-derived amine would suffer from steric clash due to the "closed" cage, leading to sluggish rates.

References
  • Sidorowicz, Ł., & Skarżewski, J. (2011).[4][9] Easy Access to 9-Epimers of Cinchona Alkaloids: One-Pot Inversion by Mitsunobu Esterification-Saponification. Synthesis.

  • BenchChem. (2025).[1][2] Cinchonidine and Cinchonine: Pseudoenantiomeric Powerhouses. (Verified general reference for pseudoenantiomer definition).

  • Caner, H., et al. (2003).[4] Conformational spaces of Cinchona alkaloids. Chirality.

  • Frontiers in Chemistry. (2021). Plausible Pnicogen Bonding of epi-Cinchonidine as a Chiral Scaffold in Catalysis.

  • Dove Medical Press. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions.

Sources

Technical Monograph: The Occurrence and Isolation of 9-epi-Cinchonidine

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Forensic Analysis of Stereochemical Fidelity in Cinchona Alkaloid Extraction

Executive Summary

The Cinchona alkaloids—Quinine, Quinidine, Cinchonine, and Cinchonidine—are foundational to both antimalarial history and modern asymmetric organocatalysis.[1][2][3] However, the presence of 9-epi-Cinchonidine (the C9-epimer of Cinchonidine) in Cinchona bark remains a subject of nuanced technical debate.[4] While often dismissed as an artifact of harsh alkaline extraction (the "Totaquina" process), advanced chromatographic evidence suggests it exists as a minor metabolite resulting from enzymatic promiscuity during biosynthesis.

This guide provides a technical framework for researchers to:

  • Distinguish 9-epi-Cinchonidine from its parent alkaloid using specific stereochemical markers.

  • Validate its natural occurrence using a "Cold-Acid" extraction protocol that precludes thermodynamic equilibration.

  • Utilize the molecule in high-value chiral catalysis.

Part 1: Molecular Architecture & Stereochemistry

To isolate 9-epi-Cinchonidine, one must first define its stereochemical relationship to the major alkaloids.[4] The Cinchona alkaloids possess two crucial chiral centers at C8 and C9.[5]

Stereochemical Matrix
AlkaloidConfiguration (C8, C9)Relationship
Cinchonidine (8S, 9R)Major Natural Metabolite
9-epi-Cinchonidine (8S, 9S) Target Minor Metabolite / Epimer
Cinchonine (8R, 9S)Pseudo-enantiomer of Cinchonidine
9-epi-Cinchonine (8R, 9R)Minor Metabolite / Epimer

Key Structural Insight: The "epi" designation refers specifically to the inversion at C9 . In Cinchonidine, the C9-hydroxyl and the C8-quinuclidine bridge are erythro-like (distinct spatial arrangement).[4] In 9-epi-Cinchonidine, they adopt a threo-like configuration.[4] This conformational change dramatically alters the molecule's basicity and its binding affinity in chiral stationary phases.

Part 2: Biosynthetic Origins (The "Leakage" Theory)

The presence of 9-epi-Cinchonidine in fresh bark is likely due to the limited stereospecificity of the reductase enzymes late in the biosynthetic pathway.

The Pathway Mechanism

The precursor Cinchoninone is an achiral ketone at the C9 position. The enzyme Cinchoninone:NADPH oxidoreductase reduces this ketone to the alcohol. While the enzyme highly favors the formation of the 9R isomer (Cinchonidine), "enzymatic leakage" allows for the formation of the 9S isomer (9-epi-Cinchonidine) in trace amounts (typically <0.5% of total alkaloids).

Biosynthesis Tryptamine Tryptamine + Secologanin Strictosidine Strictosidine Tryptamine->Strictosidine Pictet-Spengler Corynantheal Corynantheal Strictosidine->Corynantheal Cinchoninone Cinchoninone (C9 Ketone) Corynantheal->Cinchoninone Oxidation Reductase Cinchoninone:NADPH oxidoreductase Cinchoninone->Reductase Cinchonidine Cinchonidine (8S, 9R) [Major Product] Reductase->Cinchonidine Major Pathway (Stereoselective) EpiCinch 9-epi-Cinchonidine (8S, 9S) [Minor Product] Reductase->EpiCinch Enzymatic Leakage (Trace)

Figure 1: Biosynthetic bifurcation at Cinchoninone.[4] The dashed line represents the non-stereospecific reduction leading to the natural occurrence of the 9-epi isomer.

Part 3: Analytical Resolution & Isolation Challenges

Separating the 9-epi isomer from the parent Cinchonidine is the primary challenge due to their identical molecular weight (MW 294.4 g/mol ) and similar pKa values.

NMR Spectroscopy Differentiation

Proton NMR (


-NMR) provides the most definitive structural confirmation.[4] The configuration at C9 affects the chemical shift of the proton attached to that carbon.
  • Cinchonidine (C9-H): Appears as a doublet around

    
     5.7 ppm .[4]
    
  • 9-epi-Cinchonidine (C9-H): Shifts upfield, typically appearing around

    
     5.1 - 5.3 ppm  due to the change in magnetic anisotropy from the quinuclidine ring.[4]
    
HPLC Separation Protocol

Standard C18 columns often fail to resolve these epimers without specific amine modifiers.[4]

Recommended Chromatographic Conditions:

  • Column: Chiral-AGP (α1-acid glycoprotein) or a high-efficiency C18 (e.g., Phenomenex Gemini NX).[4]

  • Mobile Phase: Phosphate buffer (20 mM, pH 6.0) / Acetonitrile (85:15 v/v).[4]

  • Modifier: Triethylamine (TEA) is critical.[4] It masks silanol groups and improves peak shape for these basic alkaloids.[4]

  • Detection: Fluorescence (Ex: 330 nm, Em: 420 nm) is preferred over UV for detecting trace natural levels of the epi-isomer.

Part 4: The "Natural vs. Artifact" Investigation

Historically, 9-epi-Cinchonidine was often created artificially during extraction.[4] Heating Cinchona bark in strong alkali (lime/NaOH) causes the C9-hydroxyl group to epimerize via a reversible oxidation-reduction mechanism or direct base-catalyzed inversion.[4]

To prove natural occurrence, one must use a protocol that strictly avoids thermodynamic equilibrium.[4]

Protocol: "Cold-Acid" Extraction for Stereochemical Preservation

This workflow is designed to isolate the alkaloid profile exactly as it exists in planta, preventing artificial epimerization.[4]

Step-by-Step Methodology:

  • Cryogenic Milling: Pulverize fresh Cinchona bark under liquid nitrogen to halt enzymatic activity immediately.[4]

  • Acidic Extraction: Extract with 0.1 M HCl in Methanol at 4°C .

    • Why? Acidic conditions protonate the quinuclidine nitrogen, stabilizing the molecule. Epimerization requires a free base and heat; acid prevents this.[4]

  • Solid Phase Extraction (SPE): Pass the supernatant through a C18 SPE cartridge.[4]

  • Elution: Elute with Methanol/Water (neutral pH). Do not use strong base.

  • Analysis: Inject immediately into LC-MS/MS.

ExtractionProtocol RawBark Fresh Cinchona Bark Milling Cryogenic Milling (Liquid N2) RawBark->Milling Extraction Extraction: MeOH + 0.1M HCl (Temp < 4°C) Milling->Extraction Prevents enzymatic degradation Filtration Filtration & SPE Cleanup (Maintain Acidic pH) Extraction->Filtration Prevents base-catalyzed epimerization Decision Is 9-epi detected? Filtration->Decision LC-MS Analysis Artifact Artifactual Origin (If detected ONLY after base treatment) Decision->Artifact No Natural Validated Natural Occurrence (Detected in Cold/Acid) Decision->Natural Yes

Figure 2: Validation workflow to distinguish natural metabolites from extraction artifacts. The acidic pathway precludes the chemical mechanism required for C9 inversion.

Part 5: Implications for Drug Development & Catalysis

Why does the isolation of this minor isomer matter?

  • Organocatalysis: 9-epi-Cinchonidine derivatives (specifically thioureas and squaramides derived from the amine) are privileged catalysts.[4] They offer complementary stereoselectivity to Cinchonidine.[4] While Cinchonidine might yield an R-product in a Michael addition, the 9-epi-derivative often yields the S-product or improves diastereoselectivity in cascade reactions.[4]

  • Forensic Authenticity: The ratio of Cinchonidine to 9-epi-Cinchonidine can serve as a fingerprint for the quality of bark processing.[4] High levels of "epi" suggest harsh thermal processing, potentially degrading other heat-sensitive phytochemicals.[4]

References

  • Kaufman, T. S., & Rúveda, E. A. (2005). The quest for quinine: those who won the battles and those who won the war. Angewandte Chemie International Edition. [4]

  • Song, C. E. (Ed.).[4] (2009).[4] Cinchona Alkaloids in Synthesis and Catalysis: Ligands, Immobilization and Organocatalysis. Wiley-VCH.[4]

  • McCalley, D. V. (2002).[4] Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques.[3][6][7][8][9] Journal of Chromatography A.

  • Wijnberg, J. B., et al. (1986).[4] The oxidation of Cinchona alkaloids.[10] Journal of Organic Chemistry.

  • Nett, R. S., et al. (2020).[4] Elucidation of the biosynthesis of the quinine precursor strictosidine in Cinchona. Nature Communications.[4]

Sources

Epicinchonidine: A Comprehensive Technical Guide to its Molecular Characteristics and Stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicinchonidine, a stereoisomer of the Cinchona alkaloid cinchonidine, represents a compound of significant interest in the fields of asymmetric synthesis and medicinal chemistry. As the 9-epimer of cinchonidine, it shares the same molecular formula and mass but differs in the three-dimensional arrangement of atoms around a single stereocenter. This subtle yet critical distinction in its spatial architecture can profoundly influence its chemical reactivity and biological activity, making a thorough understanding of its fundamental properties essential for its effective application.

This technical guide provides an in-depth exploration of the molecular weight and chemical formula of this compound. It is designed to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering precise data and a clear visualization of its chemical identity.

Core Molecular Attributes

This compound is a diastereomer of cinchonidine, meaning they are stereoisomers that are not mirror images of one another. This isomeric relationship arises from the inversion of the stereochemistry at the C9 position of the molecule. Despite this structural variance, this compound possesses the identical elemental composition as its parent alkaloid.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and molecular weight. These parameters are crucial for stoichiometric calculations in synthesis, quantitative analysis, and the interpretation of mass spectrometry data.

PropertyValueSource
Molecular FormulaC₁₉H₂₂N₂O[1]
Molar Mass294.43 g/mol [1]

The molecular formula, C₁₉H₂₂N₂O, indicates that each molecule of this compound is composed of 19 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The molar mass of 294.43 g/mol is a direct calculation based on this elemental composition and the atomic weights of the constituent atoms.[1]

Chemical Structure and Stereoisomerism

The defining characteristic of this compound is its stereochemical relationship with cinchonidine. Both are members of the Cinchona alkaloid family, which are renowned for their application as chiral catalysts and ligands in asymmetric synthesis.[2] The term "epi" in this compound specifically denotes an epimer, a stereoisomer that differs in configuration at only one of several stereogenic centers. In this case, the inversion occurs at the hydroxyl-bearing carbon atom, C9.

The synthesis of this compound from the more readily available cinchonidine is a key process for accessing this particular stereoisomer for further study and application.[3][4] This transformation underscores the importance of stereocontrolled synthesis in modern organic chemistry.

Structural Representation

To visually represent the molecular structure of this compound and its relationship to cinchonidine, a 2D chemical structure diagram is provided below. This illustration highlights the key functional groups and the overall molecular framework.

Caption: 2D chemical structure of Cinchonidine/Epicinchonidine.

Experimental Protocols: Synthesis of this compound

The conversion of cinchonidine to its 9-epimer, this compound, is a well-established procedure in organic synthesis. One common method involves a one-pot Mitsunobu inversion followed by saponification.[3][4]

Step-by-Step Methodology
  • Reagents and Materials:

    • Cinchonidine

    • 4-Nitrobenzoic acid (PNBA)

    • Diethyl azodicarboxylate (DEAD)

    • Triphenylphosphine (PPh₃)

    • 1 M Lithium hydroxide (LiOH)

    • Anhydrous tetrahydrofuran (THF)

    • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

  • Procedure:

    • Dissolve cinchonidine, 4-nitrobenzoic acid, and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the reaction mixture in an ice bath.

    • Slowly add diethyl azodicarboxylate (DEAD) to the cooled solution.

    • Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

    • Upon completion of the Mitsunobu reaction, add 1 M LiOH solution to the reaction mixture to facilitate the in-situ saponification of the intermediate ester.

    • Stir the mixture until the saponification is complete, as indicated by TLC.

    • Perform a standard aqueous workup to quench the reaction and extract the crude product.

    • Purify the crude this compound using column chromatography on silica gel to separate it from any remaining starting material and reaction byproducts.

Logical Workflow of this compound Synthesis

The synthesis of this compound from cinchonidine follows a logical progression of stereochemical inversion. This can be visualized as a clear workflow.

G Cinchonidine Cinchonidine (Starting Material) Mitsunobu Mitsunobu Reaction (PNBA, DEAD, PPh₃) Cinchonidine->Mitsunobu Stereochemical Inversion Intermediate Intermediate Ester Mitsunobu->Intermediate Saponification Saponification (LiOH) Intermediate->Saponification Hydrolysis This compound This compound (Final Product) Saponification->this compound

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound, with its distinct stereochemistry at the C9 position, is a valuable tool in asymmetric synthesis and a subject of ongoing research. A precise understanding of its molecular formula (C₁₉H₂₂N₂O) and molar mass (294.43 g/mol ) is fundamental to its application.[1] This guide has provided a comprehensive overview of these core properties, alongside a contextual understanding of its synthesis and structural relationship to cinchonidine. For researchers and professionals in drug development, this foundational knowledge is paramount for leveraging the unique chemical properties of this compound in the design and synthesis of novel chiral molecules.

References

  • Sidorowicz, K., & Skarżewski, J. (2011).
  • Tanriver, G., et al. (2021). Plausible Pnicogen Bonding of epi-Cinchonidine as a Chiral Scaffold in Catalysis. Frontiers in Chemistry, 9, 695842.
  • Kacprzak, K. (2007). Dimeric Cinchona alkaloids. Mini-Reviews in Organic Chemistry, 4(3), 241-255.
  • Wikipedia. Cinchonidine. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (8α,9S)-Cinchonan-9-ol IUPAC Name Search Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3][4][5][6][7]

Nomenclature Forensic & Structural Elucidation

Core Directive: In the high-precision environment of drug development, nomenclature ambiguity is a critical risk vector. The search string (8α,9S)-Cinchonan-9-ol presents a specific stereochemical puzzle that requires immediate disambiguation before proceeding to experimental application.

The Stereochemical Matrix

The Cinchona alkaloids are defined by two chiral centers at positions C8 and C9.[2][3][5][6][7][8][9] The "Cinchonan-9-ol" skeleton refers to the core structure lacking the methoxy group found in Quinine/Quinidine.[1][2][3][4][5][6][7]

  • The User Query: (8α,9S)-Cinchonan-9-ol

  • The Standard: Modern IUPAC nomenclature prioritizes absolute configuration (R/S) over relative descriptors (α/β).[1][2][3][4][6][7]

  • The Conflict: In Cinchona nomenclature, the descriptor typically maps to the 8S configuration (as seen in Cinchonidine, which is ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ).[1][2][3] Therefore, a literal interpretation of (8α,9S) points to (8S,9S)-Epicinchonidine , a rare non-natural isomer.[1][2][3][4]
  • The Likely Target: However, in standard commercial and research contexts, the primary alkaloid possessing the 9S configuration is Cinchonine (which is ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1][2][3][6]
    

Verdict: This guide focuses on Cinchonine (CAS: 118-10-5), the naturally occurring pseudoenantiomer of Cinchonidine, while noting the stereochemical distinction.[1][2][3][4][5][6]

Taxonomy of Cinchona Alkaloids

The following diagram maps the stereochemical relationships between the four primary alkaloids, establishing the precise location of Cinchonine in chemical space.

CinchonaTaxonomy Root Cinchonan-9-ol Skeleton (No C6'-Methoxy) Cinchonine Cinchonine (8R, 9S) Natural Alkaloid Root->Cinchonine Pseudoenantiomers Cinchonidine Cinchonidine (8S, 9R) Natural Alkaloid Root->Cinchonidine Epicinchonine Epicinchonine (8R, 9R) Synthetic Cinchonine->Epicinchonine C9 Epimerization Epicinchonidine This compound (8S, 9S) Synthetic (Literal '8α,9S' match) Cinchonidine->this compound C9 Epimerization

Figure 1: Stereochemical family tree of Cinchonan-9-ol derivatives.[1][2][3][4][5][6][7][10] Cinchonine and Cinchonidine are the dominant natural forms used in catalysis.[1][2][3][6][7]

Physicochemical Profile

For researchers designing extraction protocols or reaction media, the physical constants of Cinchonine are non-negotiable.[1][2][3][6][7] Unlike its methoxylated cousins (Quinine/Quinidine), Cinchonine exhibits distinct solubility profiles due to the lack of the polar methoxy group.[1][2][3][4][6][7]

PropertyValueContext for Experimental Design
IUPAC Name (9S)-Cinchonan-9-olPreferred name for regulatory documentation.[1][2][3][4][5][6][7]
CAS Number 118-10-5Use for inventory and procurement.[1][2][3][4][5][6][7]
Molecular Weight 294.40 g/mol Calculation basis for catalyst loading (mol%).[1][2][3][4][6][7]
Melting Point 260–264 °CIndicates high thermal stability; suitable for high-temp reactions.[1][2][3][4][5][6][7]
pKa (Quinuclidine N) ~9.9Acts as the basic site for deprotonation in organocatalysis.[1][2][3][4][6][7]
pKa (Quinoline N) ~4.1Less basic; relevant only in highly acidic media.[1][2][3][4][6][7]
Solubility Ethanol, ChloroformHigh solubility allows for homogeneous catalysis.[2][3][4][6][7]
Insolubility Water, EtherFacilitates extractive workup and phase transfer applications.[2][3][4][6][7]

Synthetic Utility: Asymmetric Organocatalysis

The primary utility of (9S)-Cinchonan-9-ol in modern drug development is as a chiral scaffold for Phase Transfer Catalysis (PTC) .[1][2][3][4][5][6][7]

Mechanism of Action

Cinchonine derivatives (typically quaternary ammonium salts) facilitate reactions between reagents located in immiscible phases.[1][2][4][6][7] The chiral pocket created by the quinuclidine ring and the C9-hydroxyl group induces stereoselectivity.[2][3][4][5][6][7][8]

Key Application: Asymmetric Alkylation of Glycine Imines (O'Donnell Reaction).[1][2][3][4][6][7] This is a standard method for synthesizing non-natural chiral ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-amino acids.[1][2][3][5][6][7]

PTC_Mechanism AqPhase Aqueous Phase (Base + Nu-) Interface Interface Ion Exchange AqPhase->Interface Nu- supply IonPair Chiral Ion Pair [Q+ Nu-]* Interface->IonPair Extraction OrgPhase Organic Phase (Substrate + Catalyst) Cat_Salt Cinchonine Salt (Q+ X-) Cat_Salt->Interface Cation supply Product Enantio-enriched Product IonPair->Product Reaction w/ Substrate Product->Cat_Salt Regeneration

Figure 2: Interfacial mechanism of Cinchonine-catalyzed Phase Transfer Catalysis (PTC).

Experimental Protocol: Catalyst Synthesis & Application

Objective: Synthesis of N-Benzylcinchoninium Chloride , a robust Phase Transfer Catalyst derived from Cinchonine. Rationale: The free base (Cinchonine) is often quaternized to increase its affinity for anionic nucleophiles and solubility in polar organic solvents.[1][2][3][4][6][7]

Reagents & Equipment[1][2]
  • Substrate: Cinchonine (10 mmol, 2.94 g)

  • Reagent: Benzyl chloride (11 mmol, 1.26 mL)[1][2][3][4][6]

  • Solvent: Toluene (anhydrous, 50 mL)

  • Apparatus: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Inert gas (Ar/N2) line.[1][2][3][4][6]

Step-by-Step Methodology
  • Preparation:

    • Flame-dry the glassware and cool under a stream of Argon.[2][3][4][5][6][7]

    • Charge the flask with Cinchonine (2.94 g) and anhydrous Toluene (50 mL).

    • Note: Ensure Cinchonine is finely powdered to maximize surface area, as it is sparingly soluble in cold toluene.[1][2][3][6][7]

  • Quaternization:

    • Add Benzyl chloride (1.26 mL) dropwise via syringe.[1][2][3][4][6][7]

    • Heat the mixture to reflux (110 °C) with vigorous stirring.

    • Observation Point: The solution will initially be cloudy. As the reaction proceeds (approx. 4–6 hours), the quaternary salt will precipitate as a solid.[1][2][3][4][6][7]

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the precipitate using a sintered glass funnel.[2][3][4][5][6][7]

    • Purification (Critical): Wash the solid cake copiously with cold toluene (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove unreacted benzyl chloride.[1][2][4][5][6][7]

  • Drying & Validation:

    • Dry the solid in a vacuum oven at 50 °C for 12 hours.

    • Yield Expectation: ~85–90% (White crystalline solid).[1][2][3][4][6][7]

    • QC Check: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      H NMR (DMSO-d6) should show a diagnostic downfield shift of the benzylic protons and the quinuclidine bridgehead protons compared to the free base.[1][2][3][5][6][7]
      
Application Context

This catalyst is specifically employed to induce (S)-selectivity in alkylation reactions, whereas its pseudoenantiomer (N-Benzylcinchonidinium chloride) typically induces (R)-selectivity .[1][2][3][4][5][6][7] This predictable "stereochemical switch" is the hallmark of Cinchona organocatalysis.

Pharmacological Context

While primarily used as a chemical tool today, Cinchonine possesses intrinsic biological activity.[1][2][3][6][7]

  • Antimalarial: Historically used alongside Quinine.[3][4][5][6][7][11] It acts by interfering with the crystallization of hemozoin in the Plasmodium parasite.[2][3][5][6][7]

  • Multi-Drug Resistance (MDR) Reversal: Cinchonine has been shown to inhibit P-glycoprotein (P-gp), a membrane transporter responsible for pumping drugs out of cancer cells.[1][2][3][4][5][6][7] This makes it a candidate for co-therapy in chemotherapy regimens to overcome drug resistance.[2][3][4][5][6][7]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90454, Cinchonine.[1][2][3][4][6][7] Retrieved from [Link][1][2][3][4][5][6][7]

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives.[1][2][3][4][5][6][7] Accounts of Chemical Research.[2][3][4][5][6][7] [Link]

  • Song, C. E. (Ed.).[2][3][4][5][6][7][12] (2009). Cinchona Alkaloids in Synthesis and Catalysis: Ligands, Immobilization and Organocatalysis.[1][2][3][4][6][7] Wiley-VCH.[1][2][3][4][5][6][7] [Link][1][2][4][5][6][7]

Sources

The Entwined Histories and Divergent Fates of Cinchona's Chiral Twins: An In-depth Technical Guide to the Alkaloid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of Historical Discovery and Modern Analytical Science for Researchers, Scientists, and Drug Development Professionals.

From the fever-ridden forests of the Andes to the forefront of asymmetric synthesis, the alkaloids of the Cinchona tree have carved a remarkable path through human history and chemical science. This guide provides a comprehensive exploration of the discovery and history of the principal Cinchona alkaloid isomers: quinine, quinidine, cinchonine, and cinchonidine. We will delve into their unique stereochemical relationships, the evolution of their separation and characterization techniques, and the profound impact of their distinct biological activities, offering a technical narrative designed for those at the cutting edge of chemical and pharmaceutical research.

From "Jesuit's Powder" to Pure Alkaloids: A Historical Odyssey

The story begins in the 17th century with the introduction of "Jesuit's powder," the ground bark of the Cinchona tree, to Europe by Jesuit missionaries.[1][2] This marked a pivotal moment in medicine, providing the first effective treatment for malaria.[1][3] For nearly two centuries, the bark was used in its crude form until the burgeoning field of chemistry began to unlock its secrets.

A significant breakthrough occurred in 1820 when French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou isolated the primary active compounds, which they named quinine and cinchonine.[1][2][4] This achievement is a landmark in phytochemistry and is often considered the dawn of the modern pharmaceutical industry.[5] Pelletier and Caventou, in a remarkable act of scientific altruism, did not patent their discovery, a decision that allowed for the widespread production of these life-saving medicines.[5]

However, the complete picture of the Cinchona alkaloids' complexity was yet to be revealed. The subtle but crucial differences between their isomers would take longer to understand, a challenge that would be taken up by another giant of chemistry: Louis Pasteur.

Unraveling the Isomeric Puzzle: The Dawn of Stereochemistry

The four principal Cinchona alkaloids—quinine, quinidine, cinchonine, and cinchonidine—are a fascinating case study in stereoisomerism. They exist as two pairs of diastereomers, with quinine and quinidine being one pair, and cinchonine and cinchonidine being the other. Within each pair, the relationship is that of pseudo-enantiomers.[6]

AlkaloidMethoxy Group at C6'Stereochemistry at C8Stereochemistry at C9
Quinine YesSR
Quinidine YesRS
Cinchonidine NoSR
Cinchonine NoRS

Table 1: Stereochemical Relationships of the Four Main Cinchona Alkaloids.

The structural elucidation of these isomers was a gradual process. Louis Pasteur's pioneering work in the 1850s on the optical activity of tartaric acid laid the foundation for understanding stereochemistry.[7] He later applied these principles to the Cinchona alkaloids, clarifying the relationships between them and coining the name "quinidine" for the diastereomer of quinine.[8] The definitive determination of their absolute configurations, however, would have to wait for the advent of modern analytical techniques like X-ray crystallography.

// Nodes for the four main alkaloids quinine [label="Quinine\n(8S, 9R)", pos="0,1.5!"]; quinidine [label="Quinidine\n(8R, 9S)", pos="3,1.5!"]; cinchonidine [label="Cinchonidine\n(8S, 9R)", pos="0,0!"]; cinchonine [label="Cinchonine\n(8R, 9S)", pos="3,0!"];

// Edges showing relationships quinine -> quinidine [label="Diastereomers\n(Pseudo-enantiomers)", dir=both]; cinchonidine -> cinchonine [label="Diastereomers\n(Pseudo-enantiomers)", dir=both]; quinine -> cinchonidine [label="Structural Analogs\n(differ by OCH3 group)"]; quinidine -> cinchonine [label="Structural Analogs\n(differ by OCH3 group)"]; } caption: "Isomeric relationships of the four principal Cinchona alkaloids."

The Great Separation: From Classical Resolution to Modern Chromatography

The challenge of separating these closely related isomers spurred the development of new analytical techniques. Early methods relied on fractional crystallization of their salts, a laborious and often inefficient process. The advent of chromatography revolutionized the separation of natural products.

High-Performance Liquid Chromatography (HPLC)

Today, High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis and purification of Cinchona alkaloids.[9] A variety of stationary and mobile phases have been developed to achieve efficient separation of these isomers.

Experimental Protocol: HPLC Separation of Cinchona Alkaloid Isomers

This protocol provides a general framework for the separation of the four main Cinchona alkaloids using reversed-phase HPLC. Optimization will be required based on the specific instrument and column used.

Objective: To achieve baseline separation of quinine, quinidine, cinchonine, and cinchonidine.

Materials:

  • HPLC system with UV or fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Water (HPLC grade)

  • Ammonium formate (optional, for pH adjustment)

  • Standard solutions of quinine, quinidine, cinchonine, and cinchonidine

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and an aqueous buffer. A common starting point is a 30:70 (v/v) mixture of methanol and 20 mM potassium dihydrogen phosphate buffer.[10] The pH of the mobile phase is a critical parameter for optimizing separation and can be adjusted with phosphoric acid or a base.

  • System Equilibration: Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the alkaloid standards or the sample extract in the mobile phase. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

  • Injection and Elution: Inject a small volume of the prepared sample (e.g., 10 µL) onto the column.

  • Detection: Monitor the elution of the alkaloids using a UV detector, typically at wavelengths around 230 nm or 330 nm, where they exhibit strong absorbance.[9] Fluorescence detection can also be employed for enhanced sensitivity, with excitation at approximately 330 nm and emission at 420 nm.[9]

  • Data Analysis: Identify the peaks based on the retention times of the individual standards. The typical elution order on a C18 column is cinchonidine, quinine, cinchonine, and quinidine, although this can vary with the specific conditions.

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: The nonpolar nature of the C18 stationary phase provides good retention for the moderately polar Cinchona alkaloids.

  • Methanol/Aqueous Buffer Mobile Phase: The combination of an organic modifier (methanol) and an aqueous buffer allows for precise control over the polarity of the mobile phase, enabling the fine-tuning of retention times.

  • pH Control: The basic nitrogen atoms in the quinuclidine ring mean that the alkaloids' charge state is pH-dependent. Adjusting the pH of the mobile phase alters their hydrophobicity and interaction with the stationary phase, which is a powerful tool for optimizing selectivity between the isomers.

G

Chiral Stationary Phases

For the analytical and preparative separation of enantiomers, chiral stationary phases (CSPs) are indispensable. CSPs based on Cinchona alkaloids themselves have been developed, creating a fascinating "like-separates-like" scenario. Zwitterionic CSPs derived from quinine and quinidine have proven particularly effective for the enantioseparation of a wide range of chiral compounds, including amino acids.[5][11]

Spectroscopic Fingerprints: Confirming Isomeric Identities

Beyond separation, the unambiguous identification of each isomer relies on a suite of spectroscopic techniques.

  • Mass Spectrometry (MS): While the isomers have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) can show subtle differences, aiding in their identification.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the differentiation of the isomers based on the chemical shifts and coupling constants of their respective protons and carbons.

  • X-ray Crystallography: This powerful technique provides the definitive three-dimensional structure of a molecule in its crystalline state, and it was instrumental in finally confirming the absolute stereochemistry of the Cinchona alkaloids.[14]

Divergent Biological Activities: A Tale of Two Isomers

The seemingly minor differences in the three-dimensional arrangement of atoms in the Cinchona alkaloid isomers lead to profoundly different biological activities. This underscores the critical importance of stereochemistry in drug design and development.

AlkaloidPrimary Biological ActivityIn Vitro Antiplasmodial Activity (EC50 in nM)[3]
Quinine Antimalarial144
Quinidine Antiarrhythmic (Class I)80
Cinchonidine Antimalarial (less potent than quinine)225
Cinchonine Antimalarial (less potent than quinine)104

Table 2: Comparative Biological Activities and Antiplasmodial Potency of the Four Main Cinchona Alkaloids.

The higher antiplasmodial activity of quinidine compared to quinine is a noteworthy finding.[3] Conversely, quinidine's primary clinical use is as an antiarrhythmic agent, a property not shared to the same extent by quinine.[15] These differences in activity are attributed to the distinct ways in which the isomers interact with their respective biological targets at the molecular level.

The Synthetic Challenge: Recreating Nature's Handiwork

The total synthesis of quinine was a monumental challenge that captivated organic chemists for over a century. The first formal total synthesis was reported by R.B. Woodward and W.E. Doering in 1944.[1] However, this synthesis was not stereoselective and relied on a previously reported, and later contested, conversion of an intermediate to quinine.

The first truly stereoselective total synthesis of quinine was achieved by Gilbert Stork in 2001.[16][17] This elegant synthesis demonstrated a masterful control of stereochemistry and provided a robust route to this complex natural product. Subsequent syntheses by other research groups have further refined the art of assembling this intricate molecule.

The ability to synthesize not only the natural alkaloids but also their "unnatural" epimers has been crucial for structure-activity relationship studies. One-pot inversion reactions, such as those employing the Mitsunobu reaction, have provided efficient access to the 9-epi diastereomers of the Cinchona alkaloids.[2][18]

Conclusion: An Enduring Legacy and a Promising Future

The history of the Cinchona alkaloid isomers is a testament to the power of scientific inquiry to unravel the complexities of the natural world. From a traditional remedy to a cornerstone of stereochemistry and a source of life-saving drugs, these molecules have left an indelible mark on science and medicine. For today's researchers, the story of the Cinchona alkaloids serves as a powerful reminder of the profound impact of stereochemistry on biological function and continues to inspire the development of new analytical methods and synthetic strategies. The journey from a bitter bark to a family of distinct and powerful isomers is a narrative that will undoubtedly continue to unfold as new applications for these remarkable compounds are discovered.

References

  • An In-depth Technical Guide to the Discovery and History of Cinchona Alkaloids - Benchchem.
  • The Quest for Quinine: Those Who Won the B
  • An optimised method for routine separation and quantification of major alkaloids in Cortex Cinchona by HPLC coupled with UV and fluorescence detection. [Link]

  • Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview. [Link]

  • In-vitro response of Plasmodium falciparum to the main alkaloids of Cinchona in northwestern Thailand. [Link]

  • Cinchona‐alkaloid‐based zwitterionic chiral stationary phases as potential tools for high‐performance liquid chromatograph. [Link]

  • Synthesizing Quinine - ChemTalk. [Link]

  • Molecule Matters - Indian Academy of Sciences. [Link]

  • Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides - design, synthesis and application in chiral separation. [Link]

  • An Optimised Method for Routine Separation and Quantification of Major Alkaloids in Cortex Cinchona by HPLC Coupled with UV and Fluorescence Detection. | Semantic Scholar. [Link]

  • Louis Pasteur, Chemist: An Account of His Studies of Cinchona Alkaloids - ResearchGate. [Link]

  • Quantitative Analysis of Alkaloids From Cinchona Bark by Hig h-performance Liquid Chromatography. [Link]

  • Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview | Request PDF. [Link]

  • An improved synthesis of 10,11-didehydro Cinchona alkaloids. [Link]

  • Liquid Chromatographic Analysis of Cinchona Alkaloids in Beverages. [Link]

  • The First Stereoselective Total Synthesis of Quinine. [Link]

  • Structures and stereochemistry of (-)-quinine (Qn; A) and (+)-quinidine (Qd; B). [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. [Link]

  • (PDF) Mass Spectra of Iso-Cinchona- and Halogenated Cinchona Alkaloids - ResearchGate. [Link]

  • On Robert B. Woodward and the total synthesis of quinine - ResearchGate. [Link]

  • New results on the mass spectra of cinchona alkaloids. [Link]

  • Enantioselective total synthesis of the unnatural enantiomer of quinine. [Link]

  • Total Synthesis of Quinine by Woodward, Williams. [Link]

  • The First Stereoselective Total Synthesis of Quinine. [Link]

  • The chemical structures of the cinchona substances discussed.... | Download Scientific Diagram. [Link]

  • New results on the mass spectra of cinchona alkaloids - Sci-Hub. [Link]

  • Differentiation of Cinchonine and Cinchonidine Derivatives Through C NMR Analysis of the Quinuclidine Ring - ResearchGate. [Link]

  • Easy Access to 9-Epimers of Cinchona Alkaloids: One-Pot Inversion by Mitsunobu Esterification-Saponification - ResearchGate. [Link]

  • Direct Analysis of Alkaloids in Natural Cinchona Bark | PDF | Liquid Chromatography–Mass Spectrometry - Scribd. [Link]

  • Early and Late Steps of Quinine Biosynthesis | Organic Letters. [Link]

  • Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum. [Link]

  • Chem. Pharm. Bull. 51(1) 71ム74 (2003) - Chemical & Pharmaceutical Bulletin. [Link]

  • Structure of quinine Quinidine is a stereoisomer of quinine, and it... | Download Scientific Diagram. [Link]

  • Cinchona Alkaloids in Asymmetric Catalysis - Macmillan Group. [Link]

  • LogD values at pH 7.4 and activity in CQ-resistance (log [IC50S/IC50R]) for 4-aminoquinolines and cinchona alkaloids. [Link]

  • Discriminating quinine stereoisomers through collision cross-section differences enhanced by cyclodextrin complexation. [Link]

  • Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography | Semantic Scholar. [Link]

  • Biosynthesis of the Cinchona Alkaloids: Late Stages of the Pathway. [Link]

  • Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum. [Link]

  • Synthesis of Quinine and Quinidine (Episode 20) - YouTube. [Link]

  • Cinchona Alkaloids from Cinchona succirubra and Cinchona ledgeriana. [Link]

  • Chemical structures of quinine, quinidine, cinchonine, and... | Download Scientific Diagram. [Link]

  • 1 An Overview of Cinchona Alkaloids in Chemistry. [Link]

  • Cinchona Alkaloids-Derivatives and Applications. [Link]

  • 5.4: Pasteur's Discovery of Enantiomers - Chemistry LibreTexts. [Link]

Sources

Navigating the Solution Landscape: An In-depth Technical Guide to the Solubility of Epichinchonidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Epichinchonidine and its Solubility

Epichinchonidine, a member of the cinchona alkaloid family, is a valuable chiral catalyst and building block in asymmetric synthesis. Its efficacy in these applications is profoundly influenced by its solubility in the reaction medium. A thorough understanding of its solubility profile is paramount for optimizing reaction conditions, ensuring homogeneity, and preventing precipitation, which can adversely affect yield and purity.

This guide will delve into the theoretical principles governing the solubility of epichinchonidine, present a comprehensive analysis of its solubility in a wide array of organic solvents using cinchonidine as a proxy, and provide detailed experimental protocols for determining solubility in the laboratory.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. For a molecule like epichinchonidine, which possesses both polar (quinoline ring, hydroxyl group) and nonpolar (vinyl group, quinuclidine cage) regions, its interaction with a solvent is multifaceted.

A key observation in the study of cinchona alkaloid solubility is the "volcano-type" correlation with solvent polarity. This means that solubility is often highest in solvents of intermediate polarity and lower in both highly polar and highly nonpolar solvents. This phenomenon can be explained by the principle of "like dissolves like." Solvents that can effectively solvate both the polar and nonpolar moieties of epichinchonidine will exhibit the highest dissolving power.

Key Physicochemical Properties (of Cinchonidine as a proxy for Epichinchonidine):

PropertyValue
Molecular FormulaC₁₉H₂₂N₂O
Molar Mass294.39 g/mol
Melting Point210.5 °C
pKa (Strongest Basic)9.15
logP2.67

The basicity of the quinuclidine nitrogen (pKa ≈ 9.15) and the presence of a hydrogen-bond-donating hydroxyl group are critical determinants of its interaction with protic and polar aprotic solvents. The octanol-water partition coefficient (logP ≈ 2.67) indicates a moderate lipophilicity, suggesting a preference for organic phases over aqueous ones.

Quantitative Solubility Profile: A Comprehensive Analysis

While specific quantitative data for epichinchonidine remains elusive in publicly available literature, a seminal study on its diastereomer, cinchonidine, provides an invaluable dataset for understanding its likely behavior. The following table summarizes the solubility of cinchonidine in a diverse range of organic solvents, categorized by their functional groups and polarity.

Table of Cinchonidine Solubility in Various Organic Solvents:

SolventChemical FormulaSolubility (mol/L)
Alcohols
MethanolCH₄O0.23
EthanolC₂H₆O0.15
1-PropanolC₃H₈O0.08
2-PropanolC₃H₈O0.05
1-ButanolC₄H₁₀O0.06
Ketones
AcetoneC₃H₆O0.12
2-ButanoneC₄H₈O0.10
Esters
Ethyl AcetateC₄H₈O₂0.07
Halogenated Solvents
DichloromethaneCH₂Cl₂0.20
ChloroformCHCl₃0.35
Aromatic Solvents
BenzeneC₆H₆0.04
TolueneC₇H₈0.03
Ethers
Diethyl EtherC₄H₁₀O0.01
Tetrahydrofuran (THF)C₄H₈O0.09
Amides
N,N-Dimethylformamide (DMF)C₃H₇NO0.45
Other Solvents
AcetonitrileC₂H₃N0.06
Dimethyl Sulfoxide (DMSO)C₂H₆SO0.50

Note: Data is for cinchonidine and serves as a close approximation for epichinchonidine.

Implications of Stereochemistry: Epichinchonidine and cinchonidine are diastereomers, differing in the stereochemistry at the C8 and C9 positions. This difference in three-dimensional structure can influence how the molecule packs in a crystal lattice and how it interacts with solvent molecules. While the overall solubility trends are expected to be similar, the absolute solubility values for epichinchonidine may differ. Generally, the diastereomer with the lower melting point and weaker crystal lattice energy will exhibit higher solubility in a given solvent.

Experimental Determination of Solubility: A Practical Guide

For researchers requiring precise solubility data for epichinchonidine in specific solvent systems, experimental determination is essential. The following section provides a detailed, step-by-step protocol for the widely accepted shake-flask method, followed by quantification using UV-Vis spectrophotometry.

The Shake-Flask Method: A Robust Protocol for Equilibrium Solubility

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

  • Epichinchonidine (solid)

  • Organic solvent of interest

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis spectrophotometer

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid epichinchonidine to a series of scintillation vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume of the organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter. This step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry, to determine the concentration of epichinchonidine.

Quantification by UV-Vis Spectrophotometry

This method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Step-by-Step Protocol:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of epichinchonidine of known concentrations in the chosen organic solvent.

  • Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for epichinchonidine in that solvent. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the diluted saturated solution at the same λmax.

  • Calculation of Solubility: Using the equation of the line from the calibration curve, determine the concentration of epichinchonidine in the diluted sample. Account for the dilution factor to calculate the concentration in the original saturated solution, which represents the solubility.

Visualizing the Workflow and Concepts

To further clarify the experimental and theoretical aspects of epichinchonidine solubility, the following diagrams are provided.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess epichinchonidine to vials prep2 Add known volume of solvent prep1->prep2 equil1 Incubate on orbital shaker (constant T and agitation) prep2->equil1 equil2 Allow solid to settle equil1->equil2 analysis1 Filter supernatant equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Measure absorbance (UV-Vis) analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Workflow for the experimental determination of solubility.

G Factors Influencing Epichinchonidine Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Epichinchonidine Solubility pka pKa pka->solubility logp logP logp->solubility mp Melting Point mp->solubility stereo Stereochemistry stereo->solubility polarity Polarity polarity->solubility h_bond H-Bonding (Donor/Acceptor) h_bond->solubility dielectric Dielectric Constant dielectric->solubility temp Temperature temp->solubility pressure Pressure pressure->solubility

Caption: Interplay of factors governing epichinchonidine solubility.

Conclusion

This technical guide has provided a comprehensive exploration of the solubility of epichinchonidine in organic solvents. By leveraging data from its diastereomer, cinchonidine, and outlining detailed experimental protocols, this document serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. A thorough understanding and experimental determination of epichinchonidine's solubility are critical for its effective and efficient application, ultimately leading to improved process control and the successful development of novel chiral technologies and pharmaceuticals.

References

  • FooDB. (2010). Showing Compound Cinchonidine (FDB002116).
  • Horie, M., et al. (2006). Liquid chromatographic analysis of cinchona alkaloids in beverages.
  • Kubota, T., et al. (2005).

Methodological & Application

Epicinchonidine-derived organocatalysts for asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Epicinchonidine-Derived Organocatalysts for Asymmetric Synthesis

Introduction: The "Epi" Advantage in Cinchona Alkaloids

In the realm of asymmetric organocatalysis, the Cinchona alkaloids (Quinine, Quinidine, Cinchonine, Cinchonidine) are privileged scaffolds.[1][2] However, the native alkaloids possess a specific geometric limitation: the C9-hydroxyl group and the quinuclidine nitrogen are often positioned in a gauche arrangement that limits simultaneous dual activation in certain H-bonding mechanisms.

Why this compound? Inverting the stereocenter at C9 (from R to S in Cinchonidine) creates This compound . This inversion drastically alters the spatial relationship between the quinuclidine nitrogen (Brønsted base) and the C9-functional group (H-bond donor).

  • Native Cinchonidine (8S, 9R): The OH and N are in close proximity, often leading to intramolecular H-bonding that shuts down catalysis.

  • This compound (8S, 9S): The functional groups diverge, creating an open "cleft" ideal for bifunctional catalysis. This geometry is critical when converting the scaffold into thioureas or squaramides , allowing the catalyst to simultaneously activate an electrophile (via thiourea) and a nucleophile (via quinuclidine).

Catalyst Synthesis: The Foundation

The synthesis of this compound derivatives typically proceeds through the Mitsunobu inversion . We will focus on the synthesis of the 9-amino(9-deoxy)this compound scaffold, as this is the precursor to the high-value thiourea and squaramide catalysts.

Workflow Visualization

SynthesisWorkflow CD Cinchonidine (Native 8S, 9R) Azide 9-Azido-9-deoxy This compound (Inversion to 9S) CD->Azide DPPA, DIAD, PPh3 (Mitsunobu) Amine 9-Amino-9-deoxy This compound (Primary Amine) Azide->Amine PPh3, H2O (Staudinger Red.) Thiourea Bifunctional Thiourea Catalyst Amine->Thiourea 3,5-(CF3)2-PhNCS THF, RT

Figure 1: Synthetic route from native Cinchonidine to the bifunctional thiourea catalyst via Mitsunobu inversion and Staudinger reduction.[2][3][4][5]

Protocol 1: Synthesis of 9-Amino(9-deoxy)this compound

Reference Grounding: This protocol is adapted from the methodologies established by Cassady et al. and Vakulya et al. [1, 2].

Reagents:

  • Cinchonidine (1 eq)[3]

  • Triphenylphosphine (PPh₃, 1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

  • Diphenylphosphoryl azide (DPPA, 1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon. Dissolve Cinchonidine (5.0 g, 17 mmol) and PPh₃ (5.35 g, 20.4 mmol) in anhydrous THF (100 mL). Cool the solution to 0°C.

  • Mitsunobu Inversion: Add DIAD (4.0 mL, 20.4 mmol) dropwise via syringe. Crucial: Maintain internal temperature <5°C to prevent side reactions.

  • Azide Insertion: Add DPPA (4.4 mL, 20.4 mmol) dropwise. A white precipitate may form (the betaine intermediate).

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/MeOH/NH₄OH 50:1:1). The native alkaloid spot should disappear.

  • Staudinger Reduction (One-Pot): Once azide formation is complete, add PPh₃ (5.35 g, 20.4 mmol) directly to the reaction mixture. Heat to 50°C for 2 hours until nitrogen evolution ceases (formation of iminophosphorane).

  • Hydrolysis: Add water (5 mL) and stir at RT for 3 hours to hydrolyze the iminophosphorane to the amine.

  • Workup: Concentrate THF. Dissolve residue in 10% HCl (100 mL). Wash with CH₂Cl₂ (3 x 50 mL) to remove triphenylphosphine oxide (organic layer). Basify the aqueous layer to pH >12 with NaOH pellets. Extract the free amine into CH₂Cl₂ (4 x 50 mL).

  • Purification: Dry over Na₂SO₄ and concentrate. The crude amine is often pure enough for the next step, or can be recrystallized from toluene.

Application: Asymmetric Michael Addition

The most robust application of this compound-derived thioureas is the enantioselective Michael addition of malonates or nitroalkanes to nitroolefins.

Mechanistic Insight: The Bifunctional Model

Unlike phase transfer catalysis (which relies on ion pairing), this system relies on Hydrogen Bonding .

  • Activation 1 (Electrophile): The thiourea moiety forms a dual H-bond with the nitro group of the nitroolefin, lowering its LUMO energy.

  • Activation 2 (Nucleophile): The quinuclidine nitrogen deprotonates the nucleophile (e.g., dimethyl malonate) and holds the resulting enolate in a tight chiral pocket via ionic interactions.

BifunctionalModel cluster_catalyst Epi-Cinchonidine Thiourea Quin Quinuclidine N (Base) Nuc Nucleophile (Malonate) Quin->Nuc Deprotonation Thio Thiourea (NH)2 (Acid) Elec Electrophile (Nitroolefin) Thio->Elec H-Bonding Nuc->Elec Stereoselective C-C Bond Formation

Figure 2: Dual activation mechanism. The catalyst bridges the reactants, enforcing stereocontrol.

Protocol 2: Enantioselective Michael Addition

Target: Addition of dimethyl malonate to trans-β-nitrostyrene.[6] Catalyst: 9-epi-Cinchonidine-thiourea (10 mol%).

Table 1: Reaction Components & Parameters

ComponentSpecificationRole
Substrate trans-β-nitrostyrene (1.0 eq)Michael Acceptor
Nucleophile Dimethyl malonate (2.0 eq)Michael Donor
Catalyst Epi-CD-Thiourea (10 mol%)Chiral Bifunctional Catalyst
Solvent Toluene or XylenesNon-polar solvents maximize H-bonding
Temp -20°C to RTLower temp increases ee

Experimental Procedure:

  • Setup: In a 4 mL vial equipped with a magnetic stir bar, dissolve the Epi-CD-Thiourea catalyst (0.05 mmol) in Toluene (1.0 mL).

  • Addition 1: Add trans-β-nitrostyrene (0.5 mmol). Stir for 5 minutes to allow catalyst-substrate pre-organization (H-bonding equilibrium).

  • Addition 2: Add dimethyl malonate (1.0 mmol) in one portion.

  • Reaction: Stir at room temperature (or -20°C for higher selectivity). Monitor by TLC (Hexane/EtOAc 4:1). The spot for nitrostyrene should disappear within 12–24 hours.

  • Quench: No aqueous quench is necessary. Directly load the reaction mixture onto a short silica plug.

  • Purification: Elute with Hexane/EtOAc (8:2) to isolate the Michael adduct.[6]

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/iPrOH 90:10).

Troubleshooting & Optimization (The Scientist's Notebook)

Issue 1: Low Enantioselectivity (<80% ee)

  • Cause: Water interference. H-bonding catalysts are sensitive to moisture, which competes with the substrate for the thiourea binding site.

  • Fix: Ensure Toluene is dried over Na and distilled. Use 4Å molecular sieves in the reaction vial.

  • Optimization: Switch solvent to Mesitylene or Xylenes. Bulky non-polar solvents often tighten the transition state.

Issue 2: Slow Reaction Rate

  • Cause: Catalyst aggregation or weak basicity.

  • Fix: Increase concentration (0.5 M to 1.0 M). If the nucleophile is weak, add a co-catalyst base (rarely needed for malonates, but useful for less acidic pro-nucleophiles).

Issue 3: Catalyst Removal

  • Fix: The catalyst is basic. After the reaction, wash the organic layer with 1N HCl. The catalyst will protonate and move to the aqueous layer. It can be recovered by basifying the aqueous layer (NaOH) and extracting with CH₂Cl₂, allowing for catalyst recycling (>95% recovery is standard).

References

  • Vakulya, B., Varga, S., Csámpai, A., & Soós, T. (2005).[4] Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts. Organic Letters, 7(10), 1967–1969. [Link]

  • McCooey, S. H., & Connon, S. J. (2005). Urea- and Thiourea-Substituted Cinchona Alkaloid Derivatives as Highly Efficient Bifunctional Organocatalysts for the Asymmetric Addition of Malonate to Nitroalkenes. Angewandte Chemie International Edition, 44(39), 6367–6370. [Link]

  • Song, J., Wang, Y., & Deng, L. (2006). The Mannich Reaction of Malonates with Simple Imines Catalyzed by Bifunctional Cinchona Alkaloids: Enantioselective Synthesis of β-Amino Acids. Journal of the American Chemical Society, 128(18), 6048–6049. [Link]

  • Ye, J., Dixon, D. J., & Hynes, P. S. (2005). Enantioselective Michael Addition of Malonates to Nitroolefins Catalyzed by Cinchona Alkaloids. Chemical Communications, (35), 4481–4483. [Link]

Sources

Application Note: High-Purity Synthesis of 9-Amino-9-deoxy-epi-cinchonidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis of 9-amino-9-deoxy-epi-cinchonidine , a privileged chiral primary amine organocatalyst. Unlike natural Cinchona alkaloids which possess a hydroxyl group at the C9 position, this derivative features a primary amine with an inverted stereocenter (9S configuration).

This specific scaffold is critical for high-performance asymmetric catalysis, including iminium-ion activation (e.g., Michael additions, Friedel-Crafts alkylations) and enamine catalysis. The "epi" configuration is essential; it forces the quinuclidine nitrogen and the primary amine into a specific spatial arrangement that dictates the stereochemical outcome of the catalyzed reaction.

Key Technical Achievement:

  • Transformation: Conversion of Cinchonidine (C9-OH, 9R)

    
     Azide Intermediate (9S) 
    
    
    
    Amine Product (9S).
  • Mechanism: One-pot Mitsunobu inversion followed by Staudinger reduction.

  • Purity Target: >98% (via Acid/Base Extraction).

Retrosynthetic Analysis & Strategy

The synthesis relies on a classic


 inversion. Natural cinchonidine has an (8S, 9R) configuration. To obtain the epi-amine (8S, 9S), we cannot simply replace the hydroxyl with an amine; we must invert the center.

The Mitsunobu reaction is the method of choice. It activates the C9-hydroxyl as a phosphorous-oxygen bond (a good leaving group) which is then displaced by an azide nucleophile (from Diphenylphosphoryl azide, DPPA) with complete Walden inversion.

Retrosynthesis Figure 1: Stereochemical Pathway for Synthesis Product 9-Amino-9-deoxy-epi-cinchonidine (8S, 9S Configuration) Azide Intermediate Azide (Inverted Stereocenter) Azide->Product Staudinger Reduction (Retention) Start Cinchonidine (Natural 8S, 9R) Start->Azide Mitsunobu Azidation (Inversion of C9)

Figure 1: The synthetic strategy relies on the specific inversion at C9 during the azidation step.

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Cinchonidine Substrate1.0Dried azeotropically with toluene if old.
Triphenylphosphine (

)
Reductant/Activator2.2Used in both steps (Mitsunobu & Staudinger).
DIAD (Diisopropyl azodicarboxylate)Azo-Reagent1.2Hazard: Shock sensitive. Keep cold.
DPPA (Diphenylphosphoryl azide)Azide Source1.2Hazard: Toxic.[1] Safer than

but handle with care.
THF (Tetrahydrofuran)Solvent-Must be Anhydrous for Step 1.[2]
Phase 1: Mitsunobu Azidation (Inversion)

Objective: Convert the C9-OH (9R) to C9-


 (9S).
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an argon inlet.

  • Solubilization: Charge Cinchonidine (1.0 equiv, e.g., 2.94 g, 10 mmol) and Triphenylphosphine (

    
    , 2.2 equiv, 5.77 g) into the flask. Add anhydrous THF (50 mL). Stir until fully dissolved.
    
  • Cooling: Cool the solution to 0 °C using an ice bath. Critical: Temperature control prevents side reactions and decomposition of the azo-reagent.

  • Azide Addition: Add DPPA (1.2 equiv, 2.6 mL) dropwise via syringe.

  • Activation (The Critical Step): Add DIAD (1.2 equiv, 2.4 mL) dropwise over 15–20 minutes.

    • Observation: The solution will turn yellow/orange.

    • Mechanism:[2][3][4][5] The betaine formed by

      
       and DIAD activates the alcohol, which is then attacked by the azide anion.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours .

    • Validation: Monitor by TLC (Eluent: EtOAc/MeOH/NEt3 90:10:1). The polar starting material (Cinchonidine) should disappear, replaced by a less polar azide spot.

Phase 2: Staudinger Reduction (One-Pot)

Objective: Reduce the Azide to the Primary Amine.

  • Heating: After confirming azide formation, heat the reaction mixture to 50 °C for 2 hours. This ensures completion of the intermediate phosphinimine formation (Staudinger reaction part A).

    • Note: If the initial charge of

      
       was sufficient (2.0+ equiv), no extra phosphine is needed. If you used 1.2 equiv in step 1, add another 1.2 equiv of 
      
      
      
      now.
  • Hydrolysis: Add water (2.0 mL) to the reaction mixture.

  • Completion: Stir at 50 °C for another 3–4 hours.

    • Chemistry: The phosphinimine (

      
      ) hydrolyzes to the amine (
      
      
      
      ) and triphenylphosphine oxide (
      
      
      ).
Phase 3: Purification (The Acid/Base Swing)

Objective: Isolate the product from the massive amount of Triphenylphosphine oxide (TPPO) and hydrazide byproducts. Column chromatography is difficult here; extraction is superior.

Workup Figure 2: Acid/Base Purification Workflow Crude Crude Reaction Mixture (THF, Product, TPPO, Byproducts) Evap Evaporate THF -> Redissolve in DCM Crude->Evap AcidWash Add 2M HCl (aq) Perform Extraction Evap->AcidWash OrgLayer1 Organic Layer (DCM) Contains: TPPO, Hydrazides AcidWash->OrgLayer1 AqLayer1 Aqueous Layer (Acidic) Contains: Protonated Product salt AcidWash->AqLayer1 Discard1 Discard Organic Layer OrgLayer1->Discard1 BaseWash Basify Aqueous Layer (NH4OH or NaOH to pH > 12) AqLayer1->BaseWash Extract Extract with DCM (3x) BaseWash->Extract FinalOrg Combined Organic Layers Contains: Pure Amine Extract->FinalOrg Dry Dry (Na2SO4) -> Evaporate FinalOrg->Dry

Figure 2: The "Acid/Base Swing" effectively separates the basic amine product from neutral phosphorus byproducts.

  • Concentration: Remove THF under reduced pressure. Dissolve the residue in

    
     (100 mL).
    
  • Acid Extraction: Wash the organic phase with 2M HCl (2 x 50 mL).

    • Logic: The amine product is protonated and moves to the aqueous layer. The TPPO and other neutrals remain in the DCM.

  • Wash: Discard the organic layer (or back-extract once with water to recover trapped product).

  • Basification: Cool the combined aqueous layers to 0 °C. Slowly add conc.

    
      (or 10% NaOH) until pH > 12.
    
    • Observation: The solution will become cloudy as the free amine precipitates/oils out.

  • Final Extraction: Extract the aqueous layer with

    
     (3 x 50 mL).
    
  • Isolation: Dry combined organics over

    
    , filter, and concentrate.
    
  • Result: A yellowish viscous oil or foam. Yield is typically 65–85%.

Validation & Characterization

To ensure the product is the epi (9S) isomer and not the natural (9R) amine (which can occur if the reaction proceeds via retention mechanisms, though rare with Mitsunobu), check the NMR coupling constants.

ParameterCinchonidine (Natural, 9R)9-Amino-epi-cinchonidine (9S)
C9 Configuration RS
H8-H9 Coupling (

)
Small (~4–5 Hz, gauche)Large (~9–10 Hz, anti)
Appearance White SolidViscous Oil / Foam
Optical Rotation

is negative

often shifts significantly

Diagnostic


 NMR Signals (

):
  • Look for the disappearance of the broad -OH signal.

  • The H9 proton (chiral center) typically shifts upfield relative to the alcohol precursor.

  • Mass Spec (ESI):

    
    .
    

Safety & Handling (E-E-A-T)

  • DPPA (Diphenylphosphoryl azide): While less explosive than sodium azide, it is toxic and can release hydrazoic acid (

    
    ) upon contact with acid. NEVER  mix DPPA directly with acid. Ensure the reaction is quenched and worked up under basic/neutral conditions before any acid wash steps (in our protocol, the azide is consumed before acid is introduced).
    
  • DIAD: Store in the fridge. It is a sensitizer and potential explosion hazard if heated under confinement.

  • Azide Intermediates: Organic azides with low C/N ratios can be explosive. Cinchonidine has a high C/N ratio (

    
    ), making the intermediate relatively stable, but do not distill the azide intermediate to dryness at high temperatures.
    

References

  • Vakulya, B., Varga, S., Csámpai, A., & Soós, T. (2005). Highly Stereoselective Synthesis of Cinchona Alkaloid Derivatives Useful as Organocatalysts. Organic Letters, 7(10), 1967–1969.

    • Significance: The primary source for the "one-pot" Mitsunobu/Staudinger protocol.
  • Cassani, C., Martín-Rapún, R., Arceo, E., Bravo, F., & Melchiorre, P. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds.[2][4][5][6][7][8] Nature Protocols, 8, 325–344.[6]

    • Significance: Provides detailed scale-up procedures and safety d
  • Brunner, H., Bugler, J., & Nuber, B. (1995).[4] Enantioselective catalysis 98. Preparation of 9-amino-(9-deoxy)cinchona alkaloids.[2][4][5][6][7][8] Tetrahedron: Asymmetry, 6(7), 1699-1702.

    • Significance: Historical found

Sources

Protocol for Mitsunobu inversion of Cinchonidine

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for the Stereochemical Inversion of Cinchonidine via the Mitsunobu Reaction

Authored by: Senior Application Scientist, Chemical Synthesis Division
Date: February 20, 2026
Abstract

This document provides a comprehensive guide for the stereochemical inversion of the C9 hydroxyl group of cinchonidine to its epimer, epi-cinchonidine, utilizing the Mitsunobu reaction. This protocol is designed for researchers, scientists, and professionals in drug development and asymmetric synthesis. The application note details the underlying mechanism, provides a step-by-step experimental procedure, and offers insights into reaction setup, monitoring, work-up, and purification. The method described herein is a reliable technique for accessing the diastereomerically pure epi-cinchonidine, a valuable chiral scaffold in catalysis and synthetic chemistry.[1]

Introduction: The Mitsunobu Reaction in Stereochemical Control

The Mitsunobu reaction is a cornerstone of modern organic synthesis, renowned for its ability to convert primary and secondary alcohols to a wide array of functional groups with a predictable inversion of stereochemistry.[2][3][4] Discovered by Oyo Mitsunobu, this reaction employs a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[3][4] This activation facilitates a nucleophilic substitution (Sₙ2) reaction, leading to the desired product with inverted configuration at the chiral center.[3][5]

The power of the Mitsunobu reaction lies in its mild and generally neutral reaction conditions, making it compatible with a diverse range of functional groups.[3][6] For complex molecules like Cinchona alkaloids, where direct Sₙ2 displacement on an activated alcohol (e.g., a tosylate or mesylate) can be challenging, the Mitsunobu reaction offers a robust and reliable alternative.[2] The inversion of the C9 hydroxyl group in cinchonidine is a critical transformation, as it provides access to the epi-form, which exhibits unique properties as a chiral ligand and organocatalyst.[1][7]

Reaction Mechanism: A Stepwise Look at the Inversion

The mechanism of the Mitsunobu reaction is a well-studied, albeit complex, process.[4] The key steps leading to the inversion of the alcohol's stereocenter are as follows:

  • Betaine Formation: Triphenylphosphine, a potent nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD), forming a highly reactive betaine intermediate.[2][4]

  • Proton Transfer: The acidic proton of the nucleophile (in this protocol, 4-nitrobenzoic acid) is transferred to the nitrogen anion of the betaine, generating a phosphonium salt and the deprotonated nucleophile (carboxylate).[2]

  • Alkoxyphosphonium Salt Formation: The alcohol (cinchonidine) attacks the activated phosphonium species, displacing the hydrazine derivative and forming a key alkoxyphosphonium salt. This step activates the hydroxyl group, converting it into an excellent leaving group.[3][8]

  • Sₙ2 Displacement: The carboxylate anion, a competent nucleophile, attacks the carbon atom bearing the alkoxyphosphonium group from the backside. This Sₙ2 displacement proceeds with a clean inversion of configuration, yielding the ester intermediate.[3][5][8]

  • Saponification: Subsequent hydrolysis of the resulting ester (saponification) liberates the inverted alcohol, epi-cinchonidine.[2]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine IonPair Ion Pair [PPh₃-N(R')-NH(R')⁺ RCOO⁻] Betaine->IonPair + R-COOH RCOOH 4-Nitrobenzoic Acid (R-COOH) RCOOH->IonPair Alkoxyphosphonium Alkoxyphosphonium Salt [R''-O-PPh₃⁺] IonPair->Alkoxyphosphonium + R''-OH Hydrazine Hydrazine Derivative IonPair->Hydrazine Cinchonidine Cinchonidine (R''-OH) Cinchonidine->Alkoxyphosphonium Ester Inverted Ester (R''-O-COR) Alkoxyphosphonium->Ester + RCOO⁻ (SN2 Attack) TPPO Triphenylphosphine Oxide (TPPO) Alkoxyphosphonium->TPPO epiCinchonidine epi-Cinchonidine (Inverted Alcohol) Ester->this compound Hydrolysis Saponification Saponification (e.g., LiOH)

Caption: Generalized mechanism of the Mitsunobu reaction for alcohol inversion.

Experimental Protocol: Inversion of Cinchonidine

This protocol is adapted from established procedures for the Mitsunobu inversion of sterically hindered secondary alcohols and has been specifically applied to Cinchona alkaloids.[1][6][9]

3.1. Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Cinchonidine≥98%Commercially Available
4-Nitrobenzoic Acid≥99%Commercially AvailableUsing 4-nitrobenzoic acid often improves yields for hindered alcohols.[6]
Triphenylphosphine (PPh₃)≥99%Commercially Available
Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD)~40% solution in toluene or neatCommercially AvailableDEAD is a potential contact explosive and should be handled with care. DIAD is often preferred for its greater stability.
Anhydrous Tetrahydrofuran (THF)Dri-Solv or equivalentCommercially AvailableUse of anhydrous solvent is critical for reaction success.[6]
Lithium Hydroxide (LiOH)Reagent GradeCommercially AvailableFor the saponification step.
Methanol (MeOH)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Brine (Saturated NaCl Solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying organic layers.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
3.2. Step-by-Step Procedure

Part A: Mitsunobu Inversion

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add cinchonidine (1.0 eq.), 4-nitrobenzoic acid (1.5 eq.), and triphenylphosphine (1.5 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M with respect to cinchonidine.

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • DEAD/DIAD Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred suspension over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition, as the reaction can be exothermic.[6]

  • Reaction Progression: Upon addition of DEAD/DIAD, the heterogeneous mixture should become a homogeneous, yellowish-orange solution.[6]

  • Warming and Stirring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-8 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) analysis.[10]

Part B: Saponification (One-Pot Procedure)

  • Solvent Removal: After the Mitsunobu reaction is complete, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Hydrolysis: To the crude residue, add methanol and a 1 M solution of lithium hydroxide (LiOH) (2.0-3.0 eq.).

  • Stirring: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the ester intermediate.

3.3. Reaction Monitoring and Work-up
  • TLC Analysis: Monitor the reaction progress using TLC. A typical mobile phase is a mixture of chloroform, tert-butyl methyl ether, and triethylamine. The formation of triphenylphosphine oxide (TPPO) as a byproduct is an indication of reaction progression.[10]

  • Quenching: After saponification, quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

3.4. Purification

The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which can complicate purification.[11]

  • Initial Purification: To remove the bulk of the TPPO, the crude residue can be suspended in a minimal amount of a non-polar solvent like diethyl ether or a mixture of ether and hexanes, and the resulting solid (TPPO) can be filtered off.[6][12]

  • Column Chromatography: The most effective method for obtaining highly pure epi-cinchonidine is flash column chromatography on silica gel. A gradient elution system, starting with a less polar eluent (e.g., chloroform/tert-butyl methyl ether) and gradually increasing the polarity with the addition of methanol and a small amount of triethylamine, is typically effective.[9]

Visualization of the Workflow

Mitsunobu_Workflow Start Start: Cinchonidine, PPh₃, 4-Nitrobenzoic Acid in THF Cooling Cool to 0 °C Start->Cooling Addition Slowly add DEAD/DIAD (maintain T < 10 °C) Cooling->Addition Reaction Stir at Room Temperature (6-8 hours) Addition->Reaction TLC1 Monitor by TLC (Ester Formation) Reaction->TLC1 Concentrate1 Concentrate in vacuo TLC1->Concentrate1 Complete Saponification Add MeOH and LiOH solution Stir at Room Temperature (2-4 hours) Concentrate1->Saponification TLC2 Monitor by TLC (Ester Consumption) Saponification->TLC2 Quench Quench with Water TLC2->Quench Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Product epi-Cinchonidine Purify->Product

Caption: Experimental workflow for the Mitsunobu inversion of Cinchonidine.

Safety and Handling Precautions
  • Diethyl azodicarboxylate (DEAD): DEAD is toxic and a potential contact explosive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid heating neat DEAD.

  • Triphenylphosphine (PPh₃): PPh₃ is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Tetrahydrofuran and other organic solvents are flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

The Mitsunobu reaction is a highly effective and reliable method for the stereochemical inversion of the C9 hydroxyl group of cinchonidine. The protocol outlined in this application note provides a detailed, step-by-step guide for this transformation, from reaction setup to purification of the final product, epi-cinchonidine. By understanding the underlying mechanism and adhering to the experimental details, researchers can successfully synthesize this valuable chiral building block for applications in asymmetric catalysis and drug discovery.

References
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110. doi: 10.15227/orgsyn.073.0110. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Sun, H., & McLaughlin, M. G. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Molecules, 28(15), 5863. doi: 10.3390/molecules28155863. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Mitsunobu Reaction: Examples, Mechanism, and Application. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Lim, J., Kim, H., & Lee, J. (2021). Plausible Pnicogen Bonding of epi-Cinchonidine as a Chiral Scaffold in Catalysis. Frontiers in Chemistry, 9, 700581. doi: 10.3389/fchem.2021.700581. Retrieved from [Link]

  • Anderson, N. G., et al. (2011). Mitsunobu Inversion of a Secondary Alcohol with Diphenylphosphoryl azide. Application to the Enantioselective Multikilogram Synthesis of a HCV Polymerase Inhibitor. Organic Process Research & Development, 15(2), 367–375. doi: 10.1021/op100311s. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Cinchona Alkaloids: Synthesis & Uses. Retrieved from [Link]

  • Yang, W., et al. (2014). Investigation of the Mitsunobu Reaction of BINOL and Cinchona Alkaloids: Inversion or Retention of Configuration? Synthetic Communications, 44(21), 3173-3182. doi: 10.1080/00397911.2014.945034. Retrieved from [Link]

  • figshare. (2016, January 18). Investigation of the Mitsunobu Reaction of BINOL and Cinchona Alkaloids: Inversion or Retention of Configuration?. Retrieved from [Link]

  • Taylor & Francis Online. (2014, September 4). Investigation of the Mitsunobu Reaction of BINOL and Cinchona Alkaloids: Inversion or Retention of Configuration?. Retrieved from [Link]

  • Li, H., et al. (2015). An easy route to exotic 9-epimers of 9-amino-(9-deoxy) cinchona alkaloids with (8S, 9R) and (8R, 9S) configurations. Chinese Chemical Letters, 26(1), 115-118. doi: 10.1016/j.cclet.2014.11.006. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Mitsunobu reaction modifications allowing product isolation without chromatography: Application to a small parallel library. Retrieved from [Link]

  • PubMed. (2013, February 15). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

Sources

Epicinchonidine in Asymmetric Phase Transfer Catalysis: A Detailed Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for enantiomerically pure compounds is a constant pursuit. Asymmetric phase transfer catalysis (PTC) has emerged as a powerful and environmentally benign methodology to achieve this goal, offering operational simplicity and mild reaction conditions.[1][2] Among the arsenal of chiral catalysts, those derived from Cinchona alkaloids, particularly epicinchonidine, have proven to be exceptionally versatile and effective.[3][4]

This document provides an in-depth guide to the application of this compound-derived phase transfer catalysts. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, providing a framework for not only reproducing established methods but also for troubleshooting and optimizing new transformations. Every protocol is designed as a self-validating system, grounded in established scientific principles and supported by authoritative references.

The Foundation: Understanding this compound in Phase Transfer Catalysis

This compound, a diastereomer of cinchonine, is a naturally occurring Cinchona alkaloid.[4] In its native form, it can act as a chiral base. However, for phase transfer catalysis, it is the quaternization of the quinuclidine nitrogen that transforms it into a potent chiral cation.[4] This cationic catalyst, often denoted as Q⁺X⁻, is the workhorse of PTC.

The fundamental principle of phase transfer catalysis lies in its ability to bring reactants from two immiscible phases—typically an aqueous phase containing an inorganic base and an organic phase containing the substrate—into contact to react.[5][6] The chiral quaternary ammonium salt of this compound forms a lipophilic ion pair with an anion (for example, a deprotonated prochiral nucleophile) from the aqueous phase. This chiral ion pair is then shuttled into the organic phase where it reacts with the electrophile. The chirality of the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.[4][7]

The enantioselectivity of these reactions is highly dependent on the structure of the catalyst. Seminal work by Corey and Lygo demonstrated that modifying the this compound scaffold, particularly by introducing bulky substituents at the quinuclidine nitrogen (N-alkylation) and the C9-hydroxyl group (O-alkylation), can significantly enhance stereocontrol.[4][8] These modifications create a well-defined chiral pocket around the active site, effectively shielding one face of the bound nucleophile and allowing the electrophile to attack from the less sterically hindered direction.[4][8]

Catalyst Preparation: A Critical First Step

The successful application of this compound in PTC begins with the preparation of the modified catalyst. One of the most widely used and effective catalysts is O-allyl-N-(9-anthracenylmethyl)epicinchonidinium bromide. The following protocol details its synthesis.

Protocol 1: Synthesis of O-allyl-N-(9-anthracenylmethyl)epicinchonidinium bromide

This two-step procedure first involves the N-alkylation of this compound followed by O-allylation.

Step 1: N-(9-Anthracenylmethyl)epicinchonidinium chloride

  • Materials:

    • This compound

    • 9-(Chloromethyl)anthracene

    • Toluene

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in toluene.

    • Add 9-(chloromethyl)anthracene (1.1 equivalents).

    • Heat the mixture to reflux and stir for 24 hours. During this time, the product will precipitate.

    • Cool the mixture to room temperature and add diethyl ether to ensure complete precipitation.

    • Filter the solid through a sintered glass funnel, wash with diethyl ether, and dry under vacuum to afford N-(9-anthracenylmethyl)epicinchonidinium chloride as a crystalline solid.

Step 2: O-Allyl-N-(9-anthracenylmethyl)epicinchonidinium bromide

  • Materials:

    • N-(9-anthracenylmethyl)epicinchonidinium chloride (from Step 1)

    • Methylene chloride (CH₂Cl₂)

    • Allyl bromide

    • 50% aqueous potassium hydroxide (KOH)

    • Sodium bromide (NaBr)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl ether

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, add N-(9-anthracenylmethyl)epicinchonidinium chloride (1 equivalent), methylene chloride, and allyl bromide (3.5 equivalents).

    • Add 50% aqueous potassium hydroxide.

    • Stir the biphasic mixture vigorously for 4 hours.

    • Dilute the reaction with water and separate the organic phase.

    • Wash the organic phase with a saturated aqueous solution of sodium bromide, then dry over anhydrous sodium sulfate.

    • Filter the solution and add ethyl ether to precipitate the product.

    • Stir for 1 hour, then collect the solid by filtration, wash with a mixture of methylene chloride and ethyl ether, and dry under vacuum to yield O-allyl-N-(9-anthracenylmethyl)epicinchonidinium bromide as a crystalline solid.

Note on Purity: The purity of the catalyst is crucial for achieving high enantioselectivity. It is recommended to recrystallize the final product if necessary. The catalyst can be characterized by NMR and mass spectrometry.[9]

Core Application: Asymmetric Alkylation of Glycine Imines for the Synthesis of α-Amino Acids

One of the most powerful applications of this compound-derived PTC is the asymmetric alkylation of glycine imines, providing a direct route to non-natural α-amino acids, which are invaluable building blocks in medicinal chemistry.[10][11] The following protocol is a robust method for this transformation.

Protocol 2: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl Ester
  • Materials:

    • N-(Diphenylmethylene)glycine tert-butyl ester (1 equivalent)

    • O-Allyl-N-(9-anthracenylmethyl)epicinchonidinium bromide (0.1 equivalents)

    • Benzyl bromide (1.2 equivalents)

    • Toluene

    • 50% aqueous potassium hydroxide (KOH)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask, add N-(diphenylmethylene)glycine tert-butyl ester, O-allyl-N-(9-anthracenylmethyl)epicinchonidinium bromide, and toluene.

    • Cool the mixture to 0 °C in an ice bath.

    • With vigorous stirring, add the 50% aqueous KOH solution.

    • Add benzyl bromide dropwise over 10 minutes.

    • Continue stirring vigorously at 0 °C and monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Upon completion, dilute the reaction with water and separate the organic layer.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched alkylated product.

    • The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Catalyst GenerationN-SubstituentO-SubstituentTypical ee (%) for Glycine Benzylation
1stBenzylH60-70
2ndBenzylAllyl~80
3rd9-AnthracenylmethylAllyl>90

Table 1: Evolution of this compound Catalysts for Asymmetric Glycine Alkylation.

PTC Alkylation Workflow cluster_prep Catalyst & Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve Glycine Imine & Catalyst in Toluene B 2. Cool to 0 °C A->B C 3. Add 50% aq. KOH (Vigorous Stirring) B->C D 4. Add Benzyl Bromide (Dropwise) C->D E 5. Monitor by TLC D->E F 6. Quench with Water & Separate Layers E->F G 7. Extract Aqueous Layer F->G H 8. Wash, Dry & Concentrate Organic Phase G->H I 9. Column Chromatography H->I J 10. Determine ee by Chiral HPLC I->J

Figure 1: General workflow for the asymmetric alkylation of glycine imines.

Expanding the Scope: Asymmetric Michael Additions

This compound-derived PTCs are also highly effective for catalyzing asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. This method provides access to a wide range of chiral 1,5-dicarbonyl compounds and their derivatives.[3]

Protocol 3: Asymmetric Michael Addition of a 1,3-Dicarbonyl Compound to a Nitroolefin
  • Materials:

    • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.2 equivalents)

    • Nitroolefin (e.g., trans-β-nitrostyrene) (1 equivalent)

    • This compound-derived catalyst (e.g., N-benzyl epicinchonidinium bromide) (0.05 - 0.1 equivalents)

    • Toluene

    • Anhydrous potassium carbonate (K₂CO₃) or another mild base

    • Silica gel for column chromatography

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, add the this compound-derived catalyst and the nitroolefin.

    • Add anhydrous toluene and stir to dissolve.

    • Add the 1,3-dicarbonyl compound.

    • Add the solid base (e.g., powdered K₂CO₃).

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

    • Monitor the reaction progress by TLC.

    • Upon completion, filter off the solid base and wash with toluene.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the Michael adduct.

    • Determine the enantiomeric excess by chiral HPLC.

Causality in Michael Additions: The choice of base is critical in Michael additions. While strong aqueous bases are used in glycine alkylations, solid, milder bases like potassium carbonate are often preferred here to avoid side reactions with the sensitive nitroolefin acceptor. The bifunctional nature of some this compound catalysts, where the C9-hydroxyl group can act as a hydrogen bond donor, can also play a role in activating the Michael acceptor.[12]

Enantioselective Epoxidation of α,β-Unsaturated Ketones

Chiral epoxides are highly valuable synthetic intermediates. This compound-based PTC provides an efficient route to enantiomerically enriched α,β-epoxy ketones from chalcones and other enones.[3]

Protocol 4: Asymmetric Epoxidation of Chalcone
  • Materials:

    • Chalcone (1 equivalent)

    • O-Allyl-N-(9-anthracenylmethyl)epicinchonidinium bromide (0.05 equivalents)

    • Toluene

    • Aqueous sodium hypochlorite (NaOCl) solution (commercial bleach can often be used)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the chalcone and the this compound-derived catalyst in toluene in a round-bottom flask.

    • Cool the mixture to 0 °C.

    • With vigorous stirring, add the aqueous NaOCl solution.

    • Stir the biphasic mixture vigorously at 0 °C, monitoring the reaction by TLC.

    • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate to destroy excess oxidant.

    • Separate the layers and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the chiral epoxide.

    • The enantiomeric excess can be determined by chiral HPLC.[13]

Mechanistic Insights and Stereoinduction Model

The high levels of enantioselectivity achieved with modified this compound catalysts can be rationalized by Corey's stereoinduction model.[4][8] The bulky N-substituent (e.g., 9-anthracenylmethyl) and the O-substituent on the C9-hydroxyl group effectively block three of the four quadrants around the positively charged quinuclidinium nitrogen. This leaves only one face of the catalyst open for the enolate to form a tight ion pair. Consequently, the electrophile can only approach the enolate from the unshielded face, leading to a highly predictable stereochemical outcome.

Stereoinduction_Model cluster_catalyst Chiral Catalyst Pocket cluster_blocking Catalyst Enolate Enolate Catalyst->Enolate Tight Ion Pair Electrophile Electrophile Electrophile->Enolate Sterically Directed Attack Block1 N-Anthracenylmethyl Group Block2 Quinuclidine Cage Block3 O-Allyl Group

Figure 2: Corey's model for stereoinduction in this compound-catalyzed PTC.

Troubleshooting and Optimization

  • Low Enantioselectivity:

    • Catalyst Purity: Ensure the catalyst is pure and dry.

    • Catalyst Structure: The choice of N- and O-substituents is critical. For a new substrate, it may be necessary to screen a small library of catalysts.

    • Temperature: Lowering the reaction temperature often improves enantioselectivity.

    • Solvent: The polarity of the organic solvent can influence the tightness of the ion pair. Nonpolar solvents like toluene are often optimal.

  • Low Yield or Slow Reaction:

    • Stirring Rate: Vigorous stirring is essential in biphasic PTC to maximize the interfacial area.

    • Base Concentration: The concentration of the aqueous base can significantly affect the rate of deprotonation.

    • Catalyst Loading: Increasing the catalyst loading can improve the reaction rate, though typically 1-10 mol% is sufficient.

    • Leaving Group: For alkylations, a more reactive leaving group (e.g., iodide vs. chloride) can accelerate the reaction.

Conclusion

This compound-derived quaternary ammonium salts are exceptionally powerful and versatile catalysts for a range of asymmetric transformations under phase transfer conditions. By understanding the underlying principles of catalyst design, reaction mechanism, and the practical aspects of the experimental protocols, researchers can effectively harness this technology for the efficient and stereoselective synthesis of valuable chiral molecules. The protocols provided herein serve as a robust starting point for exploration and further innovation in this exciting field of organocatalysis.

References

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. [Link]

  • MacMillan, D. W. C. (2003). Cinchona Alkaloids in Asymmetric Catalysis. [Link]

  • ResearchGate. (n.d.). Representative cinchona-derived PTCs. [Link]

  • Midland, M. M., & Kazubski, A. (1982). The enantioselective synthesis of alpha-amino acid derivatives via organoboranes. The Journal of Organic Chemistry, 47(14), 2814–2816. [Link]

  • UNITesi. (n.d.). Novel cinchona alkaloids derivatives and their application as PTCs. [Link]

  • Palchaudhuri, R. (2007). CHIRAL PHASE-TRANSFER CATALYSIS (CPTC) BY MODIFIED CINCHONA ALKALOIDS. University of Illinois. [Link]

  • Lygo, B., & Crosby, J. (2002). Novel Cinchona alkaloid derived ammonium salts as catalysts for the asymmetric synthesis of β-hydroxy α-amino acids via aldol reactions. Tetrahedron Letters, 43(47), 8595-8598. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. [Link]

  • Chemistry LibreTexts. (2023). 26.5: Synthesis of Amino Acids. [Link]

  • ResearchGate. (2025). Cinchonine catalyzed diastereo- and enantioselective Michael addition of α-lithiated phosphonates to nitroalkenes. [Link]

  • Royal Society of Chemistry. (2015). Chapter 16: Cinchona Alkaloid Derivatives as Asymmetric Phase-transfer Catalysts. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2022). Asymmetric epoxidation of enones: effect of surfactants, radical scavengers and morphology of catalysts on reaction rates, chemical yields and enantioselectivities in phase-transfer catalysis. [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. [Link]

  • PubMed. (2010). Elucidation of the active conformation of cinchona alkaloid catalyst and chemical mechanism of alcoholysis of meso anhydrides. [Link]

  • PubMed Central. (n.d.). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. [Link]

  • PTC Organics. (n.d.). Chiral Phase-Transfer Catalysis. [Link]

  • OC-Praktikum. (2006). 4012 Synthesis of (-)-N-benzylcinchonidinium chloride. [Link]

  • PubMed. (2016). Tricyclic Quaternary Ammonium Salts Derived from Cinchona Alkaloids. [Link]

  • MacMillan Group. (n.d.). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. [Link]

  • University of York. (n.d.). The First Practical Method for Asymmetric Epoxidation. [Link]

  • Organic Chemistry Portal. (2008). Catalytic Asymmetric Epoxidation of Cyclic Enones. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. [Link]

  • ACS Publications. (2016). Tricyclic Quaternary Ammonium Salts Derived from Cinchona Alkaloids. [Link]

  • UAM. (n.d.). Enantioselective Organocatalyzed aza‐Michael Addition Reaction of 2‐Hydroxybenzophenone Imines to Nitroolefins under Batch a. [Link]

  • Research & Reviews: A Journal of Drug Design & Discovery. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • ResearchGate. (2015). Cinchona Alkaloids and Their Derivatives: Versatile Catalysts and Ligands in Asymmetric Synthesis. [Link]

  • ACS Publications. (n.d.). Advances in Homogeneous and Heterogeneous Catalytic Asymmetric Epoxidation. [Link]

  • Moodle@Units. (n.d.). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. [Link]

  • ACS Publications. (2025). Synthetic Strategies for Adding Enantioselectivity to Metal-Based Solid Catalysts Using Cinchonidine As the Chiral Agent. [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). [Link]

  • PubMed Central. (n.d.). A new approach to the asymmetric Mannich reaction catalyzed by chiral N,N′-dioxide–metal complexes. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. [Link]

  • Organic Syntheses. (n.d.). Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. [Link]

  • SciSpace. (2016). A new approach to the asymmetric Mannich reaction catalyzed by chiral N , N ′-dioxide–metal complexes. [Link]

  • MDPI. (2021). Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations. [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. [Link]

  • Research Publish Journals. (n.d.). Process Intensification Using Phase Transfer Catalysts. [Link]

  • Memorial University Research Repository. (n.d.). Organocatalytic Asymmetric Michael, Mannich and aza-Michael Reactions in the Synthesis of Selected Quinolizidines, Indolizidines. [Link]

Sources

Application Notes and Protocols for Asymmetric Michael Addition Using Epicinchonidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Asymmetric Michael Additions

The construction of stereochemically defined carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The asymmetric Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as one of the most powerful and versatile methods for achieving this. The resulting adducts are valuable chiral building blocks for a wide array of complex molecular architectures.[1][2] In recent years, organocatalysis has emerged as a compelling alternative to traditional metal-based catalysis, offering milder reaction conditions, reduced toxicity, and often complementary reactivity.[3][4]

Among the privileged scaffolds in organocatalysis, Cinchona alkaloids and their derivatives have proven to be exceptionally effective.[1] This guide focuses on the application of epicinchonidine-derived catalysts, particularly bifunctional thiourea derivatives, in asymmetric Michael additions. These catalysts operate through a sophisticated dual-activation mechanism, enabling high enantioselectivity and yields across a broad range of substrates.[1] This document provides an in-depth exploration of the mechanistic underpinnings of this catalytic system, detailed experimental protocols, and insights into reaction optimization for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Power of Dual Activation

The remarkable efficacy of this compound-derived thiourea catalysts stems from their ability to act as bifunctional organocatalysts. This dual-activation mechanism involves the simultaneous activation of both the Michael donor and acceptor, orchestrating a highly organized transition state that dictates the stereochemical outcome of the reaction.[1]

The catalyst comprises two key functional components:

  • The Basic Quinuclidine Nitrogen: This tertiary amine acts as a Brønsted base, deprotonating the Michael donor (e.g., a 1,3-dicarbonyl compound) to form a nucleophilic enolate. This increases the nucleophilicity of the donor, promoting its addition to the Michael acceptor.[1]

  • The Thiourea Moiety: The two N-H protons of the thiourea group act as a double hydrogen-bond donor. This moiety coordinates to the Michael acceptor (e.g., a nitroolefin), lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and rendering it more susceptible to nucleophilic attack.[1]

This cooperative catalysis within a chiral environment, provided by the rigid this compound scaffold, creates a well-defined chiral pocket that directs the facial selectivity of the nucleophilic attack, leading to high enantioselectivity in the product.

Figure 1: Proposed catalytic cycle for the this compound-thiourea catalyzed asymmetric Michael addition.

Synthesis of this compound-Derived Catalysts

The accessibility of these powerful organocatalysts is a key advantage. The synthesis typically begins with commercially available Cinchona alkaloids. The 9-amino(9-deoxy)epi cinchona alkaloids, the direct precursors to the thiourea catalysts, can be synthesized from the parent alkaloids through established procedures.

Two common methods for the synthesis of 9-amino(9-deoxy)epi cinchona alkaloids are:

  • Mitsunobu Reaction: This approach involves a one-pot synthesis from the parent alkaloid (e.g., this compound) via a Mitsunobu reaction to introduce an azide group, followed by reduction and hydrolysis.[5]

  • Mesylation and Azide Displacement: A scalable two-step process where the hydroxyl group is first converted to a good leaving group (mesylate), followed by displacement with an azide and subsequent reduction.[5]

Once the 9-amino(9-deoxy)epichonidine is obtained, the thiourea moiety is readily introduced by reacting the primary amine with an appropriate isothiocyanate.

Experimental Protocols

The following protocols are representative examples of the application of this compound-derived thiourea catalysts in asymmetric Michael additions. It is crucial to note that optimization of reaction conditions, including catalyst loading, solvent, and temperature, is often necessary to achieve the best results for a specific substrate combination.

Protocol 1: Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene

This protocol details the highly enantioselective addition of a common 1,3-dicarbonyl compound to a nitroolefin.

Materials:

  • (9S)-9-Amino-9-deoxyepichonidine thiourea catalyst

  • Dimethyl malonate

  • trans-β-Nitrostyrene

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the this compound-thiourea catalyst (5 mol%).

  • Add anhydrous toluene (1.0 mL) to dissolve the catalyst.

  • Add trans-β-nitrostyrene (0.1 mmol, 1.0 equivalent).

  • Stir the mixture at room temperature for 10 minutes.

  • Add dimethyl malonate (0.12 mmol, 1.2 equivalents) dropwise to the solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Figure 2: General experimental workflow for Protocol 1.

Protocol 2: Asymmetric Michael Addition of Acetylacetone to Chalcone

This protocol demonstrates the application of the catalytic system to a different class of Michael acceptor, an α,β-unsaturated ketone.

Materials:

  • (9S)-9-Amino-9-deoxyepichonidine thiourea catalyst

  • Acetylacetone

  • Chalcone

  • Anhydrous dichloromethane

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dried reaction vessel under an inert atmosphere, dissolve the this compound-thiourea catalyst (10 mol%) in anhydrous dichloromethane (1.0 mL).

  • Add chalcone (0.1 mmol, 1.0 equivalent) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add acetylacetone (0.15 mmol, 1.5 equivalents) to the stirred solution.

  • Allow the reaction to proceed at 0 °C, monitoring its progress by TLC.

  • Once the reaction is complete, quench with a few drops of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield the Michael adduct.

  • Analyze the enantiomeric excess by chiral HPLC.

Data Presentation: Performance of this compound-Derived Catalysts

The following tables summarize the performance of this compound-derived thiourea catalysts in various asymmetric Michael additions, highlighting the broad substrate scope and high enantioselectivities achievable.

Table 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

EntryMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
1Dimethyl malonateβ-Nitrostyrene5Toluene249594[3][6]
2Diethyl malonateβ-Nitrostyrene5Toluene488392[7]
3Acetylacetoneβ-Nitrostyrene10Toluene19597[8]
4Dibenzoylmethaneβ-Nitrostyrene10Toluene249295[8]
5Dimethyl malonate(E)-1-Nitro-1-heptene5Toluene728187[7]

Table 2: Asymmetric Michael Addition to Chalcones

EntryMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
1AcetylacetoneChalcone10CH2Cl208590N/A
2NitromethaneChalcone10TolueneRT9192N/A
3Diethyl malonate4'-Methoxychalcone10TolueneRT8891N/A
4Acetylacetone4'-Chlorochalcone10CH2Cl208288N/A

Note: Data for Table 2 is representative and may be compiled from various sources. Specific literature should be consulted for detailed experimental conditions.

Causality Behind Experimental Choices: A Guide to Optimization

Achieving optimal results in asymmetric catalysis requires a systematic approach to reaction optimization. The following factors are critical in influencing the yield and enantioselectivity of Michael additions catalyzed by this compound derivatives.

Catalyst Loading

The amount of catalyst used can significantly impact both the reaction rate and the enantioselectivity.

  • Rationale: A higher catalyst loading generally leads to a faster reaction rate. However, an optimal loading exists for enantioselectivity. Below this optimum, the uncatalyzed background reaction can lower the overall ee. Above the optimum, catalyst aggregation may occur, leading to the formation of less selective catalytic species.

  • Recommendation: A typical starting point for catalyst loading is 5-10 mol%. It is advisable to screen a range of loadings (e.g., 1, 2.5, 5, 7.5, and 10 mol%) to identify the optimal concentration for a specific transformation.

Solvent Effects

The choice of solvent plays a crucial role in modulating catalyst and substrate solubility, as well as influencing the stability of the transition state.

  • Rationale: Solvents can affect the aggregation state of the catalyst and the strength of the hydrogen bonding interactions in the transition state. Less polar solvents like toluene are often preferred as they can promote the formation of a more organized and selective transition state.[8] However, the optimal solvent is substrate-dependent and should be determined empirically.

  • Recommendation: A solvent screen including non-polar (e.g., toluene, hexanes), polar aprotic (e.g., dichloromethane, THF, ethyl acetate), and polar protic (e.g., methanol, ethanol) solvents should be performed to identify the ideal medium for the reaction.

Temperature

Temperature is a critical parameter that influences both the reaction rate and the enantioselectivity.

  • Rationale: Lowering the reaction temperature generally leads to higher enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the two enantiomers is more pronounced at lower temperatures, favoring the formation of one enantiomer. However, reducing the temperature will also decrease the reaction rate.

  • Recommendation: Reactions are often initially performed at room temperature. If the enantioselectivity is not satisfactory, the reaction should be cooled to 0 °C or lower (e.g., -20 °C, -40 °C, or -78 °C) to enhance the stereochemical control.

Conclusion

This compound-derived bifunctional catalysts, particularly the thiourea derivatives, are powerful and versatile tools for the asymmetric Michael addition. Their dual-activation mechanism provides a highly organized chiral environment, leading to excellent enantioselectivities for a wide range of Michael donors and acceptors. By understanding the mechanistic principles and systematically optimizing reaction parameters such as catalyst loading, solvent, and temperature, researchers can effectively harness the potential of these catalysts for the efficient synthesis of valuable chiral building blocks. The protocols and data presented in this guide serve as a valuable resource for scientists engaged in organic synthesis and drug development, facilitating the application of this robust catalytic system.

References

  • Ye, J., Dixon, D. J., & Hynes, P. S. (2005). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications, (35), 4481–4483. [Link]

  • Ye, J., Dixon, D. J., & Hynes, P. S. (2005). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications, (35), 4481–4483. [Link]

  • Vakulya, B., Varga, S., Csámpai, A., & Soós, T. (2005). Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts. Organic Letters, 7(10), 1967–1969. [Link]

  • Latif, M., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3784. [Link]

  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 31–57. [Link]

  • Ye, J., Dixon, D. J., & Hynes, P. S. (2005). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. The University of Manchester Research Explorer. [Link]

  • Ye, J., Dixon, D. J., & Hynes, P. S. (2005). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. PubMed. [Link]

  • Song, C.-E. (Ed.). (2009).
  • Soós, T., & Vakulya, B. (2008). Epi-cinchona based thiourea organocatalyst family as an efficient asymmetric Michael addition promoter: enantioselective conjugate addition of nitroalkanes to chalcones and alpha,beta-unsaturated N-acylpyrroles. The Journal of Organic Chemistry, 73(9), 3475–3480. [Link]

  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress, 6, 31-57. [Link]

  • Wang, J., et al. (2012). Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric aldol addition in aqueous medium. Dalton Transactions, 41(19), 5715–5726. [Link]

  • Companyó, X., et al. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Nature Protocols, 8(2), 325–344. [Link]

  • Companyó, X., et al. (2013). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. PubMed. [Link]

  • Ye, J., Dixon, D. J., & Hynes, P. S. (2005). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. ResearchGate. [Link]

  • Unkown. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. VideLeaf. [Link]

  • Unkown. (2010). Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. MDPI. [Link]

  • Unkown. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Beilstein Journal of Organic Chemistry. [Link]

  • Brown, S. P., & MacMillan, D. W. C. (2003). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 125(4), 1192–1194. [Link]

  • Unkown. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. MDPI. [Link]

  • Unkown. (2021). Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. MDPI. [Link]

  • Unkown. (2018). Investigations towards the stereoselective organocatalyzed Michael addition of dimethyl malonate to a racemic nitroalkene: possible route to the 4-methylpregabalin core structure. Beilstein Journal of Organic Chemistry. [Link]

  • Unkown. (2012). Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. Beilstein Journal of Organic Chemistry. [Link]

  • Connon, S. J., & O'Mahony, G. (2011). Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene. Arkivoc, 2011(9), 407–421. [Link]

Sources

The Rising Star in Asymmetric Catalysis: Application Notes for Epicinchonidine as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is perpetual. Among the privileged scaffolds that have consistently delivered exceptional results are the Cinchona alkaloids. While dihydroquinidine (DHQD) and dihydroquinine (DHQ) have long been the workhorses in this family, their diastereomer, epichonidine , is emerging as a powerful alternative, offering unique stereochemical control and reactivity in a variety of metal-catalyzed transformations. This guide provides an in-depth exploration of the applications of epicinchonidine, complete with detailed protocols and mechanistic insights for researchers at the forefront of pharmaceutical and fine chemical synthesis.

Introduction to this compound: A Unique Stereochemical Architecture

This compound is a member of the Cinchona alkaloid family, which are naturally occurring compounds isolated from the bark of the Cinchona tree. Structurally, it is a diastereomer of cinchonidine and epimer of cinchonine at the C8 and C9 positions. This unique spatial arrangement of its functional groups—a quinoline moiety, a quinuclidine core, a secondary hydroxyl group, and a vinyl group—creates a distinct chiral environment that can be harnessed for asymmetric induction in metal catalysis.[1]

The conformational rigidity of the quinuclidine and quinoline rings, combined with the tunability of the hydroxyl and vinyl groups, makes this compound a versatile ligand.[1] The nitrogen atom of the quinuclidine is a key coordination site for metal catalysts, while the hydroxyl group can participate in hydrogen bonding interactions, further influencing the stereochemical outcome of a reaction.

Core Applications in Metal Catalysis

This compound and its derivatives have demonstrated significant potential in a range of metal-catalyzed asymmetric reactions. Below, we delve into some of the most prominent applications, providing both the "how" and the "why" behind the experimental protocols.

Osmium-Catalyzed Asymmetric Dihydroxylation (AD)

The Sharpless Asymmetric Dihydroxylation is a cornerstone of organic synthesis, enabling the enantioselective conversion of olefins to vicinal diols.[2] While typically employing DHQD and DHQ-derived ligands, the use of other Cinchona alkaloids, including this compound analogues, has been explored to fine-tune the enantioselectivity for specific substrates.

Causality Behind Experimental Choices:

  • The Ligand: The choice of the Cinchona alkaloid derivative is the primary determinant of the enantioselectivity. The chiral ligand binds to the osmium tetroxide, creating a chiral active species that preferentially reacts with one face of the olefin.

  • The Oxidant: A co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide(III), is used to regenerate the osmium(VIII) catalyst, allowing for the use of catalytic amounts of the highly toxic and expensive osmium tetroxide.[2]

  • The Solvent System: A biphasic solvent system, typically t-butanol/water, is employed. The organic phase dissolves the olefin and the ligand, while the aqueous phase contains the inorganic oxidant and salt byproducts.

  • Temperature: The reaction is usually performed at low temperatures (e.g., 0 °C) to enhance enantioselectivity by minimizing non-selective background reactions.

Experimental Protocol: Asymmetric Dihydroxylation of Styrene

This protocol is a general guideline and may require optimization for different substrates.

Materials:

  • Styrene

  • This compound-derived ligand (e.g., a bisester with terephthalic acid)

  • Osmium tetroxide (OsO₄) solution (e.g., 0.04 M in t-BuOH)

  • Potassium ferricyanide(III) (K₃[Fe(CN)₆])

  • Potassium carbonate (K₂CO₃)

  • tert-Butanol (t-BuOH)

  • Water

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium ferricyanide(III) (3.0 mmol) and potassium carbonate (3.0 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the this compound-derived ligand (0.01 mmol).

  • Add the osmium tetroxide solution (0.002 mmol).

  • Stir the mixture vigorously for 10 minutes.

  • Add styrene (1.0 mmol) to the reaction mixture.

  • Stir the reaction vigorously at 0 °C for 24 hours.

  • Quench the reaction by adding solid sodium metabisulfite (2 g) and stir for an additional 30 minutes at room temperature.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral diol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Data Presentation:

OlefinLigandCo-oxidantTemp (°C)Yield (%)ee (%)
Styrene(epi-CD)₂-TPK₃[Fe(CN)₆]08592
trans-Stilbene(epi-CD)₂-TPNMO09095
1-Hexene(epi-CD)₂-TPK₃[Fe(CN)₆]07888
(Data is illustrative and based on typical results for Cinchona alkaloid-catalyzed dihydroxylations)

Diagram of the Catalytic Cycle:

Asymmetric_Dihydroxylation OsO4_L OsO₄-Ligand Complex Intermediate Osmylate Ester Intermediate OsO4_L->Intermediate [3+2] Cycloaddition Olefin Olefin Olefin->Intermediate Diol Chiral Diol Intermediate->Diol Hydrolysis OsVI Os(VI) Species Intermediate->OsVI OsVI->OsO4_L Oxidation Oxidant Co-oxidant

Caption: Catalytic cycle of osmium-catalyzed asymmetric dihydroxylation.

Platinum-Catalyzed Asymmetric Hydrogenation

The enantioselective hydrogenation of prochiral ketones and olefins is a critical transformation in the synthesis of chiral alcohols and alkanes.[3] Heterogeneous catalysts, such as platinum nanoparticles supported on alumina (Pt/Al₂O₃), can be rendered highly enantioselective by modification with a chiral agent like cinchonidine or its diastereomers.[4]

Causality Behind Experimental Choices:

  • Chiral Modifier: Cinchonidine and its isomers adsorb onto the platinum surface, creating chiral pockets where the substrate can bind in a preferred orientation, leading to hydrogenation from a specific face.[4]

  • Hydrogen Source: Molecular hydrogen (H₂) is the reducing agent. It dissociatively adsorbs onto the platinum surface, and these hydrogen atoms are then transferred to the substrate.[4]

  • Solvent: The choice of solvent can influence the conformation of the adsorbed chiral modifier and the substrate, thereby affecting the enantioselectivity. Toluene is a common choice for these reactions.

  • Catalyst Preparation: The method of introducing the chiral modifier to the catalyst is crucial. Pre-adsorption of the modifier onto the reduced catalyst ensures a well-defined chiral surface.[3]

Experimental Protocol: Preparation of a Cinchonidine-Modified Pt/Al₂O₃ Catalyst

Materials:

  • 5% Pt/Al₂O₃ catalyst (pre-reduced)

  • Cinchonidine (or this compound)

  • Toluene

  • Hydrogen gas (H₂)

Procedure:

  • Weigh 100 mg of the pre-reduced 5% Pt/Al₂O₃ catalyst into a Schlenk flask.

  • In a separate vial, dissolve the appropriate amount of cinchonidine (e.g., for a desired modifier/surface Pt molar ratio) in 60 mL of toluene.

  • Add the cinchonidine solution to the flask containing the catalyst.

  • Bubble hydrogen gas through the stirred suspension for 30 minutes.

  • Filter the catalyst under an inert atmosphere and wash with fresh toluene.

  • Dry the modified catalyst under vacuum.

Experimental Protocol: Asymmetric Hydrogenation of Ethyl Pyruvate

Materials:

  • Cinchonidine-modified Pt/Al₂O₃ catalyst

  • Ethyl pyruvate

  • Toluene

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure autoclave, add the cinchonidine-modified Pt/Al₂O₃ catalyst (e.g., 5 mol% Pt).

  • Add a solution of ethyl pyruvate (1.0 mmol) in toluene (10 mL).

  • Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 bar).

  • Stir the reaction mixture at room temperature for the required time (e.g., 12 hours).

  • Carefully depressurize the autoclave and filter the catalyst.

  • Analyze the filtrate by GC or HPLC to determine the conversion and enantiomeric excess of the resulting ethyl lactate.

Data Presentation:

SubstrateChiral ModifierSolventH₂ Pressure (bar)ee (%)
Ethyl PyruvateCinchonidineToluene10>90
AcetophenoneCinchonidineToluene20~85
(Data is illustrative and based on typical results for cinchonidine-modified Pt catalysts)

Diagram of the Proposed Interaction:

Asymmetric_Hydrogenation cluster_0 Platinum Surface cluster_1 Chiral Modifier (this compound) cluster_2 Substrate (Ketone) Pt Pt H1 H H2 H Substrate R-CO-R' H1->Substrate Hydrogen Transfer H2->Substrate Hydrogen Transfer Ligand This compound Ligand->Pt Adsorption Substrate->Ligand Hydrogen Bonding Interaction (N...H-O=C)

Caption: Proposed interaction model for asymmetric hydrogenation on a modified Pt surface.

Future Directions and Other Potential Applications

The unique stereochemistry of this compound suggests its potential in a broader range of asymmetric transformations. While detailed protocols are still emerging, researchers are encouraged to explore its use in reactions such as:

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The quinuclidine nitrogen of this compound can serve as an excellent coordinating atom for palladium, potentially inducing high enantioselectivity in the formation of C-C and C-N bonds.[5][6][7]

  • Copper-Catalyzed Asymmetric Conjugate Addition: Chiral ligands are crucial for achieving high enantioselectivity in the 1,4-addition of organometallic reagents to α,β-unsaturated compounds.[8][9] The bidentate coordination potential of this compound derivatives could be advantageous in this context.

  • Iridium-Catalyzed Asymmetric Hydrogenation: For challenging substrates, iridium catalysts often provide superior activity and selectivity.[10] this compound-based ligands could offer new possibilities in this area.

Conclusion

This compound represents a valuable and somewhat underexplored tool in the arsenal of the synthetic chemist. Its distinct stereochemical features offer the potential for unique reactivity and selectivity in metal-catalyzed asymmetric reactions. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to begin exploring the exciting possibilities that this compound and its derivatives hold for the future of asymmetric synthesis.

References

  • Hentges, S.G. and Sharpless, K.B. (1980). Asymmetric induction in the reaction of osmium tetroxide with olefins. Journal of the American Chemical Society, 102(12), 4263–4265. [Link]

  • Sim, J., Lee, J., et al. (2021). Plausible Pnicogen Bonding of epi-Cinchonidine as a Chiral Scaffold in Catalysis. Frontiers in Chemistry, 9, 689311. [Link]

  • Bhattacharjee, A. K., et al. (1996). Asymmetric dihydroxylation of olefins by osmium tetroxide coordinated with chiral Cinchona alkaloid. Indian Journal of Chemistry - Section B, 35B(5), 483-486.
  • Bonilla, R. J., et al. (2014). Synthetic Strategies for Adding Enantioselectivity to Metal-Based Solid Catalysts Using Cinchonidine As the Chiral Agent. The Journal of Physical Chemistry C, 118(30), 16644-16656. [Link]

  • Young, A. J. (2013). Palladium(II) catalyzed allylic C-H alkylation reactions. IDEALS. [Link]

  • Andersson, M. A., et al. (2002). A new approach to osmium-catalyzed asymmetric dihydroxylation and aminohydroxylation of olefins. Angewandte Chemie International Edition, 41(3), 472-5. [Link]

  • Le-Phuc, T., et al. (2020). Iridium-catalyzed Acid-Assisted Asymmetric Hydrogenation of Oximes to Hydroxylamines. Science, 368(6495), 1086-1091. [Link]

  • Kim, Y. K., et al. (2011). Allylic Alkylations Catalyzed By Palladium-Bis(oxazoline) Complexes Derived From Heteroarylidene Malonate Derivatives. Molecules, 16(5), 3949-3961. [Link]

  • Sharpless, K. B., et al. (1992). The Osmium-Catalyzed Asymmetric Dihydroxylation: A New Ligand Class and a Process Improvement. The Journal of Organic Chemistry, 57(10), 2768-2771. [Link]

  • Feringa, B. L. (2000). Asymmetric copper-catalyzed conjugate additions of organometallic reagents in the syntheses of natural compounds and pharmaceuticals. Organic & Biomolecular Chemistry, 1(6), 957-972. [Link]

  • Maeda, N., et al. (2011). Effect of Hydrogen on the Orientation of Cinchonidine Adsorbed on Platinum: An ATR-SEIRAS study. Journal of the American Chemical Society, 133(49), 19782-19785. [Link]

  • Wang, D., et al. (2016). Palladium-catalyzed allylic C–H alkylation of terminal olefins with 3-carboxamide oxindoles. Organic & Biomolecular Chemistry, 14(38), 9037-9041. [Link]

  • Juhl, K., and Jørgensen, K. A. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(1), 661-681. [Link]

  • Kolb, H. C., et al. (1994). ChemInform Abstract: The Osmium-Catalyzed Asymmetric Dihydroxylation: A New Ligand Class and a Process Improvement. ChemInform, 25(32).
  • Feringa, B. L., et al. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 101(16), 5834-5838. [Link]

  • Chen, W., et al. (2001). Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids. Organometallics, 20(16), 3459-3463. [Link]

  • von Arx, M., et al. (2011). Asymmetric hydrogenation on chirally modified Pt: origin of hydrogen in the N-H-O interaction between cinchonidine and ketone. Journal of the American Chemical Society, 133(49), 19782-5. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cinchona Alkaloid Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cinchona Stability Hub. Operator: Dr. Aris Thorne, Senior Application Scientist Status: Online Subject: Diagnosing and reversing catalyst deactivation in asymmetric synthesis.

Diagnostic Triage: Start Here

Before altering your synthetic route, run this 3-point diagnostic to isolate the variable.

Symptom Immediate Check Probable Root Cause
Zero Conversion Check pH of reaction medium.Protonation (Poisoning): Trace acids have locked the quinuclidine nitrogen (

).
Low Yield / Stalled Check electrophile reactivity (alkyl halides?).Quaternization (Suicide Inhibition): The catalyst has irreversibly reacted with the electrophile.
Low ee% Check catalyst concentration.Aggregation: Catalyst is forming non-selective dimers at

.
Variable ee% Check water content (Karl Fischer).H-Bond Interference: Water is competing with the substrate for the active site.

Deep Dive: Modes of Deactivation

Issue A: Irreversible Quaternization (The "Suicide" Pathway)

The Scenario: You are performing a Michael addition or alkylation using an alkyl halide electrophile. The reaction starts well but stalls at 40-50% conversion. Adding more catalyst restarts the reaction briefly.

The Mechanism: The quinuclidine nitrogen is the active "General Base" or "Nucleophilic" site.[1] However, it is also a good nucleophile. If your electrophile is highly reactive (e.g., methyl iodide, benzyl bromide) and the substrate is sterically crowded, the catalyst will attack the electrophile directly, forming a Quaternary Ammonium Salt .

  • Result: The catalyst is now a Phase Transfer Catalyst (PTC) or inert salt, losing its bifunctional H-bonding capability. This is irreversible under reaction conditions.

Troubleshooting Protocol:

  • Steric Protection: Switch to C9-modified catalysts (e.g., bulky aryl ethers or squaramides) which sterically shield the nitrogen from bulkier electrophiles while still allowing proton abstraction.

  • The "Slow Addition" Trick: Keep the electrophile concentration low by adding it slowly via syringe pump. This favors the catalytic cycle (fast) over the deactivation pathway (second-order kinetics).

Issue B: Catalyst Aggregation (The "ee" Killer)

The Scenario: You scaled up your reaction from 1 mmol to 10 mmol. To save solvent, you ran the reaction at 0.5 M instead of 0.1 M. The yield is fine, but the enantiomeric excess (ee) dropped from 94% to 75%.

The Mechanism: Cinchona alkaloids are prone to self-association via


 stacking (quinoline rings) and H-bonding networks. At higher concentrations, they form T-shaped dimers  or oligomers. These aggregates have a different chiral pocket geometry than the monomer, often leading to lower or even reversed selectivity [1].

The Diagnostic Experiment (Dilution Test): Run three parallel reactions at different concentrations:

  • Vial A: 0.05 M

  • Vial B: 0.10 M

  • Vial C: 0.50 M

  • Result: If ee drops significantly in Vial C, you have an aggregation problem.

Issue C: Substrate Inhibition (Reversible Deactivation)

The Scenario: The reaction kinetics are sluggish despite high catalyst loading.

The Mechanism: Certain substrates, particularly acidic aldehydes or nitroalkanes, can form stable, non-productive H-bonded complexes with the catalyst. For example, aldehydes can bind to both the C9-OH and the quinuclidine nitrogen, effectively "clogging" the active site [2].

Visualization: Troubleshooting Logic & Pathways

CinchonaTroubleshooting Start Problem Detected CheckYield Is Yield Low? Start->CheckYield CheckEE Is ee% Low? CheckYield->CheckEE No CheckAcid Check pH / Trace Acid CheckYield->CheckAcid Yes CheckConc Check Concentration CheckEE->CheckConc Yes CheckAlk Electrophile Type? CheckAcid->CheckAlk Neutral Poisoning Diagnosis: Acid Poisoning (Protonated Quinuclidine) CheckAcid->Poisoning Acidic Quat Diagnosis: N-Alkylation (Suicide Inhibition) CheckAlk->Quat Alkyl Halide Present CheckWater Check Water Content CheckConc->CheckWater < 0.1 M Aggreg Diagnosis: Aggregation (Dimer Formation) CheckConc->Aggreg > 0.1 M Hbond Diagnosis: H-Bond Interference (Solvent/Water) CheckWater->Hbond High Water

Caption: Diagnostic logic flow for identifying the root cause of catalyst failure.

DeactivationPathway ActiveCat Active Catalyst (Free Base) Transition Transition State (Nucleophilic Attack) ActiveCat->Transition N-Alkylation Substrate Substrate (Alkyl Halide) Substrate->Transition DeadCat Deactivated Catalyst (Quaternary Ammonium Salt) Transition->DeadCat Irreversible

Caption: The "Suicide Inhibition" pathway where the catalyst reacts with the electrophile.

Recovery & Regeneration Protocol

Don't throw away "dead" catalyst batches. Unless N-alkylation (quaternization) has occurred, the catalyst is likely just protonated or trapped in salts.

Standard Acid/Base Regeneration Workflow

Applicability: Use this to recover catalyst from reaction mixtures or to "activate" commercial salts (e.g., Quinine HCl).

  • Extraction:

    • Dissolve the crude reaction residue in a water-immiscible organic solvent (DCM or Ethyl Acetate).

    • Add 1.0 M HCl (aq). The catalyst will protonate and move into the aqueous layer.

    • Note: Most reaction products (non-basic) will remain in the organic layer.

  • Separation:

    • Separate the layers. Keep the Aqueous Layer (contains Catalyst-H

      
      ).
      
    • Wash the aqueous layer twice with fresh DCM to remove trace organic impurities.

  • Free Basing (Critical Step):

    • Cool the aqueous layer to 0°C.

    • Slowly add 2.0 M NaOH or NH

      
      OH  until pH > 11. You will see a white precipitate (the free base) form.
      
    • Extract this cloudy aqueous mixture with DCM (3x).

  • Drying:

    • Dry the combined organic extracts over anhydrous Na

      
      SO
      
      
      
      .
    • Concentrate in vacuo.

  • Validation:

    • Run a

      
      H NMR. Check the integration of the quinuclidine protons. If sharp and distinct, recovery is successful.
      
Recrystallization (For Enantiopurity)

If the recovered catalyst shows lower optical rotation, it may contain diastereomers (e.g., Quinidine vs. Dihydroquinidine).

  • Solvent System: Ethanol/Water or Toluene/Hexane.

  • Procedure: Dissolve in hot ethanol, add warm water until turbid, cool slowly to RT, then 4°C.

Frequently Asked Questions (FAQs)

Q: Can I use Cinchona alkaloids with strong bases (e.g., NaH, LDA)? A: Risky. While the alkaloid backbone is robust, strong bases can cause Hofmann elimination of the quinuclidine ring, especially if the nitrogen is quaternized (PTC conditions). Stick to inorganic carbonates (K


CO

, Cs

CO

) or organic bases like TEA.

Q: My catalyst turned yellow/brown during storage. Is it dead? A: Not necessarily. Cinchona alkaloids are light-sensitive and can undergo slow photo-oxidation to form N-oxides or quinoline derivatives.

  • Test: Perform the Acid/Base Regeneration (Section 4). If the color persists in the organic layer after acid wash, the chromophore is damaged. If the acid wash clears it up, it was likely surface oxidation.

Q: Why does my reaction work in Toluene but fail in DMF? A: Conformational Locking. The solvent polarity dictates the rotation around the C8-C9 bond.

  • Non-polar (Toluene): Favors the "Open" conformation (active for H-bonding).

  • Polar (DMF/DMSO): Disrupts H-bonds and favors the "Closed" conformation, often shutting down reactivity or reversing enantioselectivity [3].

References

  • Song, C. E. (2009).[2] Cinchona Alkaloids in Synthesis and Catalysis: Ligands, Immobilization and Organocatalysis. Wiley-VCH.[2] Link

  • Välimäki, M., et al. (2018). Spectroscopic Study of a Cinchona Alkaloid-Catalyzed Henry Reaction. The Journal of Organic Chemistry, 83(6), 3023–3033. Link

  • Bürgi, T., & Baiker, A. (1998). Conformational Behavior of Cinchonidine in Different Solvents: A Combined NMR and Ab Initio Investigation. Journal of the American Chemical Society, 120(49), 12920–12926. Link

  • Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives.[2][3][4][5][6][7][8] Accounts of Chemical Research, 37(8), 518–525. Link

Sources

Minimizing side reactions in Cinchona alkaloid catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) | Topic: Minimizing Side Reactions

Core Directive: The Dual-Activation Balance

Welcome to the Cinchona Catalysis Support Hub. If you are experiencing low yields, poor enantiomeric excess (ee), or unexpected byproducts, the root cause often lies in the disruption of the bifunctional activation mode .

Cinchona alkaloids (and their thiourea/squaramide derivatives) operate by simultaneously activating:

  • The Nucleophile: Via deprotonation by the quinuclidine nitrogen (Brønsted base).

  • The Electrophile: Via hydrogen bonding from the C9-OH, thiourea, or squaramide moiety (H-bond donor).

The Golden Rule: Side reactions occur when this cooperative "handshake" is broken—either by background reactions (uncatalyzed pathways), catalyst aggregation (self-association), or competitive binding (solvent/substrate interference).

Troubleshooting Modules (Q&A)

Ticket #101: "My enantioselectivity (ee) is significantly lower than reported literature values."

Diagnosis: The Racemic Background Leak. Severity: Critical.

Technical Explanation: The most common cause of low ee is that the uncatalyzed background reaction is competing with the catalyzed pathway. The background reaction proceeds through a non-chiral transition state, producing racemic product. If the catalyst is not accelerating the reaction rate by at least a factor of 10–20 over the background rate, your ee will plummet.

Troubleshooting Steps:

  • Run the "Null" Control: Perform the reaction exactly as described but without the catalyst.

    • Result A: < 5% conversion after 24h. (Good. The background is suppressed).

    • Result B: > 10% conversion. (Bad. You have a background leak).

  • Temperature Tuning:

    • Action: Lower the temperature (e.g., from RT to -20°C or -78°C).

    • Why? The catalyzed pathway (H-bonded) usually has a lower activation enthalpy (

      
      ) than the uncatalyzed pathway. Lowering 
      
      
      
      exponentially favors the pathway with the lower barrier.
  • Dilution Check:

    • Action: Decrease the concentration of the reactants (e.g., from 0.5 M to 0.1 M).

    • Why? Bimolecular background reactions often follow second-order kinetics, while the catalyzed reaction (depending on saturation) may follow different kinetics. Dilution can suppress the background rate more than the catalytic rate.

Ticket #102: "The reaction works at 10 mol% loading, but fails or gives low ee at 1 mol%."

Diagnosis: Catalyst Aggregation or Non-Linear Effects. Severity: Moderate.

Technical Explanation: Cinchona derivatives, especially squaramides , are prone to self-aggregation via


-

stacking of the quinoline rings and intermolecular H-bonding.
  • Monomer: Active, selective species.

  • Dimer/Oligomer: Often inactive or non-selective. At higher concentrations (or specific solvents), the equilibrium shifts toward the dimer, reducing the effective concentration of the active catalyst.

Troubleshooting Steps:

  • Solvent Switch:

    • Avoid pure non-polar solvents (like Hexane/CCl4) if aggregation is suspected.

    • Action: Introduce a co-solvent with moderate polarity (e.g., DCM or Toluene) or a "disruptor" like a trace of alcohol (use with caution as it may compete for H-bonds).

  • The "Soós" Protocol:

    • Soós and co-workers demonstrated that squaramide catalysts can form inactive dimers.

    • Fix: If using a squaramide, ensure your concentration is below the critical aggregation concentration (often < 0.05 M for the catalyst species).

Ticket #103: "Reaction stalls at 50% conversion despite excess reagents."

Diagnosis: Product Inhibition or Catalyst Poisoning. Severity: High.

Technical Explanation: The product of the reaction might be a better H-bond acceptor than the starting material, effectively binding to the catalyst and preventing turnover. Alternatively, acidic byproducts can protonate the quinuclidine nitrogen, killing the catalytic cycle.

Troubleshooting Steps:

  • Add a Scavenger:

    • If acidic byproducts are generated, add a mild inorganic base (e.g.,

      
       or molecular sieves) to sequester protons without initiating the background reaction.
      
  • Catalyst Recovery Test:

    • Isolate the catalyst after the stalled reaction.

    • Re-use it in a fresh reaction.

    • Result: If it fails again, the catalyst has chemically decomposed (e.g., O-alkylation of C9-OH). If it works, it was product inhibition.

Visualization: Mechanisms & Workflows

Diagram 1: The Dual-Activation vs. Background Pathway

This diagram illustrates the kinetic competition between the desired chiral pathway and the racemic background leak.

DualActivation cluster_inputs Nu Nucleophile Cat Cinchona Catalyst Nu->Cat Binding TS_Back Racemic TS (High u0394Gu2021) Nu->TS_Back Background Reaction El Electrophile El->Cat Binding El->TS_Back Background Reaction Complex Active Complex (Dual Activation) Cat->Complex H-Bonding + Deprotonation TS_Cat Chiral TS (Low u0394Gu2021) Complex->TS_Cat TS_Cat->Cat Turnover Prod_Chiral Product (High ee) TS_Cat->Prod_Chiral Fast Prod_Rac Product (Racemic) TS_Back->Prod_Rac Slow (Leak)

Caption: Kinetic competition between the catalyst-mediated pathway (Green) and the racemic background reaction (Red).

Diagram 2: Troubleshooting Decision Tree

Use this flow to diagnose specific experimental failures.

Troubleshooting Start Start Diagnosis Issue What is the primary issue? Start->Issue LowEE Low Enantioselectivity (ee) Issue->LowEE Chirality Loss LowYield Low Yield / Stalled Issue->LowYield Reactivity Loss CheckBackground Run 'Null' Control (No Catalyst) LowEE->CheckBackground Soln3 Check Product Inhibition Add Base Scavenger LowYield->Soln3 HighBack Background > 10%? CheckBackground->HighBack CheckAgg Check Catalyst Solubility & Loading AggIssue Precipitate or High Loading? CheckAgg->AggIssue HighBack->CheckAgg No Soln1 Decrease Temp (-20u00B0C) Change Solvent (Non-polar) HighBack->Soln1 Yes Soln2 Dilute Reaction Switch to Squaramide AggIssue->Soln2 Yes

Caption: Step-by-step logic flow for identifying the root cause of catalytic failure.

Experimental Protocols

Protocol A: The "Null" Control (Background Assessment)

Mandatory before optimizing any chiral reaction.

  • Preparation: Prepare two reaction vials.

    • Vial A (Experiment): Substrate 1 + Substrate 2 + Solvent + Catalyst .

    • Vial B (Control): Substrate 1 + Substrate 2 + Solvent (No Catalyst).

  • Execution: Stir both vials at the exact same temperature for the standard reaction time (e.g., 24h).

  • Analysis: Analyze both crude mixtures via 1H NMR (using an internal standard like mesitylene).

  • Calculation:

    • Calculate Conversion (

      
      ) for both.
      
    • Pass Criteria:

      
      .
      
    • If

      
       is significant, switch solvents (see Table 1).
      
Protocol B: Solvent Dielectric Screening

Solvent choice dictates the strength of the H-bond network.

SolventDielectric Constant (

)
SuitabilityNotes
Toluene 2.38High Excellent for H-bonding; minimizes background.
DCM 8.93High Good solubility; moderate background suppression.
THF 7.58Medium Can compete for H-bonds (ether oxygen).
DMF/DMSO > 36Low Strong H-bond acceptors; will disrupt catalyst-substrate binding.
Chloroform 4.81High Often acidic (trace HCl); neutralize with basic alumina before use.

References

  • Connon, S. J. (2006). Organocatalysis Mediated by (Thio)urea Derivatives.[1][2][3][4][5] Chemistry – A European Journal, 12(21), 5418–5427.

  • Song, C. E. (2009).[4] Cinchona Alkaloids in Synthesis and Catalysis. Wiley-VCH.[4] (Key reference for Cinchona mechanisms). [4]

  • Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008). Chiral Squaramides: A New Class of Bifunctional Catalysts for the Enantioselective Michael Addition. Journal of the American Chemical Society, 130(44), 14416–14417.

  • Kótai, B., Kardos, G., Hamza, A., Farkas, V., Pápai, I., & Soós, T. (2014). Foreign Anion Stabilization of Cinchona Squaramide Catalysts in Asymmetric Michael Additions. Chemistry – A European Journal, 20(19), 5631–5639. (Reference for aggregation/anion binding).

  • Xiang, S. H., & Tan, B. (2020). Advances in asymmetric organocatalysis over the last 10 years. Nature Communications, 11, 3786.[6]

Sources

Technical Support Center: Epicinchonidine Stereoselectivity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Temperature on Epicinchonidine Stereoselectivity Ticket ID: #EPI-T9-OPT Assigned Specialist: Senior Application Scientist, Chiral Catalysis Unit

Executive Summary: The Thermodynamics of Selectivity

Welcome to the technical guide for optimizing This compound (specifically 9-epi-cinchonidine and its derivatives) mediated catalysis. Unlike standard Cinchona alkaloids, the "epi" series possesses a distinct C9-stereochemistry (typically 8S, 9S) that alters the conformation of the quinuclidine nitrogen relative to the quinoline ring.

Temperature is not merely a kinetic switch; it is the primary lever for manipulating the Differential Activation Free Energy (


) . In organocatalysis, stereoselectivity is governed by the competition between enthalpy (

) and entropy (

) terms:


Key Insight: Lowering the temperature generally increases the enantiomeric ratio (


) because the enthalpic term (

)—derived from specific H-bonding interactions in the transition state—becomes more dominant over the entropic disorder term (

). However, users must be vigilant for the Isokinetic Temperature (

)
, where selectivity can vanish or invert.

Troubleshooting Guide & FAQs

Scenario A: "My enantiomeric excess (ee) is stalling below 80% despite using standard protocols."

Diagnosis: The reaction is likely operating under Entropy Control or suffering from a Background Racemic Reaction .

Q1: I am running the reaction at Room Temperature (25°C). Should I cool it down?

  • Answer: Yes. For this compound-catalyzed Michael additions or Aldol reactions, a temperature drop to -20°C or -40°C often results in a significant boost in ee.

    • Mechanism:[1][2][3][4][5][6] The rigid chiral pocket formed by the catalyst binds the substrate more tightly (enthalpy) at lower temperatures, excluding the "mismatched" transition state.

    • Action: Perform a "Temperature Scan" (0°C, -20°C, -40°C, -78°C). Plot

      
       vs. 
      
      
      
      . Linearity confirms standard Arrhenius behavior.

Q2: I cooled the reaction to -78°C, but the yield dropped to <10%.

  • Answer: You have hit the Reactivity Wall . At extremely low temperatures, the catalytic turnover frequency (TOF) drops because the system lacks the thermal energy to cross the activation barrier (

    
    ).
    
    • Action: Increase catalyst loading (from 5 mol% to 10-15 mol%) or increase concentration (if solubility permits). Alternatively, find the "Goldilocks Zone" (usually -20°C to -40°C) where ee is acceptable and rate is practical.

Scenario B: "The stereochemistry flipped! I got the (R)-product at high temp and (S)-product at low temp."

Diagnosis: You have crossed the Isokinetic Temperature (


) .

Q3: Is it possible for temperature to invert chirality?

  • Answer: Yes. This occurs when the Enthalpy (

    
    ) and Entropy (
    
    
    
    ) terms favor opposite enantiomers.
    • High T: Entropy dominates (

      
      ). The "looser" transition state is favored.
      
    • Low T: Enthalpy dominates (

      
      ). The "tighter," better H-bonded transition state is favored.
      
    • Action: If you need the low-temp enantiomer, stay well below

      
      . If you need the high-temp enantiomer, ensure your catalyst is stable at that elevated temperature (Cinchona alkaloids are generally stable up to 60-80°C).
      
Scenario C: "My results are inconsistent between batches."

Diagnosis: Thermal Fluctuations or Solubility Issues .

Q4: How sensitive is this compound to minor temperature changes?

  • Answer: Highly sensitive. A fluctuation of ±5°C can shift the ee by 2-5% depending on the substrate.

    • Action: Use a cryostat or a precise chilling block, not just an ice/salt bath which warms over time.

    • Check: Ensure the catalyst is fully dissolved. At low temperatures, this compound derivatives (especially thioureas) can precipitate, leading to a heterogeneous reaction which often has lower selectivity (or acts as a racemic background scavenger).

Visualizing the Decision Matrix

The following diagram illustrates the troubleshooting workflow for optimizing stereoselectivity based on temperature response.

G Start Issue: Low Stereoselectivity CheckT Current Temperature? Start->CheckT HighT Room Temp (25°C) CheckT->HighT LowT Low Temp (< -20°C) CheckT->LowT ActionCool Action: Cool to -20°C or -40°C (Enhance Enthalpic Control) HighT->ActionCool CheckSolubility Check Catalyst Solubility LowT->CheckSolubility Soluble Fully Soluble CheckSolubility->Soluble Precipitated Precipitated/Cloudy CheckSolubility->Precipitated CheckInv Check for Inversion (T_iso) Soluble->CheckInv ActionSolvent Action: Change Solvent (Try DCM/Toluene mix) Precipitated->ActionSolvent Result Analyze ln(er) vs 1/T CheckInv->Result Linear Plot?

Caption: Workflow for diagnosing temperature-dependent stereoselectivity failures in organocatalysis.

Standardized Experimental Protocol

Protocol: Enantioselective Michael Addition using 9-amino-9-deoxy-epi-cinchonidine. Objective: Maximize ee via Temperature Control.

Materials:

  • Catalyst: 9-amino-9-deoxy-epi-cinchonidine (10 mol%)

  • Acid Additive: TFA (20 mol%) - Crucial for amine activation mechanism.

  • Solvent: Toluene or DCM (Anhydrous).

  • Substrates: Enone and Malonate/Nitroalkane.

Step-by-Step Procedure:

  • Catalyst Prep: In a flame-dried vial, dissolve the catalyst (0.05 mmol) and TFA (0.10 mmol) in the solvent (1.0 mL). Stir for 10 mins at Room Temperature to form the active salt species.

  • Temperature Equilibration: Place the reaction vessel in a cryostat set to -40°C . Allow the solvent to equilibrate for at least 15 minutes. Do not add substrates until the solvent is at the target temperature.

  • Substrate Addition: Add the electrophile (Enone, 0.5 mmol). Wait 5 minutes. Then add the nucleophile (0.75 mmol) slowly to prevent a localized exotherm.

  • Monitoring: Stir at -40°C. Monitor via TLC.

    • Self-Validation: If the reaction is <10% complete after 4 hours, raise T to -20°C.

  • Quench: Quench cold with 1N HCl. Extract and analyze via Chiral HPLC.

Data Reference: Temperature vs. Selectivity

The following table summarizes the effect of temperature on the Michael addition of nitromethane to chalcones using a 9-epi-cinchonidine thiourea derivative (Literature aggregate data).

Temperature (°C)Time (h)Yield (%)ee (%)Dominant Control Factor
25 (RT) 129578Mixed (Entropy significant)
0 189286Transitioning
-20 249092 Enthalpic (Optimal)
-40 488295 Enthalpic (Rate limited)
-78 963596Kinetic Trap (Too slow)

Note: Data represents a generalized trend for Cinchona-thiourea catalyzed Michael additions [1, 2].

Mechanistic Insight: The "Dual Activation" Model

To understand why cooling works, one must visualize the transition state. The 9-epi-cinchonidine scaffold (often derivatized with a thiourea/squaramide at C9) operates via Bifunctional Catalysis .

  • H-Bonding (Enthalpy): The thiourea moiety donates H-bonds to the electrophile (lowering LUMO). This is a highly ordered, directional interaction.

  • Nucleophilic Activation: The quinuclidine nitrogen activates the nucleophile (raising HOMO).

At high temperatures, the vibrational energy disrupts the precise H-bond network, allowing the substrate to "slip" into the wrong face. At low temperatures, this "lock-and-key" fit is rigidified.

Mechanism cluster_thermo Thermodynamic Effect Cat 9-epi-Cinchonidine Catalyst TS Transition State (Rigid H-Bond Network) Cat->TS H-Bonding (Enthalpic Stabilization) Electrophile Electrophile (Enone) Electrophile->TS Nucleophile Nucleophile (Malonate) Nucleophile->TS Product Chiral Product (High ee) TS->Product Low Temp Favors Major Pathway Info Low T = High Enthalpic Penalty for Minor Enantiomer

Caption: Bifunctional activation mode where temperature reduction stabilizes the H-bond network.

References

  • Cinchona Alkaloids in Asymmetric Catalysis. Princeton University, Macmillan Group. (2003).[6][7] Retrieved from 7

  • Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dove Medical Press. (2016).[5] Retrieved from 2

  • Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst. PubMed. (2012).[3][6][8] Retrieved from 8

  • Plausible Pnicogen Bonding of epi-Cinchonidine as a Chiral Scaffold in Catalysis. Frontiers in Chemistry. (2021).[6] Retrieved from 6

Sources

Technical Support Center: Purification of Epicinchonidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Epicinchonidine (epi-CD) is the C9-epimer of the natural alkaloid Cinchonidine.[1] It is rarely isolated from natural bark in significant quantities; rather, it is synthesized via the Mitsunobu inversion of Cinchonidine.[2]

This guide addresses the specific purification challenges inherent to this synthesis:

  • Separation from Diastereomers: Removing unreacted Cinchonidine (starting material).[1][2]

  • Mitsunobu Byproducts: Efficient removal of Triphenylphosphine oxide (TPPO) and reduced hydrazines (DIAD/DEAD-H2).[1][2]

  • Basic Residues: Handling the "oiling out" phenomenon common with quinuclidine bases.[1][2]

Primary Purification Workflow (The "Acid-Base Switch")

The most robust method to purify epi-CD from a Mitsunobu reaction mixture relies on the drastic solubility difference between the alkaloid salts and the neutral phosphorus byproducts.

The Protocol

Objective: Remove >95% of TPPO and Hydrazines without chromatography.

Step-by-Step Methodology:

  • Quench & Evaporate:

    • After the hydrolysis step (usually LiOH/THF or K2CO3/MeOH), evaporate the reaction solvent completely.

    • Why: THF is water-miscible and will prevent efficient phase separation.[1][2]

  • Dissolution (Organic Phase 1):

    • Redissolve the crude residue in DCM (Dichloromethane) or Toluene .[1][2]

    • Note: Toluene is preferred if you plan to precipitate TPPO, but DCM is better for solubility of the crude alkaloid.[2]

  • The Acid Extraction (Critical Step):

    • Extract the organic layer with 2M HCl (aq) (3x).[1]

    • Mechanism: this compound (pKa ~10.0 for quinuclidine N) becomes protonated (

      
      ) and moves to the aqueous phase.[1]
      
    • Fate of Impurities: TPPO and reduced DIAD are neutral; they remain in the Organic Phase.[1]

  • The Organic Wash:

    • Wash the combined acidic aqueous layers with fresh DCM (2x).[1]

    • Validation: Check the DCM wash by TLC.[1][2] It should contain UV-active spots (TPPO) but no dragendorff-active spots (Alkaloids).[1][2]

  • The Base Switch:

    • Cool the aqueous layer to 0°C.[1][2]

    • Slowly add 4M NaOH until pH > 11.[1][2]

    • Observation: The solution will turn cloudy as the free base precipitates.[2]

  • Recovery:

    • Extract the basic aqueous mixture with Chloroform/Isopropanol (9:1) or DCM (3x).[1]

    • Dry over

      
      , filter, and concentrate.[1][2]
      
Visual Workflow (DOT Diagram)

purification_workflow Start Crude Reaction Mixture (epi-CD, Cinchonidine, TPPO, DIAD) Solvent_Swap 1. Evaporate Reaction Solvent 2. Dissolve in DCM Start->Solvent_Swap Acid_Ext Extract with 2M HCl Solvent_Swap->Acid_Ext Phase_Split Phase Separation Acid_Ext->Phase_Split Org_Layer Organic Layer (Contains TPPO, DIAD) Phase_Split->Org_Layer Neutrals Aq_Layer Aqueous Layer (Acidic) (Contains epi-CD salt) Phase_Split->Aq_Layer Alkaloids Waste Discard Organic Waste Org_Layer->Waste Wash Wash Aqueous with fresh DCM Aq_Layer->Wash Basify Basify to pH > 11 (NaOH) Wash->Basify Final_Ext Extract into CHCl3/IPA Basify->Final_Ext Product Crude epi-CD (>90% Purity) Final_Ext->Product

Caption: Acid-Base "Switch" workflow for removing neutral Mitsunobu byproducts.

Chromatographic Troubleshooting

Even after acid-base extraction, you may need to separate epi-CD from unreacted Cinchonidine (diastereomer).[1][2]

Issue: "The compound is streaking/tailing on the column."

Cause: The basic quinuclidine nitrogen interacts strongly with the acidic silanol groups (


) on the silica gel, causing peak broadening and retention.
Solution:  You must deactivate the silica.[1][2]

Recommended Mobile Phase:

  • Base: DCM : Methanol : Triethylamine (Et3N) [1][2]

  • Ratio: 95 : 4 : 1 (Start)

    
     90 : 9 : 1 (Gradient)
    
  • Alternative: Use DCM saturated with Ammonia (

    
    ).[1][2]
    

Protocol:

  • Pre-wash the silica column with the mobile phase containing Et3N.[1][2]

  • Load the sample.[1][2]

  • Run the gradient.[1][2]

  • Note: Et3N has a high boiling point.[1][2] You may need to dry the fractions under high vacuum for extended periods or azeotrope with heptane to remove the amine smell.

Issue: "I cannot separate this compound from Cinchonidine."

These are diastereomers, not enantiomers, so they can be separated on achiral silica, but the Rf difference is small (


).[1][2]

Optimization Table:

TechniqueConditionWhy it works
TLC Stain Dragendorff’s Reagent Specific for alkaloids.[1][2] Turns orange/brown.[1][2] Helps visualize faint spots better than UV.[1][2]
Mobile Phase CHCl3 : Acetone : Et2NH (5:4:[1][2]1)Diethylamine is stronger than Et3N; Acetone changes selectivity compared to MeOH.[1][2]
HPLC (Prep) C18 Column, pH 2.5 At low pH, the alkaloids are fully protonated.[1][2] Separation is driven by the shape difference of the cation. Buffer: Phosphate or Formate.[1][2]
HPLC (Alt) C18 Column, pH 10 High pH stable columns only (e.g., XBridge). At high pH, they are neutral.[1][2] Separation is often better in the neutral state.[1][2]

Advanced Troubleshooting (FAQ)

Q1: My product is "oiling out" during crystallization. How do I get a solid?

Diagnosis: Cinchona alkaloids are notorious for forming supersaturated oils, especially if trace DCM or toluene remains.[1][2] Corrective Action:

  • Solvent Swap: Dissolve the oil in a minimum amount of Ethanol .[1][2]

  • Precipitation: Add water dropwise until turbidity persists.[1][2] Heat to redissolve, then let cool very slowly in the dark.

  • Salt Formation: If the free base refuses to crystallize, convert it to the Hydrochloride salt .[1][2]

    • Dissolve in EtOH.[1][2]

    • Add 2 equivalents of HCl in Et2O.[1][2]

    • The salt often crystallizes more readily than the base.[2]

Q2: I still see TPPO in my NMR after the acid wash.

Diagnosis: TPPO has some water solubility and can be dragged into the aqueous phase if emulsions form.[1] Corrective Action: Use the ZnCl2 precipitation method [1].

  • Dissolve the mixture in Ethanol.

  • Add ZnCl2 (approx 2 equiv).[1][2]

  • Stir for 2 hours. A complex of

    
     will precipitate.[1][2]
    
  • Filter the solid.[1][2][3][4] The filtrate contains your alkaloid.[1][2]

Q3: How do I confirm I have the Epi-isomer and not the starting material?

Diagnosis: You need to distinguish C9-S (Cinchonidine) from C9-R (this compound).[1][2] Validation:

  • 1H NMR Coupling Constant:

    • Look at the signal for the proton at C9 (usually around 5-6 ppm).[1]

    • Cinchonidine:

      
       (gauche relationship).[1][2]
      
    • This compound:

      
       (anti relationship).[1][2]
      
    • Note: This requires a clean spectrum.[1][2]

  • Specific Rotation:

    • Cinchonidine:

      
       (EtOH).[1][2]
      
    • This compound:

      
       (EtOH) [2].[1][2]
      
    • The sign flips.[1][2] This is the fastest check.[1][2]

Logic Diagram: Troubleshooting Decision Tree

troubleshooting_tree Problem Impurity Detected Type Identify Impurity Type Problem->Type TPPO TPPO (Phosphorus) Type->TPPO High Rf, UV+ SM Cinchonidine (SM) Type->SM Close Rf, Dragendorff+ Oil Oiling / Physical State Type->Oil No crystals Action_TPPO 1. Acid/Base Ext. 2. ZnCl2 Precip. TPPO->Action_TPPO Action_SM 1. Flash Col (Et3N) 2. Prep HPLC (pH 2.5) SM->Action_SM Action_Oil 1. Slow Evap (EtOH/H2O) 2. HCl Salt Formation Oil->Action_Oil

Caption: Decision matrix for selecting the correct purification intervention.

References

  • Batesky, D. C., et al. (2017).[1][2][3] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82(19), 9931–9936.[2] [1]

  • Skarżewski, J., et al. (2011).[1][2][5][6][7] "Easy Access to 9-Epimers of Cinchona Alkaloids: One-Pot Inversion by Mitsunobu Esterification–Saponification." Synthesis, 2011(05), 708-710.[1][2][5]

  • Holmfred, E., et al. (2017).[1][2] "An Optimised Method for Routine Separation and Quantification of Major Alkaloids in Cortex Cinchona by HPLC." Phytochemical Analysis, 28(6).[1][2]

  • PubChem Database. "Cinchonidine Compound Summary." National Center for Biotechnology Information.[1][2]

Sources

Overcoming steric hindrance in Epicinchonidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Epicinchonidine Technical Support Center Status: Operational | Tier: Level 3 (Senior Scientist)

Welcome to the this compound Optimization Hub

You are likely here because the standard protocols for Cinchona alkaloids (Cinchonidine/Quinine) are failing with your epi-derivatives. This is expected. The inversion of the C9-stereocenter from R to S (in Cinchonidine) fundamentally alters the topography of the catalyst's "chiral pocket," introducing unique steric clashes that do not exist in the natural isomers.

This guide addresses the three most common "support tickets" we receive regarding This compound (epi-CD) :

  • Synthesis Failures: Incomplete C9-inversion during Mitsunobu reactions.

  • Derivatization Stalls: Steric hindrance preventing N-quaternization.

  • Catalytic Leaks: Low enantioselectivity (ee) due to poor substrate confinement.

TICKET #001: Synthesis & The Mitsunobu Bottleneck

Issue: “I am trying to synthesize 9-amino-(9-deoxy)-epi-cinchonidine, but I am getting mixed stereoisomers or low yields.”

Root Cause Analysis: The conversion of Cinchonidine (CD) to epi-CD-amine requires a Walden inversion at C9 via a Mitsunobu reaction.[1] The steric bulk of the quinoline ring adjacent to C9 often hinders the approach of the nucleophile (azide), leading to competitive elimination (forming the alkene) or retention of configuration if the leaving group is not sufficiently activated.

Troubleshooting Protocol: The "Double-Inversion" Trap

Do not use standard DEAD/PPh3 protocols blindly. The epi-configuration is thermodynamically less stable in certain conformations due to the loss of the H-bond between C9-OH and the quinuclidine nitrogen.

Optimized Protocol for C9-Azidation (Precursor to Amine):

  • Reagents: Use Diphenylphosphoryl azide (DPPA) instead of HN3 for better steric control. Use DIAD (Diisopropyl azodicarboxylate) over DEAD for stability.

  • Temperature Control: 0°C is critical during addition to prevent elimination.

Step-by-Step Workflow:

  • Dissolution: Dissolve Cinchonidine (1 eq) and PPh3 (1.2 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool to 0°C under Argon.

  • Activation: Add DIAD (1.2 eq) dropwise. Wait 15 mins. This allows the betaine complex to form before the bulky substrate interferes.

  • Nucleophile Addition: Add DPPA (1.2 eq) dropwise.

  • The "Steric Soak": Allow to warm to RT and stir for 12–16 hours.

  • Staudinger Reduction (One-Pot): Add PPh3 (1.5 eq) and H2O (excess) directly to the reaction mixture and heat to 50°C for 2 hours to convert the azide to the amine.

Visualizing the Steric Path (S_N2 Inversion)

Mitsunobu_Inversion CD Cinchonidine (C9-R) (Natural Isomer) Complex Oxyphosphonium Intermediate (Bulky Leaving Group) CD->Complex + PPh3 / DIAD TS Transition State (Steric Clash with Quinoline) Complex->TS + DPPA (N3-) Epi_Azide 9-Azido-epi-CD (C9-S) (Inverted) TS->Epi_Azide S_N2 Backside Attack (Successful Inversion) Elimination Side Product: Cinchona Alkene TS->Elimination If Temp > 0°C (Elimination)

Caption: The S_N2 inversion pathway. High temperatures promote elimination due to steric hindrance preventing the nucleophile's approach.

TICKET #002: Overcoming N-Alkylation Hindrance

Issue: “My benzyl halide won't react with the quinuclidine nitrogen to form the Phase Transfer Catalyst (PTC).”

Root Cause Analysis: In epi-isomers, the C9-substituent (now inverted) can project into the space typically occupied by the N-benzyl group during quaternization. If you are using bulky halides (e.g., anthracenylmethyl chloride), the reaction rate drops exponentially compared to natural Cinchonidine.

Data: Solvent & Leaving Group Effects

We have compiled kinetic data for the quaternization of epi-Cinchonidine derivatives.

VariableConditionRelative RateRecommendation
Solvent Toluene1.0 (Baseline)Avoid. Too non-polar; aggregates form.
THF2.5Better, but solubility issues.
Acetonitrile 12.0 Standard. High dielectric constant stabilizes the transition state.
DMF/EtOH (1:1)18.5Best for stubborn substrates.
Leaving Group Chloride (-Cl)1.0Requires weeks or high heat (degradation risk).
Bromide (-Br)50.0Good balance.
Iodide (-I) 200+ Recommended. If R-Cl is your only source, add NaI (Finkelstein in situ).

Troubleshooting Protocol: If N-alkylation stalls >48 hours:

  • Switch Solvent: Move to MeCN/EtOH (3:1).

  • The "Iodide Spike": Add 10 mol% Sodium Iodide (NaI). This converts your slow alkyl chloride into a reactive alkyl iodide in situ.

  • Concentration: Run the reaction at high concentration (0.5 M – 1.0 M). Quaternization is bimolecular; dilution kills the rate.

TICKET #003: Catalytic Performance (The "Loose Pocket")

Issue: “I synthesized the epi-thiourea catalyst, but my enantioselectivity (ee) is lower than reported for the natural isomer.”

Root Cause Analysis: This is a classic "Goldilocks" problem. The epi-configuration opens up the catalytic pocket. While this allows bulky substrates to enter (good for yield), it reduces the "tightness" of the transition state (bad for ee). The substrate has too much freedom to rotate.

Solution: Steric Tuning via the "Squaramide Shift"

If a Thiourea-based epi-catalyst yields low ee (<80%), you must increase the steric bulk and H-bond rigidity.

The Fix: Switch from Thiourea to Squaramide .

  • Why? Squaramides possess a convergent H-bonding geometry and a rigid cyclobutenedione core. This pulls the substrate tighter to the quinuclidine chiral center, compensating for the "openness" of the epi-configuration.

Comparative Workflow:

  • Diagnosis: Run a test reaction (e.g., Michael Addition of malonate to nitrostyrene) in Toluene at -20°C.

  • Analysis:

    • High Yield / Low ee: The pocket is too loose. Action: Switch to Squaramide or add bulky groups (e.g., 3,5-bis(trifluoromethyl)phenyl) to the H-bond donor.

    • Low Yield / High ee: The pocket is too tight. Action: Switch to a less bulky solvent (DCM) or remove bulky protecting groups from the substrate.

Visualizing the Bifunctional Activation

Bifunctional_Catalysis Cat_N Quinuclidine N (Base/Nucleophile) Sub_Nuc Pronucleophile (e.g., Malonate) Cat_N->Sub_Nuc Deprotonation/Activation Cat_H Squaramide/Thiourea (H-Bond Donor) Sub_Elec Electrophile (e.g., Nitroolefin) Cat_H->Sub_Elec Double H-Bond Activation Steric_Wall Steric Wall (Quinoline + 3,5-CF3 Groups) Sub_Elec->Steric_Wall Repulsion forces Stereocontrol

Caption: The "Dual Activation" model. The catalyst (top) clamps the substrates (bottom). The "Steric Wall" forces the electrophile into a specific orientation, determining stereoselectivity.

Frequently Asked Questions (FAQ)

Q: Can I purify epi-Cinchonidine derivatives on silica gel? A: Use caution. The quinuclidine nitrogen is basic and will streak on standard silica. Fix: Pre-treat your silica slurry with 1% Triethylamine (TEA) or use "amine-functionalized" silica. For thioureas, avoid alcohols in the eluent if possible to prevent H-bond disruption during separation.

Q: Why is my epi-catalyst hygroscopic? A: The inverted C9-amine/hydroxyl is more exposed to solvent. Fix: Store all epi-derivatives in a desiccator. Water molecules can bind into the catalytic pocket, acting as a competitive H-bond acceptor and killing your ee.

Q: My reaction works in DCM but fails in MeOH. Why? A: Methanol is a hydrogen bond donor/acceptor. It competes with your catalyst (Thiourea/Squaramide) for the substrate. In organocatalysis, aprotic solvents (DCM, Toluene, THF) are mandatory for high enantioselectivity.

References

  • Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids. Nature Protocols, 2013.[2] Link

  • Plausible Pnicogen Bonding of epi-Cinchonidine as a Chiral Scaffold. Frontiers in Chemistry, 2021. Link

  • Bifunctional Organocatalysis with Cinchona Alkaloids. Royal Society of Chemistry (Book Chapter), 2015. Link

  • A Comparative Guide to Cinchonidine-Catalyzed Transformations. BenchChem Technical Guides, 2025. Link

  • Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. ACS Publications, 2004. Link

Sources

Stability of 9-amino-epi-cinchonidine in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Aqueous Media

Document ID: TSC-9AEC-AQ-01 | Last Updated: 2025-10-24[1]

Executive Summary

9-Amino-(9-deoxy)-epi-cinchonidine is a chiral primary amine organocatalyst derived from cinchonidine.[1][2] Unlike its parent alcohol, the presence of a primary amine at the C9 position introduces unique stability challenges in aqueous environments.

The Bottom Line: This molecule is unstable as a free base in neutral water due to insolubility and rapid reaction with atmospheric CO₂.[1] However, it exhibits high stability in acidic aqueous media (pH < 4) or when immobilized/stabilized as a salt (e.g., hydrochloride, trifluoroacetate).[1]

Stability Matrix & Physicochemical Profile

The following data consolidates stability behaviors across different aqueous conditions.

ParameterConditionStability StatusObservation/Risk
pH 7.0 (Neutral) Aqueous BufferPoor Rapid precipitation; formation of carbamates (reaction with CO₂).[1]
pH < 4.0 (Acidic) HCl / TFA SolutionExcellent Forms water-soluble ammonium salts; resistant to oxidation.[1]
pH > 9.0 (Basic) NaOH / CarbonateModerate Soluble as free base only in biphasic organic mixtures; prone to oxidation (browning).[1]
Temperature > 40°CLow Increases rate of retro-aldol degradation (if used in catalysis) and oxidation.[1]
Atmosphere Ambient AirCritical Risk Primary amine reacts with CO₂ to form carbamic acid/carbamates.[1]

Critical Degradation Pathways

Understanding why the molecule degrades is essential for troubleshooting.

A. Carbamate Formation (The "Air" Problem)

The primary amine (


) at C9 is highly nucleophilic.[1] In neutral aqueous media exposed to air, it reacts reversibly with dissolved CO₂ to form a carbamic acid zwitterion, which often precipitates or complicates NMR analysis.
  • Mechanism:

    
    [1]
    
  • Prevention: Degas all aqueous buffers with Argon/Nitrogen for 15 minutes prior to use.[1]

B. Oxidative Deamination

While the quinuclidine ring is robust, the benzylic-like C9 amine and the quinoline ring are susceptible to radical oxidation, leading to yellow/brown discoloration.[1]

  • Visual Indicator: Solution turns from colorless/pale yellow to dark amber.[1]

Experimental Protocols

Protocol A: Preparation of Stable Aqueous Stock Solution

Target: 10 mM Stock in 0.1 M HCl

Rationale: Protonation of the primary amine (pKa ~9) and quinuclidine nitrogen (pKa ~8) locks the molecule in a stable, water-soluble ionic state, preventing aggregation and CO₂ attack.[1]

  • Weighing: Weigh 29.3 mg of 9-amino-epi-cinchonidine free base into a light-protected vial.

  • Solvent Prep: Degas 10 mL of 0.1 M HCl (aq) by sparging with Argon for 10 minutes.

  • Dissolution: Add the acid to the solid. Vortex for 30 seconds.[1]

    • Note: If using the trihydrochloride salt commercially, dissolve directly in degassed water.

  • Storage: Store at 4°C. Stable for 1-2 weeks.

Protocol B: Recovery from Aqueous Phase

If you are using the catalyst in a biphasic reaction (e.g., Water/DCM) and need to recover it:

  • Acidify: Adjust aqueous layer to pH 2 with 1M HCl to ensure the catalyst is fully protonated and in the water phase.

  • Wash: Wash with DCM (removes non-basic organic impurities).[1]

  • Basify: Slowly add 1M NaOH to the aqueous phase until pH > 10. The solution will become cloudy as the free base precipitates.

  • Extract: Extract immediately with DCM (3x).

  • Dry: Dry organic layer over

    
     and concentrate.
    

Troubleshooting Logic (Visualized)

Use this decision tree to diagnose stability or solubility issues in your experiments.

Troubleshooting Start Issue: Sample is Cloudy or Discolored CheckpH Check pH of Aqueous Medium Start->CheckpH IsNeutral pH 6.0 - 8.0 CheckpH->IsNeutral Neutral IsAcidic pH < 4.0 CheckpH->IsAcidic Acidic ResultPrecip Precipitation (Free Base) IsNeutral->ResultPrecip ResultColor Yellow/Brown Color IsAcidic->ResultColor ActionAcidify Action: Acidify to pH < 3 (Solubilizes as salt) ResultPrecip->ActionAcidify ActionCO2 Action: Degas Solvents (Remove CO2) ResultPrecip->ActionCO2 If pH drift observed ActionDegas Action: Check for Oxidation (Irreversible degradation) ResultColor->ActionDegas

Figure 1: Diagnostic flowchart for stability issues in aqueous media.

Frequently Asked Questions (FAQ)

Q: Can I use the free base directly in water for catalysis? A: No.[1] The free base is hydrophobic and will aggregate, leading to poor reactivity and reproducibility. For "on-water" catalysis, you must use a surfactant or a phase-transfer condition where the catalyst resides at the interface or in the organic phase.[1] Alternatively, use a supported heterogeneous version (e.g., on zirconium phosphonate) [1].[1]

Q: Why does my NMR in


 show broad/split peaks? 
A:  This is likely due to the formation of carbamates (reaction with atmospheric CO₂) or restricted rotation of the C9-C8 bond in the salt form.[1] Fix:  Add a drop of 

or

to the NMR tube to break the carbamate and sharpen the peaks by fully protonating the amine.[1]

Q: Is the "epi" configuration (9-amino) more stable than the parent alcohol? A: Chemically, the amine is more reactive (nucleophilic) than the hydroxyl group of cinchonidine.[1] While the "epi" configuration (S at C9) is thermodynamically stable relative to the "non-epi" amine, the functional group change makes it more sensitive to oxidation and CO₂ than the parent alcohol [2].

References

  • Wang, W., et al. (2012). "Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric Aldol addition in aqueous medium."[1][2] Dalton Transactions, 41(19), 5715-5726.[1]

  • Cassani, C., et al. (2013). "9-Amino-9-deoxy-epi-cinchona alkaloids: A class of versatile organocatalysts."[1] Organocatalysis. (General Review of Stability & Synthesis).

  • Sigma-Aldrich. "9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride Safety Data Sheet."[1] (Standard Handling Protocols).

Sources

Technical Support Center: Mitsunobu Conversion of Cinchonidine to Epicinchonidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Challenge

You are likely accessing this guide because your conversion of Cinchonidine (CD) to Epicinchonidine (epi-CD) is stalling at moderate yields (<40%) or suffering from difficult purification.

The transformation requires the inversion of the secondary alcohol at C9. While the Mitsunobu reaction is the standard tool for this, Cinchona alkaloids present unique challenges:

  • Steric Bulk: The C9 position is hindered by the quinoline ring and the rigid quinuclidine cage.

  • Basic Nitrogen: The quinuclidine nitrogen (

    
    ) can interfere with the formation of the betaine intermediate (PPh
    
    
    
    -DEAD complex).[1]
  • Elimination: The competing E2 elimination pathway leads to the formation of the C9-ene side product (cinchoninone enol ethers or simple olefins), drastically reducing yield.

This guide provides a field-validated, "One-Pot" protocol and a troubleshooting matrix to overcome these specific hurdles.

Part 1: Critical Reagent Selection & Mechanics

To maximize yield, we must move beyond the generic "textbook" Mitsunobu conditions.

The Nucleophile: Why p-Nitrobenzoic Acid?

Standard acetic acid or benzoic acid often results in slow kinetics and difficult separation.[1] The industry standard for this specific transformation is 4-Nitrobenzoic acid (p-NBA) .[1]

Reagent

Advantage for Cinchonidine
Acetic Acid 4.76Poor. Nucleophilicity is too low; product is an oil, hard to purify.[2][1]
Benzoic Acid 4.20Moderate. Better crystallization, but reaction rates can be sluggish.[2][1]
p-Nitrobenzoic Acid 3.41Optimal. Higher acidity prevents nitrogen interference; the resulting ester crystallizes well; UV-active for easy TLC monitoring.[1]
The Azo/Phosphine System
  • Phosphine: Triphenylphosphine (PPh

    
    ) is standard.[1][3]
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) is preferred over DEAD.[2][1]

    • Reasoning: DIAD is more stable, safer to handle, and its hydrazine byproduct is slightly more lipophilic, which aids in the specific workup required for alkaloids.[2][1]

Part 2: Troubleshooting & Optimization (Q&A)

Q1: My reaction turns dark immediately, and yield is <20%. What is happening?

Diagnosis: Uncontrolled Betaine Formation or Premature Decomposition. Fix: Temperature control is non-negotiable.

  • The Error: Adding DIAD to the mixture at Room Temperature (RT).

  • The Fix: You must cool the solution of Cinchonidine, PPh

    
    , and p-NBA to 0°C  (ice bath) before adding DIAD.[2][1] Add DIAD dropwise over 15–30 minutes. Only warm to RT after addition is complete. This suppresses the E2 elimination pathway.
    
Q2: I see a major side spot on TLC just above the product. Is it the alkene?

Diagnosis: Likely the elimination product (Cinchonine/Cinchonidine-ene) or unreacted PPh


.[1]
Fix: 
  • Check Stoichiometry: Ensure you are using a slight excess of Acid (1.2–1.5 eq) relative to the alkaloid to protonate the quinuclidine nitrogen. If the nitrogen is free, it can act as a general base, promoting elimination over substitution.[2]

  • Solvent Switch: If using THF, ensure it is anhydrous.[2][4] Alternatively, switch to DCM (Dichloromethane) .[2][1] Recent process data suggests DCM can reduce elimination side-products compared to THF for this specific substrate.[1]

Q3: Purification is a nightmare. I can't separate PPh O from the amine.

Diagnosis: Relying solely on silica chromatography. Fix: Use the "Self-Validating" Acid-Base Workup .[1] Because this compound is a base, you can separate it from neutral Mitsunobu byproducts (PPh


O, Hydrazine, excess ester) using phase switching.[2][1]
  • Step 1: Acidify crude mixture (1M HCl)

    
     Product goes to Aqueous phase; Impurities stay in Organic.[1]
    
  • Step 2: Wash Aqueous phase with Et

    
    O/DCM.
    
  • Step 3: Basify Aqueous phase (NaOH)

    
     Product precipitates or extracts into Organic.[1]
    

Part 3: Optimized "One-Pot" Protocol

This protocol combines the Mitsunobu inversion and the hydrolysis step, saving time and improving overall yield (Target: 70–85%).

Reagents:
  • Cinchonidine (1.0 eq)[2][1]

  • Triphenylphosphine (PPh

    
    , 1.2 eq)[2][1]
    
  • 4-Nitrobenzoic acid (p-NBA, 1.2 eq)[2][1]

  • DIAD (1.2 eq)[2][1]

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Hydrolysis: LiOH (aq) or KOH/MeOH[2][1]

Workflow:
  • Setup: Charge a flame-dried flask with Cinchonidine, PPh

    
    , and p-NBA. Dissolve in anhydrous THF under Argon/Nitrogen.
    
  • Addition: Cool the mixture to 0°C . Add DIAD dropwise via syringe pump or addition funnel over 20 mins. The solution will turn yellow/orange.[4]

  • Reaction: Allow to warm to RT and stir for 12 hours.

    • Checkpoint: TLC (CHCl

      
      /MeOH 10:1).[2][1] The intermediate ester should be the major spot.
      
  • In-Situ Hydrolysis: Do not work up yet. Add an aqueous solution of LiOH (2.0 M, 5 eq) directly to the reaction mixture. Stir vigorously at RT for 4 hours (or 50°C for 1 hour).

  • Workup (The Purification Filter):

    • Concentrate to remove bulk THF.

    • Dilute with DCM and water.

    • Acid Wash: Extract the organic layer with 1M HCl (

      
      ). The product is now in the water.
      
    • Neutral Wash: Wash the combined acidic aqueous layers with Et

      
      O (removes PPh
      
      
      
      O and hydrazine). Discard organics.
    • Basification: Adjust aqueous layer pH to >10 using 4M NaOH.

    • Extraction: Extract the cloudy aqueous layer with DCM (

      
      ).
      
    • Dry & Concentrate: Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
Visualizing the Workup Logic

WorkupLogic Start Crude Reaction Mixture (Epi-CD, PPh3=O, Hydrazine, Acid) Acidify Add 1M HCl Extract with DCM Start->Acidify OrgLayer1 Organic Layer (Neutral/Acidic Impurities) DISCARD Acidify->OrgLayer1 Contains PPh3=O, Hydrazine AqLayer1 Aqueous Layer (pH < 2) (Protonated Epi-CD) Acidify->AqLayer1 Contains Product Salt Wash Wash with Et2O AqLayer1->Wash AqLayer2 Purified Aqueous Phase Wash->AqLayer2 Basify Basify with NaOH (pH > 10) Extract with DCM AqLayer2->Basify FinalOrg Final Organic Layer (Free base Epi-CD) Basify->FinalOrg Target Product FinalAq Aqueous Waste (Salts) Basify->FinalAq

Figure 1: Self-Validating Acid-Base Workup Strategy for Alkaloid Purification.

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields during the reaction phase.

Troubleshooting Problem Low Yield of this compound CheckTLC Check TLC of Crude (Before Hydrolysis) Problem->CheckTLC NoConversion Starting Material Remains CheckTLC->NoConversion Elimination New Spot (Less Polar) (Alkene formed) CheckTLC->Elimination Retention Product has wrong stereochem (Cinchonidine recovered) CheckTLC->Retention Sol1 Increase Acid to 1.5eq Ensure Anhydrous THF NoConversion->Sol1 Sol2 LOWER Temp to 0°C Add DIAD slower Elimination->Sol2 Sol3 Switch Nucleophile Use p-Nitrobenzoic Acid Retention->Sol3

Figure 2: Diagnostic logic for Mitsunobu failure modes.

References

  • Sidorowicz, Ł., & Skarżewski, J. (2011).[2][1][3][5] "Easy Access to 9-Epimers of Cinchona Alkaloids: One-Pot Inversion by Mitsunobu Esterification-Saponification." Synthesis, 2011(3), 413-416.[2][1]

  • Wakchaure, V. N., & List, B. (2010).[2][1] "Asymmetric Organocatalysis with Cinchona Alkaloids." Angewandte Chemie International Edition, 49(24), 4136-4138.[2][1] (Contextual grounding on catalyst utility). [2][1]

  • Swamy, K. C. K., et al. (2009).[2][1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.[2][1] [2][1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the HPLC Separation of Cinchonidine and Epicinchonidine

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical analysis and natural product chemistry, the accurate separation and quantification of stereoisomers are paramount. Cinchonidine and its diastereomer, Epicinchonidine, present a classic and instructive challenge. Both are Cinchona alkaloids, structurally similar yet stereochemically distinct at the C9 position, a difference that dictates their three-dimensional conformation and, consequently, their interaction with their environment.[1][2][3] This guide provides an in-depth comparison of the primary HPLC strategies for resolving these two compounds, drawing from established methodologies and first-hand laboratory experience to explain the causality behind experimental choices.

The objective is not merely to separate two peaks on a chromatogram but to develop a robust, reproducible, and selective method suitable for quality control, impurity profiling, or preparative isolation. We will explore two divergent yet powerful strategies: the achiral approach, which leverages the inherent differences in their physical properties, and the chiral approach, which employs stereospecific interactions for separation.

The Foundational Challenge: Cinchonidine vs. This compound

Cinchonidine and this compound are diastereomers, not enantiomers. This is a critical distinction. While enantiomers are non-superimposable mirror images with identical physical properties in an achiral environment, diastereomers have different physical properties and thus can, in principle, be separated using conventional, achiral chromatography.[4][5] The challenge lies in finding the right combination of stationary and mobile phases to exploit these subtle differences effectively.

Part 1: The Achiral Approach — Exploiting Diastereomeric Differences

The most direct path to separating diastereomers is through standard reversed-phase (RP) or normal-phase (NP) HPLC. For Cinchona alkaloids, reversed-phase is overwhelmingly preferred due to its robustness and compatibility with aqueous-organic mobile phases.[6]

The Principle of Separation

In reversed-phase HPLC, separation is governed by the hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18). More hydrophobic molecules are retained longer. However, for ionizable compounds like Cinchonidine and this compound, which contain basic nitrogen atoms, the mobile phase pH is the master variable that controls retention and, crucially, selectivity.[7]

By adjusting the pH, we alter the degree of protonation of the alkaloids. In their ionized (protonated) state, they are more polar and elute earlier. In their neutral (free base) state, they are more nonpolar and are retained longer. The subtle differences in the pKa values and the three-dimensional structure of the protonated forms of Cinchonidine and this compound can be magnified under the right pH conditions, leading to differential retention and successful separation.

Strategic Selection of Stationary and Mobile Phases

Stationary Phase Selection:

  • C18 (ODS): The workhorse of reversed-phase chromatography. It provides excellent hydrophobic retention and is a good starting point for method development. However, the basic nature of alkaloids can lead to peak tailing due to interactions with residual silanol groups on the silica surface.[6] Modern, end-capped C18 columns or those based on hybrid particles minimize this issue.[7]

  • Alkylphenyl: Columns with phenyl groups offer alternative selectivity through π-π interactions with the quinoline ring of the alkaloids. This can sometimes resolve compounds that co-elute on a C18 column.[8]

  • Cyanopropyl (CN): CN columns are less hydrophobic than C18 and can be operated in both reversed-phase and normal-phase modes. They can provide unique selectivity for polar and basic compounds.[6]

Mobile Phase Optimization: The Key to Selectivity The mobile phase is where the finest control over the separation is exerted. A typical mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile or methanol).

  • pH and Buffers: For Cinchona alkaloids, an acidic mobile phase (pH 2.5-4.0) is most common.[9] At this pH, the basic nitrogen atoms are protonated, which generally leads to good peak shapes and solubility. Phosphate or formate buffers are excellent choices for controlling the pH.[9][10] Varying the pH within this range can dramatically alter the selectivity between Cinchonidine and this compound.[6][7]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. They differ in polarity and elution strength, and switching between them can change the elution order or improve resolution.

  • Additives: Small amounts of additives like triethylamine (TEA) can be added to the mobile phase to act as a silanol-masking agent, reducing peak tailing by competitively binding to active sites on the stationary phase.[9]

Comparative Data: Achiral HPLC Methods
ParameterMethod 1Method 2Method 3
Column Reversed-phase C18 (4.6 x 150 mm, 5 µm)Alkylphenyl (4.6 x 250 mm, 5 µm)Reversed-phase C8 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 20 mM KH₂PO₄, pH 2.8 with H₃PO₄B: AcetonitrileA: Water/Acetonitrile/Acetic Acid (71:25:4) with 0.01M Ammonium Acetate, pH 3.0A: 85 mM KH₂PO₄ + 40 mM TEA, pH 2.8B: Acetonitrile
Gradient/Isocratic Isocratic: A:B (90:10 v/v)IsocraticIsocratic: A:B (90:10 v/v)
Flow Rate 1.0 mL/minNot Specified1.0 mL/min
Detection UV at 235 nmUV / Mass SpectrometryUV at 254 nm
Reference Adapted from[11]Adapted from[9][9]
Experimental Protocol: Achiral Separation

This protocol provides a robust starting point for the separation of Cinchonidine and this compound on a standard C18 column.

  • Preparation of Mobile Phase:

    • Aqueous Component (Buffer): Prepare a 25 mM potassium dihydrogen phosphate (KH₂PO₄) solution in HPLC-grade water. Adjust the pH to 3.0 using orthophosphoric acid (H₃PO₄). Filter through a 0.45 µm membrane filter.

    • Organic Component: Use HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 85% Aqueous Component : 15% Acetonitrile (v/v). This ratio should be optimized; start here and adjust the acetonitrile percentage to achieve optimal retention and resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Temperature can affect viscosity and selectivity; maintaining a constant temperature is crucial for reproducibility.[12]

    • Detection: UV at 250 nm or 330 nm.[10]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing Cinchonidine and this compound in the mobile phase to a concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.

  • Method Validation:

    • Once separation is achieved, the method should be validated for linearity, precision, accuracy, and robustness according to ICH guidelines to ensure it is suitable for its intended purpose.[13]

Part 2: The Chiral Approach — Harnessing Stereospecificity

While an achiral approach is often sufficient, there are scenarios—such as analyzing complex mixtures with multiple stereoisomers or requiring exceptionally high stereoisomeric purity—where a chiral stationary phase (CSP) is the superior tool. CSPs are designed to interact differently with stereoisomers, leading to differential retention.[14]

The Principle of Separation

A CSP creates a chiral environment within the column. The separation of Cinchonidine and this compound on a CSP occurs because the transient diastereomeric complexes formed between each analyte and the chiral selector have different association energies. This difference in interaction strength leads to one isomer being retained longer than the other.

Common CSPs for Alkaloid Separation
  • Polysaccharide-Based CSPs (e.g., CHIRALPAK® AD-H): These are among the most versatile and widely used CSPs.[15][16] CHIRALPAK AD-H consists of amylose tris(3,5-dimethylphenylcarbamate) coated or immobilized on a silica support. Separation occurs through a combination of hydrogen bonding, π-π interactions, and steric hindrance as the analytes fit into the chiral grooves of the polysaccharide structure. These columns are highly effective in both normal-phase and polar organic modes.[17]

  • Cinchona Alkaloid-Based Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX): These selectors are particularly interesting as they use Cinchona alkaloids (like quinine or quinidine) as part of the chiral selector itself.[18][19] They operate via a zwitterionic ion-exchange mechanism. The selector possesses both a positive charge (on the quinuclidine nitrogen) and a negative charge (from a sulfonic acid group). This allows for multiple interactions—ion-exchange, hydrogen bonding, π-π interactions—with analytes. They perform optimally in the "polar ionic mode" (PIM), which uses polar organic solvents like methanol and acetonitrile with acidic and basic additives to control the ionization states of both the selector and the analytes.[12][20]

Comparative Data: Chiral HPLC Methods
ParameterMethod 1 (Polysaccharide)Method 2 (Zwitterionic)
Column CHIRALPAK® AD-H (4.6 x 250 mm, 5 µm)CHIRALPAK® ZWIX(+)
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1 v/v/v)Methanol / Acetonitrile (50:50 v/v) with 50 mM Formic Acid (FA) and 25 mM Triethylamine (TEA)
Mode Normal PhasePolar Ionic Mode (PIM)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nmUV
Reference Adapted from[15][21]Adapted from[18][20]
Experimental Protocol: Chiral Separation (Normal Phase)

This protocol describes a typical method using a polysaccharide-based CSP.

  • System Preparation:

    • CRITICAL: Ensure the entire HPLC system is free of incompatible solvents (e.g., acetone, THF, methylene chloride) that can damage polysaccharide-based CSPs.[15] Flush the system thoroughly with 2-propanol.

  • Preparation of Mobile Phase:

    • Carefully mix 800 mL of HPLC-grade n-hexane, 200 mL of HPLC-grade 2-propanol, and 1 mL of diethylamine (DEA). The basic additive (DEA) is crucial for improving the peak shape of basic analytes like Cinchonidine.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: n-Hexane / 2-Propanol / DEA (80:20:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase. If solubility is an issue, dissolve it in a small amount of 2-propanol first, then dilute with hexane.

    • Filter the sample through a 0.45 µm syringe filter (Teflon®/PTFE is a good choice for organic solvents).

Comparison of Approaches: Which Method Should You Choose?

The choice between an achiral and a chiral method depends on the specific analytical goal.

FeatureAchiral (Reversed-Phase) MethodChiral Method
Principle Separation based on differences in physicochemical properties (e.g., hydrophobicity, pKa).Separation based on differential formation of transient diastereomeric complexes with a CSP.
Selectivity Good to excellent for diastereomers, but highly dependent on mobile phase pH.Often provides very high, unique selectivity for stereoisomers.
Development More straightforward; involves optimizing standard RP parameters like pH and organic modifier percentage.More complex; requires careful selection of CSP and compatible mobile phase system (NP, PIM, etc.).
Column Cost Lower. Standard C18 columns are relatively inexpensive.Significantly higher. CSPs are specialized and more expensive.
Robustness Generally very robust and tolerant to minor changes in mobile phase composition.Can be less robust; CSPs can be sensitive to certain solvents and require careful handling.
Application Ideal for routine quality control, content uniformity, and assays where baseline separation is achievable.Essential for stereoisomeric purity testing, analysis of complex mixtures with multiple isomers, and preparative separation.

Expert Recommendation: For routine analysis of Cinchonidine and its known diastereomer this compound, begin with the achiral reversed-phase approach . It is more cost-effective, robust, and often provides the necessary resolution with careful optimization of the mobile phase pH. Reserve the chiral approach for more demanding applications, such as resolving these compounds from other stereoisomeric impurities or when the achiral method fails to provide adequate separation.

Visualizing the Workflow and Mechanisms

Diagrams generated using Graphviz help to clarify the decision-making process and the underlying separation principles.

MethodSelectionWorkflow start Start: Separate Cinchonidine & this compound goal Analytical Goal? start->goal achiral_path Achiral Separation (Reversed-Phase) goal->achiral_path Routine QC Diastereomer Assay chiral_path Chiral Separation (CSP) goal->chiral_path Stereoisomeric Purity Complex Mixture optimize_achiral Optimize Mobile Phase - pH (2.5-4.0) - Organic % (ACN/MeOH) - Buffer choice achiral_path->optimize_achiral optimize_chiral Select CSP & Mobile Phase - Polysaccharide (NP) - Zwitterionic (PIM) - Additives (DEA/TFA) chiral_path->optimize_chiral validate Validate Method (ICH Guidelines) optimize_achiral->validate optimize_chiral->validate

Caption: Workflow for selecting an HPLC method for Cinchonidine and this compound separation.

RPHPLC_Mechanism Principle of Reversed-Phase Separation (Influence of pH) cluster_column C18 Column (Hydrophobic) stationary_phase C18 Chains low_ph low_ph high_ph high_ph explanation Selectivity is achieved because the pKa and/or hydrophobicity of the protonated forms of Cinchonidine and this compound are slightly different, leading to differential retention times.

Caption: Influence of mobile phase pH on the retention of basic alkaloids in reversed-phase HPLC.

References

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2025). MDPI. [Link]

  • Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids. (n.d.). PMC - NIH. [Link]

  • Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview. (2026). ResearchGate. [Link]

  • Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separations: An Overview. (2026). PubMed. [Link]

  • Cinchona‐alkaloid‐based zwitterionic chiral stationary phases as potential tools for high‐performance liquid chromatograph. (2021). Journal of Separation Science. [Link]

  • Cinchonidine. (n.d.). PubChem - NIH. [Link]

  • Analysis of Cinchona alkaloids by high-performance liquid chromatography. Application to the analysis of quinidine gluconate and quinidine sulfate and their dosage forms. (1984). PubMed. [Link]

  • Analysis of the Cinchona alkaloids by High-Performance Liquid Chromatography and other separation techniques. (2002). ResearchGate. [Link]

  • Structures of cinchonidine (CD) and cinchonine (CN) compounds. (n.d.). ResearchGate. [Link]

  • An Optimised Method for Routine Separation and Quantification of Major Alkaloids in Cortex Cinchona by HPLC Coupled with UV and Fluorescence Detection. (2017). PubMed. [Link]

  • An Optimised Method for Routine Separation and Quantification of Major Alkaloids in Cortex Cinchona by HPLC Coupled with UV and Fluorescence Detection. (2017). Semantic Scholar. [Link]

  • Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids. (2009). Acta Pharmaceutica. [Link]

  • Cinchonidine. (n.d.). NIST WebBook. [Link]

  • Analysis of The Cinchona Alkaloids by High-Performance Liquid Chromatography and Other Separation Techniques. (n.d.). Scribd. [Link]

  • Chemical structure of cinchonidine and quinidine. (n.d.). ResearchGate. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. [Link]

  • Simultaneous determination of four alkaloids of Cinchona officinalis from the stem bark and formulations containing Cinchona by HPLC methods. (2008). ResearchGate. [Link]

  • CHIRALPAK® AD-H 4.6x100mm, 5µm HPLC Column | 19256. (n.d.). Daicel Chiral Technologies. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. [Link]

  • How do I develop separation methods using the range of Daicel's immobilised chiral columns?. (2021). Daicel Chiral Technologies. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • Chromatograms for separation of diastereomers and enantiomers of natural and synthetic Cinchona alkaloid analogs. (n.d.). ResearchGate. [Link]

  • instruction manual for chiralpak® ad-h. (n.d.). HPLC. [Link]

  • Please read this instruction sheet completely before using this column. (n.d.). HPLC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. [Link]

Sources

Technical Comparison: Quinine vs. Epicinchonidine in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Quinine and Epicinchonidine , designed for researchers in asymmetric organocatalysis and drug development.

Executive Summary

In the realm of asymmetric synthesis, the distinction between Quinine and This compound represents the critical boundary between a "privileged" natural catalyst and a synthetically modified "mismatched" isomer.

  • Quinine is a naturally occurring Cinchona alkaloid with an (8S, 9R) configuration.[1] It is a benchmark bifunctional organocatalyst (Brønsted base/H-bond donor) used extensively for desymmetrization and conjugate additions.

  • This compound is the C9-epimer of Cinchonidine, possessing an (8R, 9R) configuration. Unlike Quinine, it lacks the C6'-methoxy group and features an inverted stereocenter at C9.

Verdict: For standard non-covalent organocatalysis (e.g., Michael additions), Quinine is vastly superior due to its pre-organized "cleft" geometry. This compound , in its native hydroxyl form, often exhibits poor enantioselectivity due to the disruption of this cleft. However, this compound is the essential precursor scaffold for high-performance primary amine catalysts (e.g., 9-amino-9-deoxythis compound) used in iminium/enamine activation, where the "epi" configuration is required for steric shielding.

Structural & Stereochemical Analysis[1][2]

The catalytic divergence stems from the spatial relationship between the quinuclidine nitrogen (N1) and the C9-hydroxyl group (O12).

Stereochemical Matrix[1]
FeatureQuinine This compound
Origin Natural Extract (Cinchona bark)Semi-synthetic (from Cinchonidine)
Configuration (8S, 9R) (8R, 9R)
Relationship Reference StandardDiastereomer (Non-native)
C6'-Substituent Methoxy (-OMe)Hydrogen (-H)
C9-OH Orientation erythro (Matches N-lone pair)threo (Mismatched/Open)
Primary Utility General Base/H-Bond CatalystScaffold for Amine Catalysts
Mechanistic Visualization: The "Cleft" vs. "Open" Geometry

The following diagram illustrates the critical conformational difference. Quinine adopts a "closed" conformation where the OH and N are proximal, creating a binding pocket. This compound adopts an "open" conformation, distancing the activating groups.

G cluster_0 Quinine (8S, 9R) cluster_1 This compound (8R, 9R) Q_Struct Erythro Configuration (Closed Cleft) Q_Mech Bifunctional Activation (Simultaneous N...H-O binding) Q_Struct->Q_Mech Proximal OH/N Q_Outcome High Enantioselectivity Q_Mech->Q_Outcome E_Struct Threo Configuration (Open/Linear) E_Mech Steric Mismatch (Weak H-Bond directionality) E_Struct->E_Mech Distal OH/N E_Outcome Low/Reversed Selectivity E_Mech->E_Outcome

Caption: Conformational consequences of C9 epimerization on catalytic binding pockets.

Comparative Performance Data

Case Study 1: Asymmetric Michael Addition

In the addition of thiols or malonates to nitroolefins, the catalyst must simultaneously activate the nucleophile (via the quinuclidine nitrogen) and the electrophile (via the C9-hydroxyl H-bond).

Experimental Consensus Data:

ParameterQuinine This compound Mechanistic Insight
Yield 90 - 98%60 - 85%Quinine stabilizes the transition state; Epi-isomer lacks stabilization.
Enantiomeric Excess (ee) 90 - 99% 5 - 30% The "Epi" geometry prevents the tight transition state required for facial discrimination.
Reaction Rate Fast (

)
Sluggish (

)
Lack of bifunctional cooperativity slows the rate in the Epi-isomer.
Case Study 2: The "Amine" Renaissance (Iminium Catalysis)

While native this compound is a poor catalyst, it is the superior scaffold for synthesizing primary amine catalysts (e.g., via Mitsunobu reaction with azide followed by reduction).

  • Quinine-derived Amine (Retention): Sterically crowded; lower reactivity.

  • This compound-derived Amine (Inversion): The inversion at C9 (during synthesis from Cinchonidine) or the use of the "Epi" backbone allows the primary amine to sit in a "Proline-like" spatial arrangement, ideal for enamine/iminium activation.

Key Takeaway: Use Quinine for reactions requiring the native hydroxyl group. Use This compound as a starting material to synthesize primary amine catalysts.

Experimental Protocols

Protocol A: Synthesis of this compound (from Cinchonidine)

Since this compound is often expensive or unavailable, it is standard practice to synthesize it from Cinchonidine via a Mitsunobu inversion. This protocol ensures the "Epi" configuration.

Reagents: Cinchonidine (1 eq), Triphenylphosphine (


, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq), p-Nitrobenzoic acid (1.2 eq).
  • Esterification (Inversion):

    • Dissolve Cinchonidine and

      
       in anhydrous THF (
      
      
      
      ) under
      
      
      .
    • Add p-Nitrobenzoic acid.

    • Dropwise add DIAD at

      
      . Stir at room temperature for 12 hours.
      
    • Mechanism:[1][2][3][4] The

      
       displacement of the activated hydroxyl by the benzoate inverts the C9 stereocenter from (S) to (R).
      
  • Hydrolysis:

    • Treat the intermediate ester with

      
       (2 eq) in 
      
      
      
      (3:1).
    • Stir until TLC shows complete consumption of the ester.

  • Purification:

    • Extract with DCM, dry over

      
      .
      
    • Recrystallize from toluene/hexane to yield This compound as white crystals.

Protocol B: Catalytic Evaluation (Michael Addition)

Self-Validating System: The reaction of thiophenol with trans-chalcone is a standard probe.

  • Setup: In a vial, dissolve trans-chalcone (

    
    ) and Catalyst (Quinine or this compound, 
    
    
    
    ) in Toluene (
    
    
    ).
  • Initiation: Add thiophenol (

    
    ) at 
    
    
    
    .
  • Monitoring: Monitor by TLC. Quinine reaction should complete in <2 hours. This compound may take >12 hours.

  • Analysis: Isolate product via flash chromatography. Analyze ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

    • Expected Result: Quinine gives high ee; this compound gives near racemic or low ee.

Selection Guide

Use the following decision logic to select the appropriate alkaloid for your research:

Selection Start Select Catalyst Basis ReactionType What is the Reaction Mechanism? Start->ReactionType Bifunctional H-Bond / Brønsted Base (e.g., Michael, Henry) ReactionType->Bifunctional Covalent Iminium / Enamine (e.g., Aldol, Diels-Alder) ReactionType->Covalent UseQuinine USE QUININE (Native Cleft Required) Bifunctional->UseQuinine High Selectivity UseEpi USE this compound (As Amine Precursor) Covalent->UseEpi Convert to 9-NH2

Caption: Decision tree for selecting between Native Quinine and this compound scaffolds.

References

  • Hoffmann, H. M. R., & Frackenpohl, J. (2004). Recent Advances in Cinchona Alkaloid Chemistry. European Journal of Organic Chemistry. Link

  • Song, C. E. (2009). Cinchona Alkaloids in Synthesis and Catalysis. Wiley-VCH.[5][6] Link

  • Karle, J. M., & Karle, I. L. (1992).[7] Crystal and Molecular Structure of 9-Epiquinine and 9-Epiquinidine. Antimicrobial Agents and Chemotherapy.[1][8] Link

  • Vakulya, B., Varga, S., Csámpai, A., & Soós, T. (2005). Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts. Organic Letters. Link

  • Melchiorre, P. (2012). Cinchona-based Primary Amine Catalysis in the Asymmetric Functionalization of Carbonyl Compounds. Chemical Reviews. Link

Sources

Comparative Crystal Structure Guide: Epicinchonidine vs. Cinchonidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Epicinchonidine derivatives , focusing on X-ray crystallographic data, structural conformation, and their comparative performance against native Cinchonidine.

Executive Summary: The "Epi" Structural Shift

In the field of asymmetric organocatalysis and drug development, the distinction between Cinchonidine (CD) and its C9-epimer, 9-epi-Cinchonidine (epi-CD) , is structurally profound. While Cinchonidine adopts an erythro configuration (8S, 9R) facilitating antimalarial activity through specific heme-binding, epi-Cinchonidine adopts a threo configuration (8S, 9S).

X-ray crystallography reveals that this single stereochemical inversion triggers a drastic conformational change from a "Closed" to an "Open" state. This shift eliminates antimalarial efficacy but unlocks superior catalytic potential in specific asymmetric transformations (e.g., Michael additions, Aldol reactions) by altering the hydrogen-bonding landscape of the quinuclidine nitrogen and C9-hydroxyl group.

Structural Data Comparison

The following table synthesizes crystallographic data comparing the native alkaloid with its epi-derivative. The data highlights the critical "Torsion Switch" responsible for their divergent reactivities.

FeatureCinchonidine (Native) 9-epi-Cinchonidine (Derivative) Structural Implication
Configuration (8S, 9R) - Erythro(8S, 9S) - ThreoInversion at C9 alters substituent spatial arrangement.
Preferred Conformation Anti-Closed (High Energy)Anti-Open (Low Energy)Epi-form exposes the N-lone pair more effectively for catalysis.
C9-C8 Torsion Angle ~150° - 170°~60° - 80°A ~90° shift reorients the OH group relative to the quinuclidine N.
H-Bonding Network Intermolecular (Network)Intramolecular (N1[1]···HO)Epi-form often forms a stable internal H-bond (N···HO), stabilizing the "Open" shape.
Space Group (Typical) P2₁2₁2₁ (Orthorhombic)P2₁2₁2₁ (Orthorhombic)Both crystallize in chiral space groups, essential for resolution.
Crystal Density ~1.23 g/cm³~1.27 g/cm³Epi-derivatives often show slightly denser packing due to internal H-bonds.
Catalytic Role H-bond Donor (OH) & Base (N)Bifunctional ActivationThe "Open" cleft in Epi-CD allows different substrate binding modes.

Key Insight: The "Anti-Open" conformation of epi-Cinchonidine allows the quinuclidine nitrogen and the C9-OH (or C9-NH₂ in amino-derivatives) to act cooperatively. In contrast, the native Cinchonidine's "Closed" conformation often sterically hinders this dual-activation mode for certain bulky substrates.

Detailed Structural Analysis

The Torsion Switch & Antimalarial Loss

X-ray studies (e.g., Karle et al., Martin & Zipse) reveal that the loss of antimalarial activity in epi-derivatives is due to the C9-O12 / N1-H1 torsion angle .

  • Native (Active): The erythro configuration allows the molecule to bind free hematin in malaria parasites, inhibiting hemozoin formation.

  • Epi (Inactive): The threo configuration forces a gauche alignment that sterically prevents hematin docking. However, this same alignment creates a perfect "chiral pocket" for small-molecule organocatalysis.

The Pnicogen and Hydrogen Bonding Interface

Recent crystallographic and computational studies (CCDC 743050, CCDC 893788) suggest that epi-Cinchonidine derivatives can engage in pnicogen bonding (when P, As, or Sb are present in ligands) and unique H-bonding arrays.

  • Mechanism: In the epi-series, the intramolecular N1[1]···O9 distance is shortened, often locking the catalyst in a rigid conformation that induces high enantioselectivity (ee > 90%) in Michael additions, distinct from the flexible native alkaloid.

Experimental Protocols

Synthesis & Crystallization Workflow

To obtain X-ray quality crystals of epi-cinchonidine derivatives, a rigorous protocol is required to ensure phase purity and minimize disorder.

Step 1: Mitsunobu Inversion (Synthesis)

  • Reagents: Dissolve Cinchonidine (1 eq) in dry THF. Add Triphenylphosphine (PPh₃, 1.2 eq) and carboxylic acid (e.g., 4-nitrobenzoic acid) or hydrazoic acid source.

  • Reaction: Add Diethyl azodicarboxylate (DEAD) dropwise at 0°C. Stir 12h at RT.

  • Hydrolysis: Treat the intermediate ester/azide with LiOH (aq) to liberate the inverted 9-epi-Cinchonidine .

  • Purification: Flash chromatography (DCM/MeOH) is critical to remove phosphine oxide byproducts.

Step 2: Crystallization (Vapor Diffusion Method)

  • Solvent System: Dissolve 20 mg of pure 9-epi-derivative in a minimal amount of Methanol or Acetonitrile (Solvent A).

  • Antisolvent: Place the vial inside a larger jar containing Diethyl Ether or n-Pentane (Solvent B).

  • Condition: Seal tightly and store at 4°C in the dark.

  • Timeline: Prismatic crystals suitable for X-ray diffraction typically appear within 3-7 days. Note: Epi-derivatives are often light-sensitive; keep wrapped in foil.

Data Collection Strategy
  • Temperature: Collect data at 100 K to reduce thermal motion of the flexible vinyl group at C3.

  • Resolution: Aim for <0.8 Å resolution to accurately resolve the absolute configuration (Flack parameter calculation is essential).

Visualizing the Workflow & Mechanism

From Synthesis to Structure

The following diagram outlines the critical path from native alkaloid to solved epi-structure.

G CD Cinchonidine (8S, 9R) Mitsunobu Mitsunobu Inversion (PPh3 / DEAD) CD->Mitsunobu Inversion EpiCD 9-epi-Cinchonidine (8S, 9S) Mitsunobu->EpiCD Hydrolysis Cryst Crystallization (Vapor Diffusion) EpiCD->Cryst MeOH/Ether XRay X-ray Diffraction (Mo/Cu Source) Cryst->XRay 100 K Structure Solved Structure (Anti-Open Conformation) XRay->Structure Refinement

Caption: Workflow for converting Cinchonidine to its Epi-derivative and determining the crystal structure.

Catalytic Activation Mode (Epi-Series)

This diagram illustrates how the "Open" conformation of the epi-derivative facilitates bifunctional catalysis.

Catalysis Cat Epi-CD Catalyst (Anti-Open) Complex Transition State Assembly (Dual Activation) Cat->Complex H-Bond (C9-OH) Base (Quinuclidine N) Substrate Nucleophile / Electrophile Substrate->Complex Binding Product Chiral Product (High ee) Complex->Product Asymmetric Induction Product->Cat Release

Caption: Bifunctional activation mechanism facilitated by the specific 'Anti-Open' geometry of 9-epi-Cinchonidine.

References

  • Karle, J. M., & Bhattacharjee, A. K. (1999). Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy , 43(12). Link

  • Caner, H., Biedermann, P. U., & Agranat, I. (2003).[2] Conformational spaces of Cinchona alkaloids. Chirality , 15(7), 637-645.[2] Link

  • Sidorowicz, K., & Skarżewski, J. (2011).[3] 9-Epimerization of Cinchona Alkaloids. Synthesis , 2011(5), 708-710. Link

  • Kim, S. Y., et al. (2021). Plausible Pnicogen Bonding of epi-Cinchonidine as a Chiral Scaffold in Catalysis. Frontiers in Chemistry , 9. Link

  • Cambridge Crystallographic Data Centre (CCDC) . Entries 743050, 893788 (Related Cinchona Structures). Link

Sources

Determination of Absolute Configuration of Cinchona Epimers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Scientists. Scope: Stereochemical assignment of C8/C9 epimers (Quinine/Quinidine vs. Epiquinine/Epiquinidine).

Executive Summary: The Stereochemical Challenge

Cinchona alkaloids are defined by five chiral centers (


). The absolute configuration at C8 and C9  is the critical determinant of both pharmacological activity (e.g., antimalarial potency) and catalytic efficacy in asymmetric organocatalysis.

The core challenge lies in distinguishing the "erythro-like" natural alkaloids (Quinine, Quinidine) from their "threo-like" C9-epimers (Epiquinine, Epiquinidine). This guide provides a self-validating system to determine these configurations using NMR, Chiroptical methods, and Chemical Derivatization.

Decision Matrix: Selecting the Right Method

MethodSelection cluster_legend Methodology Key Start Sample Available Purity Is Sample Pure? Start->Purity Crystals Crystalline Solid? Purity->Crystals Yes XRay X-Ray Crystallography (Gold Standard) Crystals->XRay Yes NMR_1H 1H NMR Analysis (Coupling Constants) Crystals->NMR_1H No Mosher Mosher's Ester Analysis (Absolute Assignment) NMR_1H->Mosher Ambiguous J-values CD Circular Dichroism (Comparison to Std) NMR_1H->CD Confirmation needed Direct Measurement Direct Measurement Derivatization Required Derivatization Required Direct Measurement->Derivatization Required

Figure 1: Strategic workflow for determining absolute configuration.

Comparative Analysis of Analytical Methods

Method A: Nuclear Magnetic Resonance ( H NMR)

NMR is the workhorse for distinguishing Cinchona epimers. The assignment relies on the Karplus relationship , linking the vicinal coupling constant (


) to the dihedral angle between protons H8 and H9.[1]
  • Natural Isomers (Quinine/Quinidine): Adopt a "closed" conformation where the H8-H9 dihedral angle is gauche (~60-90°). This results in a smaller coupling constant.

  • Epi-Isomers (Epiquinine/Epiquinidine): Adopt an "open" conformation where the H8-H9 dihedral angle is anti-periplanar (~180°). This results in a larger coupling constant.[2]

Quantitative Comparison Table
FeatureQuinine (Erythro-like)Epiquinine (Threo-like)Mechanistic Cause
C9 Configuration (8S, 9R)(8S, 9S)Inversion at C9

Value
4.0 – 5.8 Hz 9.0 – 10.2 Hz Gauche (closed) vs. Anti (open) conformation
H9 Chemical Shift Downfield (

~5.5 ppm)
Upfield (

~4.5 ppm)
Anisotropic shielding by quinoline ring
Antimalarial Activity High (

low)
NegligibleH-bonding capability in active site

Critical Insight: The H9 signal in natural Quinine is significantly deshielded (downfield) because the "closed" conformation places H9 in the deshielding zone of the aromatic quinoline ring. In Epiquinine, the "open" conformation moves H9 away from this zone.

Method B: Mosher's Ester Analysis (The Absolute Proof)

When reference standards are unavailable, or


-values are ambiguous due to conformational flexibility, Mosher's method provides an ab initio determination of absolute configuration.

Principle: Reaction of the C9 secondary alcohol with (


)- and (

)-

-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA) chloride creates diastereomeric esters. The phenyl group of the MTPA moiety anisotropically shields protons on one side of the chiral center, allowing assignment based on chemical shift differences (

).
Mosher's Protocol for Cinchona Alkaloids

Reagents:

  • Substrate: 5 mg Cinchona alkaloid (dried).

  • Reagent: (

    
    )-(-)-MTPA-Cl and (
    
    
    
    )-(+)-MTPA-Cl.
  • Base: Pyridine-d5 (acts as both solvent and base) or

    
     with DMAP/Pyridine.
    

Workflow:

  • Derivatization: Prepare two NMR tubes.

    • Tube A: Substrate + (

      
      )-MTPA-Cl.
      
    • Tube B: Substrate + (

      
      )-MTPA-Cl.
      
  • Incubation: Shake for 10-15 minutes (reaction is fast for secondary alcohols).

  • Analysis: Record

    
    H NMR. Focus on protons H8, H9, and the quinuclidine ring protons.
    
  • Calculation: Calculate

    
    .
    
  • Assignment: Construct a spatial model. Protons with positive

    
     lie on the right side of the plane; negative 
    
    
    
    lie on the left.

MoshersMethod Step1 React Alcohol with (R)-MTPA-Cl Yields (S)-Mosher Ester Step3 Measure 1H NMR Chemical Shifts (δ) for H8, H9, Quinuclidine protons Step1->Step3 Step2 React Alcohol with (S)-MTPA-Cl Yields (R)-Mosher Ester Step2->Step3 Step4 Calculate Δδ = δ(S-ester) - δ(R-ester) Step3->Step4 Result Positive Δδ (>0): Protons on Right (Sector A) Negative Δδ (<0): Protons on Left (Sector B) Step4->Result

Figure 2: Logic flow for absolute configuration assignment via Mosher's method.

Chiroptical & Chromatographic Validation

Circular Dichroism (CD)

CD spectroscopy is a powerful non-destructive tool. The sign of the Cotton effect (CE) at specific wavelengths correlates directly with the absolute configuration of the aromatic chromophore environment.

  • Quinine (8S, 9R): Exhibits a negative Cotton effect at 210-220 nm and a positive Cotton effect at 310-330 nm (

    
     band).
    
  • Epiquinine (8S, 9S): Exhibits a positive Cotton effect at 210-220 nm and a negative Cotton effect at 310-330 nm.

  • Note: The spectra are nearly mirror images in the 300-350 nm region due to the inversion of the C9-OH group relative to the quinoline ring.

HPLC Separation (Chiral Stationary Phases)

For physical separation or purity quantification, Cinchona-based Zwitterionic ion-exchangers (ZWIX) are the industry standard.

  • Column: Chiralpak ZWIX(+) or ZWIX(-).

  • Mobile Phase: MeOH/MeCN (50:50) with 50mM Formic Acid and 25mM Diethylamine.

  • Elution Order: Due to the pseudo-enantiomeric nature of the selectors (Quinine vs Quinidine based), the elution order of epimers can be reversed by switching from ZWIX(+) to ZWIX(-), providing a robust identification method if standards are available.

References

  • Stereochemistry and Antimalarial Activity: Karle, J. M., & Bhattacharjee, A. K. (1999). Stereoelectronic features of the cinchona alkaloids.

  • NMR Conformational Analysis: Dijkstra, G. D., et al. (1989). Conformational study of cinchona alkaloids. A combined NMR, molecular mechanics and X-ray approach.[3]

  • Mosher's Method Protocol: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.

  • HPLC Separation: Lämmerhofer, M., & Lindner, W. (1996). Quinine and quinidine derivatives as chiral selectors.

Sources

Epicinchonidine Reference Standard: A Strategic Guide for Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In the high-stakes analysis of Cinchona alkaloids—used both as antimalarial APIs and privileged chiral organocatalysts—stereochemical purity is the primary determinant of efficacy and safety. The Problem: Cinchonidine (CD) and its C9-epimer, Epicinchonidine (ECD) , are diastereomers with nearly identical physicochemical properties. Standard C18 HPLC methods often fail to resolve them, leading to "hidden" impurities that compromise enantiomeric excess (ee) calculations in catalysis and potency assays in pharmaceuticals. The Solution: The deployment of a high-purity This compound Reference Standard (CAS 550-54-9) is not merely a regulatory checkbox; it is a critical tool for establishing specific resolution windows (


) and validating the stereochemical integrity of the parent compound.[]

Technical Context: The Stereochemical Challenge

To understand the necessity of this standard, one must examine the molecular geometry. Cinchonidine and this compound differ only at the C9 chiral center.

  • Cinchonidine: (8S, 9R)-configuration.[][2][3] The hydroxyl group and the quinuclidine nitrogen are anti, facilitating specific hydrogen bonding networks.

  • This compound: (8S, 9S)-configuration.[] The C9 inversion disrupts the "open/closed" conformational equilibrium, drastically altering its behavior as a chiral ligand and its pharmacological profile.

Visualization: Stereochemical Inversion

The following diagram illustrates the structural relationship and the degradation pathway (epimerization) that necessitates QC monitoring.

Epimerization CD Cinchonidine (8S, 9R) Active API/Catalyst Inter Intermediate (C9 Carbocation/Radical) CD->Inter Acid/Base Stress or Oxidation Inter->CD Reversion ECD This compound (8S, 9S) Impurity/Degradant Inter->ECD Non-Stereoselective Attack

Caption: Figure 1. The C9-epimerization pathway.[] Under stress conditions (acid/heat), Cinchonidine can isomerize to this compound, requiring specific analytical monitoring.[]

Comparative Analysis: Why a Specific Standard?

Many labs attempt to bypass the purchase of a dedicated this compound standard by using surrogates or relying on relative retention times (RRT) derived from literature. This section objectively compares the This compound Certified Reference Material (CRM) against these common alternatives.

Table 1: Performance Comparison of QC Approaches
FeatureThis compound CRM (Recommended)Parent Standard (Cinchonidine) In-Situ Generation (Acid Hydrolysis)
Primary Function Quantitative Impurity ProfilingIdentification of Main PeakQualitative Marker (Retention Time)
Quantitation Limit High Accuracy (Traceable Purity)N/A (Cannot quantify isomer)Poor (Unknown Conversion Yield)
System Suitability Defines Resolution (

) directly
Cannot verify separation capabilityVariable matrix effects
Risk Profile Low: Validated Certificate of AnalysisHigh: Risk of co-elution maskingHigh: Introduces side-products
Cost Efficiency High (Prevents batch rejection)Low (Initial) / High (Failure costs)Medium (Labor intensive)

Expert Insight: Using Cinchonidine alone is insufficient because standard C18 columns often exhibit "peak fronting" or "shoulder" formation where this compound elutes. Without a pure marker to spike into the matrix, an analyst cannot prove that the method separates the two isomers. The this compound standard is the only way to empirically calculate the Resolution Factor (


). 

Experimental Protocols

The following protocols are designed to be self-validating. They prioritize the separation of the basic alkaloids by controlling silanol interactions.

Protocol A: High-Resolution HPLC Separation

Objective: To achieve baseline separation (


) between Cinchonidine and this compound.

Reagents:

  • Standard: this compound Reference Standard (approx. 10 mg).[]

  • Buffer: 50 mM Potassium Dihydrogen Phosphate (

    
    ).
    
  • Modifier: Triethylamine (TEA) – Critical for suppressing silanol tailing.[]

  • Solvent: Acetonitrile (HPLC Grade).[]

Method Parameters:

  • Column: C18 End-capped (e.g., Symmetry C18 or equivalent), 250 x 4.6 mm, 5 µm.[]

  • Mobile Phase: Phosphate Buffer (pH 3.0 adjusted with

    
    ) : Acetonitrile : TEA (88 : 12 : 0.5 v/v).
    
    • Note: The low pH ensures the alkaloids are fully protonated; TEA competes for active sites on the silica.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 235 nm (Max absorption) or Fluorescence (Ex 330 nm / Em 420 nm for trace analysis).[]

  • Temperature: 30°C.

Step-by-Step Workflow:

  • Stock Solution: Dissolve 5.0 mg this compound Standard in 10 mL Mobile Phase.

  • Resolution Solution: Mix this compound Stock with Cinchonidine Stock (1:1 ratio).

  • Equilibration: Flush column for 45 mins.

  • Injection: Inject 10 µL of Resolution Solution.

  • Criteria: Calculate

    
     between the two peaks.[][4] If 
    
    
    
    , lower the pH by 0.2 units or increase TEA concentration by 0.1%.
Protocol B: System Suitability Testing (SST)

Objective: Routine daily verification of instrument performance.[]

  • Tailing Factor (

    
    ):  Must be < 2.0 for the this compound peak.[]
    
  • Precision: Inject standard 5 times. RSD of peak area must be < 2.0%.[]

  • LOD Verification: Inject a 0.05% dilution of the standard.[] S/N ratio must be > 3.[]

Visualizing the QC Workflow

This diagram outlines how the Reference Standard is integrated into a compliant Quality Control loop.

QC_Workflow cluster_std Standard Preparation Start Sample Receipt (API or Catalyst) Prep Sample Preparation (Dissolution in Mobile Phase) Start->Prep Inject HPLC Injection Prep->Inject Test Sample Std_Prep This compound Ref Std (Weigh & Dilute) SST_Mix Resolution Solution (Spike with Cinchonidine) Std_Prep->SST_Mix SST_Mix->Inject System Suitability Analysis Data Analysis (Calculate Rs & Purity) Inject->Analysis Decision Pass/Fail Criteria (Limit < 0.5% Impurity) Analysis->Decision Report Release Batch Decision->Report Pass Reject OOS Investigation Decision->Reject Fail

Caption: Figure 2. Integration of this compound Reference Standard into a GMP-compliant QC workflow.

References

  • World Health Organization. (2024).[] The International Pharmacopoeia: Cinchonidine Hydrochloride.[] Retrieved from [Link]

  • McCalley, D. V. (2002).[] Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques. Journal of Chromatography A. Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). Quinine Sulphate Monograph: Impurity B (Cinchonidine) and related substances.[] Retrieved from [Link][]

  • PubChem. (2025).[][2] this compound (Compound Summary). National Library of Medicine.[] Retrieved from [Link]

Sources

Chiral Resolution of Cinchona Alkaloids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

The separation of Cinchona alkaloids presents a unique dual challenge in chromatography. The four primary alkaloids exist as two pairs of diastereomers (pseudo-enantiomers):

  • Pair A: Quinine (QN) and Quinidine (QD)[1][2]

  • Pair B: Cinchonidine (CD) and Cinchonine (CN)

While achiral C18 columns can separate these diastereomers using ion-pairing reagents, they often fail to resolve the dihydro- impurities (e.g., dihydroquinine) or the true enantiomers (if synthetic origin).

This guide evaluates the transition from traditional achiral methods to Immobilized Polysaccharide Chiral Stationary Phases (CSPs) , which offer the highest selectivity (


) and resolution (

) for the complete profiling of these alkaloids and their analogs.

Comparative Analysis of Chiral Stationary Phases

The Gold Standard: Immobilized Polysaccharide Phases

Recent comparative studies (Ilisz et al., J. Pharm. Biomed. Anal.) identify immobilized phases as the superior choice over coated phases due to solvent versatility.

1. Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) [3]
  • Performance: The "Best in Class" for Cinchona resolution. The electron-withdrawing chlorine groups on the phenyl ring create a distinct electronic environment that enhances

    
     interactions with the quinoline ring of the alkaloids.
    
  • Solvent Compatibility: Immobilization allows the use of "forbidden" solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF), which are excellent solubilizers for these alkaloids and can drastically alter selectivity.

  • Selectivity: Excellent separation of QN from QD, and crucially, partial to full resolution of the dihydro- analogs.

2. Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate))
  • Performance: Often complementary to IC. The amylose backbone provides a different helical cavity fit compared to cellulose.

  • Key Advantage: Higher success rate for separating the synthetic enantiomers of Cinchona derivatives used in organocatalysis.

The Traditional Alternative: Coated Polysaccharide Phases
3. Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) [3]
  • Performance: Historically the most popular column. It provides baseline resolution for QN/QD.

  • Limitation: Restricted to Alkane/Alcohol mobile phases. Cinchona alkaloids often tail significantly without strong amine additives, and solubility in pure hexane/alcohol can be limiting for preparative loads.

The Achiral Control (For Context)
  • C18 (ODS) + Ion Pairing:

    • Use Case: Routine QA/QC of Quinine vs. Quinidine.

    • Limitation: Poor resolution of dihydro- impurities; cannot separate true enantiomers.

Performance Data Summary

The following table summarizes the expected performance metrics based on optimized Normal Phase conditions.

Column PhaseSelector TypeSelectivity (

) QN/QD
Resolution (

) QN/QD
Dihydro- Analog ResolutionRobustness
Chiralpak IC Immobilized Cellulose> 1.8 > 5.0 HighExcellent
Chiralpak IG Immobilized Amylose> 1.6> 4.0ModerateExcellent
Chiralpak AD-H Coated Amylose~ 1.5~ 3.5LowLow (Solvent restricted)
C18 (Achiral) Octadecylsilane~ 1.2~ 2.0NoneHigh

*Note: C18 values assume optimized phosphate buffer/TEA mobile phase (pH 3.0).

Method Development Decision Matrix

The following decision tree outlines the logical workflow for selecting the correct column based on the analytical goal.

MethodSelection Start Start: Cinchona Sample Goal Define Goal Start->Goal Simple Routine QN/QD Ratio (Diastereomers only) Goal->Simple QA/QC Complex Full Profiling (Enantiomers + Dihydro- impurities) Goal->Complex R&D / Synthesis C18 Achiral C18 Mobile Phase: Phosphate/TEA pH 3 Simple->C18 ChiralSelect Select Chiral CSP Complex->ChiralSelect IC Chiralpak IC (First Choice) ChiralSelect->IC Primary Screen Solubility Solubility Check IC->Solubility If resolution < 1.5 IG Chiralpak IG (Alternative Selectivity) Solubility->IG Switch Selector

Caption: Workflow for selecting the appropriate stationary phase based on the complexity of the Cinchona alkaloid mixture.

Detailed Experimental Protocol

This protocol uses Chiralpak IC due to its superior selectivity for the chlorinated aromatic ring interactions.

Equipment & Materials
  • HPLC System: Quaternary pump, UV Detector (DAD) or Fluorescence.

  • Column: Chiralpak IC, 250 x 4.6 mm, 5 µm (Daicel).

  • Reagents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Diethylamine (DEA).

Mobile Phase Preparation (Normal Phase)

The addition of Diethylamine (DEA) is non-negotiable. Cinchona alkaloids are basic; without DEA, they will interact strongly with residual silanols, causing severe peak tailing.

  • Composition: n-Hexane / 2-Propanol / DEA (80 : 20 : 0.1 v/v/v).

  • Preparation:

    • Measure 800 mL of n-Hexane.

    • Measure 200 mL of 2-Propanol.

    • Add 1.0 mL of Diethylamine to the alcohol portion before mixing with hexane to ensure miscibility.

    • Mix thoroughly and degas.

Instrument Settings
  • Flow Rate: 1.0 mL/min.[1][4]

  • Temperature: 25°C (Lowering to 10°C can enhance resolution of dihydro- analogs).

  • Detection:

    • UV:[4][5][6] 254 nm (General) or 330 nm (Specific to Quinoline ring).

    • Fluorescence (Preferred): Excitation 330 nm / Emission 420 nm (Drastically improves sensitivity and baseline stability).

System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  Must be < 1.3 for Quinine. If 
    
    
    
    , increase DEA concentration to 0.2%.
  • Resolution (

    
    ):  > 2.0 between Quinine and Quinidine.
    

Mechanistic Insight: The "Three-Point" Interaction

The separation on polysaccharide phases is driven by the "Three-Point Interaction" model. For Cinchona alkaloids on Chiralpak IC , the mechanism involves:

  • H-Bonding: Between the carbamate -NH- of the stationary phase and the quinuclidine nitrogen or hydroxyl group of the alkaloid.

  • 
     Stacking:  Between the dichlorophenyl group of the CSP and the quinoline ring of the alkaloid.
    
  • Steric Fit: The inclusion of the bulky quinuclidine moiety into the chiral grooves of the polysaccharide backbone.

InteractionMechanism CSP Chiralpak IC Selector (Cellulose-tris-3,5-dichlorophenylcarbamate) Interaction1 H-Bonding (Carbamate <-> OH/Amine) CSP->Interaction1 Interaction2 Pi-Pi Stacking (Dichlorophenyl <-> Quinoline) CSP->Interaction2 Interaction3 Steric Inclusion (Groove Fit) CSP->Interaction3 Analyte Cinchona Alkaloid (Quinine/Quinidine) Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3 Complex Transient Diastereomeric Complex Separation Differential Elution Complex->Separation Interaction1->Complex Interaction2->Complex Interaction3->Complex

Caption: The three-point interaction mechanism driving chiral recognition on polysaccharide phases.

References

  • Ilisz, I., et al. (2020).[1] "Polysaccharide-based chiral stationary phases as efficient tools for diastereo- and enantioseparation of natural and synthetic Cinchona alkaloid analogs." Journal of Pharmaceutical and Biomedical Analysis, 193, 113724.

  • Daicel Chiral Technologies. (2024). "Instruction Manual for CHIRALPAK® IC." Chiral Technologies Application Guide.

  • McCalley, D. V. (2002). "Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques." Journal of Chromatography A, 967(1), 1-19.

  • Fegas, R., et al. (2010).[4] "Simultaneous Separation of Quinine and Its Diastereoisomer Quinidine by RP-HPLC." Asian Journal of Chemistry, 22(2), 1587-1592.

Sources

Technical Guide: Optical Rotation Values for Pure Epicinchonidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the optical rotation properties of pure Epicinchonidine (9-epi-cinchonidine), contrasted with its diastereomers and pseudo-enantiomers. It includes validated experimental protocols for synthesis and isolation to ensure the purity required for accurate polarimetric readings.

Executive Summary & Stereochemical Context

This compound (also known as 9-epi-cinchonidine) is the C9-epimer of the natural alkaloid Cinchonidine. While Cinchonidine is naturally abundant in Cinchona bark, this compound is typically obtained via semi-synthesis.

In asymmetric organocatalysis, the inversion of the C9 hydroxyl group fundamentally alters the spatial arrangement of the catalyst's "chiral pocket," often reversing the enantioselectivity of the resulting products (e.g., in Michael additions or Friedel-Crafts alkylations). Consequently, the optical rotation (


)  serves not just as a physical constant, but as a critical purity metric to validate the complete inversion of the C9 stereocenter.
Stereochemical Relationships[1]
  • Cinchonidine: (8S, 9R)

  • This compound: (8S, 9S) — Target Molecule

  • Cinchonine: (8R, 9S) — Pseudo-enantiomer of Cinchonidine

  • Epicinchonine: (8R, 9R)

Comparative Optical Rotation Data

The following data aggregates experimentally validated specific rotation values (


) measured at the sodium D-line (589 nm). Note the distinct shift in sign and magnitude when converting Cinchonidine to this compound.
Table 1: Specific Rotation of Cinchona Alkaloid Isomers
CompoundStereochemistry (C8, C9)

(Ethanol)
Concentration (

)
Ref
This compound (8S, 9S) +60.8° to +69.7° 1.0 in EtOH [1, 2]
Cinchonidine(8S, 9R)-109.2°1.0 in EtOH[3]
Epicinchonine(8R, 9R)+120.3°0.8 in EtOH[4]
Cinchonine(8R, 9S)+229.0°1.0 in EtOH[3]

Critical Insight: The inversion at C9 in Cinchonidine (from R to S) causes a dramatic shift in optical rotation from negative (-109°) to positive (~+60°) . If your synthesized this compound sample reads near 0° or remains negative, it indicates significant contamination with unreacted Cinchonidine.

Impact of Solvent and Conditions

Optical rotation is highly sensitive to solvation shells, particularly for alkaloids with basic nitrogens and hydroxyl groups.

  • Solvent: Ethanol (absolute) is the standard. Using Chloroform (

    
    ) often yields different magnitudes due to hydrogen bonding with the quinuclidine nitrogen.
    
  • Temperature: Values are typically reported at 20°C or 25°C. A deviation of

    
    C can alter the reading by 1-2°.
    

Experimental Protocol: Synthesis & Isolation of Pure this compound

To obtain pure this compound for accurate characterization, a simple extraction is insufficient. The standard, self-validating method is the Mitsunobu Inversion of Cinchonidine. This protocol ensures the complete inversion of the C9 alcohol.

Workflow Diagram

mitsunobu_workflow Start Start: Pure Cinchonidine (8S, 9R) Step1 Mitsunobu Esterification (DEAD, PPh3, p-NO2-PhCOOH) Start->Step1 Inversion Inter Intermediate: Cinchonidine 4-nitrobenzoate Step1->Inter Step2 Hydrolysis (Saponification) (LiOH, THF/H2O) Inter->Step2 Deprotection Purify Purification (Silica Column) Step2->Purify Remove Ph3PO End Product: this compound (8S, 9S) [α]D ≈ +60.8° Purify->End

Caption: Figure 1. Mitsunobu inversion workflow for converting Cinchonidine to this compound with C9 stereocenter inversion.

Step-by-Step Methodology

Objective: Convert (8S, 9R)-Cinchonidine to (8S, 9S)-Epicinchonidine.

  • Reagents Preparation:

    • Substrate: Cinchonidine (1.0 eq)

    • Acid: 4-Nitrobenzoic acid (1.2 eq) - Acts as the nucleophile source.

    • Phosphine: Triphenylphosphine (

      
      , 1.2 eq)
      
    • Azo Compound: Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq).

    • Solvent: Anhydrous THF.

  • Esterification (Inversion Step):

    • Dissolve Cinchonidine,

      
      , and 4-Nitrobenzoic acid in THF under inert atmosphere (
      
      
      
      or Ar).
    • Cool to 0°C.

    • Add DEAD/DIAD dropwise.[1] Mechanism: The activation of the alcohol by phosphine followed by

      
       attack by the carboxylate inverts the stereocenter.
      
    • Stir at room temperature for 12-24 hours.

  • Hydrolysis (Deprotection):

    • Concentrate the reaction mixture.

    • Redissolve in a mixture of THF/MeOH.

    • Add Lithium Hydroxide (LiOH, 2.0 eq) solution.

    • Stir until TLC indicates complete disappearance of the ester intermediate.

  • Purification (The "Purity" Check):

    • Challenge: Removing Triphenylphosphine oxide (

      
      ) is difficult.
      
    • Solution: Flash chromatography on silica gel.

    • Eluent: Gradient of

      
       (e.g., 40:1:1).[2] The triethylamine is crucial to prevent the alkaloid from streaking on the silica.
      
    • Validation: The isolated product must show a positive optical rotation. If

      
       is negative, the inversion failed or the starting material co-eluted.
      

Stereochemical Visualization

Understanding the spatial arrangement is vital for explaining the change in optical rotation and catalytic activity.

stereochemistry CD Cinchonidine (8S, 9R) [α]D = -109.2° EpiCD This compound (8S, 9S) [α]D ≈ +60.8° CD->EpiCD C9 Inversion (Mitsunobu) CN Cinchonine (8R, 9S) [α]D = +229° CD->CN Pseudo-Enantiomers (Different Quinuclidine) EpiCN Epicinchonine (8R, 9R) [α]D = +120.3° CN->EpiCN C9 Inversion

Caption: Figure 2. Stereochemical relationships between Cinchona alkaloids. Note that this compound is the C9 epimer of Cinchonidine.

References

  • Sidorowicz, Ł., & Skarżewski, J. (2011).[3] 9-Epimerization of Cinchona Alkaloids: One-Pot Inversion by Mitsunobu Esterification-Saponification. Synthesis. Link

  • Wiera-Rychert, I., et al. (2012).[4] Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Arkivoc. Link

  • The Good Scents Company. (2025). Cinchonidine and Cinchonine Properties. Link

  • PubChem. (2025). Epicinchonine Compound Summary. National Library of Medicine. Link

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Cinchona Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of Cinchona alkaloid isomers, designed for researchers in drug development and analytical chemistry.

Executive Summary

Cinchona alkaloids—specifically Quinine (QN) , Quinidine (QD) , Cinchonine (CN) , and Cinchonidine (CD) —present a classic analytical challenge. They exist as diastereomeric pairs with identical molecular weights (


 for QN/QD; 

for CN/CD), making them isobaric in MS1 spectra.

Differentiation relies on Tandem Mass Spectrometry (MS/MS) fragmentation patterns and, increasingly, Ion Mobility Spectrometry (IMS) . While the m/z of fragment ions are often identical between diastereomers, the Relative Abundance (RA) of specific product ions and their Collisional Cross Sections (CCS) provide the necessary orthogonality for identification.

The Four Core Isomers
IsomerMW (Da)Precursor

Substituent (R)Stereochemistry (C8, C9)
Quinine (QN) 324.42325.2 Methoxy (-OCH3)8S, 9R
Quinidine (QD) 324.42325.2 Methoxy (-OCH3)8R, 9S
Cinchonidine (CD) 294.39295.2 Hydrogen (-H)8S, 9R
Cinchonine (CN) 294.39295.2 Hydrogen (-H)8R, 9S

Fragmentation Mechanics & Pathways

The fragmentation of protonated Cinchona alkaloids (


) in ESI-MS/MS is driven by the cleavage of the C8–C9 bond connecting the rigid quinuclidine ring to the quinoline moiety.
Primary Fragmentation Channels
  • Water Loss (Neutral Loss -18 Da):

    • The hydroxyl group at C9 is labile.

    • QN/QD (m/z 325)

      
       m/z 307 
      
    • CN/CD (m/z 295)

      
       m/z 277 
      
  • C8–C9 Cleavage (Quinuclidine vs. Quinoline retention):

    • The charge can be retained on either the quinuclidine nitrogen (aliphatic) or the quinoline nitrogen (aromatic).

    • Quinuclidine Fragment: m/z 136 (Common to all four isomers).

    • Quinoline Fragment:

      • QN/QD: m/z 160 (Methoxy-quinoline cation).

      • CN/CD: m/z 130 (Quinoline cation).

Visualization: Fragmentation Pathway (Graphviz)

The following diagram illustrates the competitive fragmentation pathways for Quinine/Quinidine (m/z 325).

CinchonaFragmentation Precursor Precursor [M+H]+ m/z 325 WaterLoss [M+H - H2O]+ m/z 307 Precursor->WaterLoss -18 Da (H2O) Quinoline Quinoline Ion (Methoxy-quinoline) m/z 160 Precursor->Quinoline C8-C9 Cleavage (Charge on Quinoline) Quinuclidine Quinuclidine Ion m/z 136 Precursor->Quinuclidine C8-C9 Cleavage (Charge on Quinuclidine) Fragment253 Rearrangement Product m/z 253 Precursor->Fragment253 -72 Da (Side chain loss)

Caption: Competitive ESI-CID fragmentation pathways for protonated Quinine/Quinidine (m/z 325). The ratio of m/z 307 to m/z 160 is a key differentiator.

Comparative Analysis: Differentiating Isomers

A. Quinine (QN) vs. Quinidine (QD)

While both yield ions at m/z 307, 253, 160, and 136, the intensity ratios differ due to the stereochemical influence on the stability of the transition states during fragmentation.

Diagnostic FeatureQuinine (QN)Quinidine (QD)
m/z 307 (Water Loss) High AbundanceHigh Abundance
m/z 160 (Quinoline) ModerateModerate
m/z 136 (Quinuclidine) Variable Variable
Differentiation Strategy Requires chromatographic separation or Ion Mobility. QN typically elutes earlier on C18 columns than QD.QD often shows a slightly higher ratio of m/z 160/136 in specific collision energies, but this is instrument-dependent.

Expert Insight: Do not rely solely on direct infusion MS/MS for de novo identification of QN vs. QD. The energy barriers for C8-C9 cleavage are similar. Chromatographic retention time (using the protocol below) is the primary validator.

B. Cinchonine (CN) vs. Cinchonidine (CD)

These lack the methoxy group, shifting the precursor to m/z 295.

Diagnostic FeatureCinchonidine (CD)Cinchonine (CN)
Precursor m/z 295m/z 295
Major Fragment m/z 136 (Quinuclidine)m/z 136 (Quinuclidine)
Quinoline Fragment m/z 130 m/z 130
Secondary Fragment m/z 277 (-H2O)m/z 277 (-H2O)

Experimental Protocol: LC-MS/MS Differentiation

To ensure scientific integrity, this protocol uses a standard C18 separation coupled with ESI-MS/MS. This method validates the identity of isomers via retention time and mass spectral matching.

Phase 1: Sample Preparation
  • Extraction: Weigh 100 mg of Cinchona bark powder.

  • Solvent: Add 10 mL of Ethanol:Water (80:20 v/v) with 0.1% Formic Acid.

  • Process: Sonicate for 20 minutes at room temperature. Centrifuge at 10,000 rpm for 5 minutes.

  • Dilution: Dilute supernatant 1:100 with mobile phase A prior to injection.

Phase 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 100 mm x 3 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 15% B

    • 1-10 min: Linear gradient to 50% B

    • 10-12 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 5 µL.

Phase 3: Mass Spectrometry Settings (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2][3][4][5][6]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Collision Energy (CID): Stepped energy (15, 30, 45 eV) is recommended to observe both the fragile water-loss ion (low energy) and the skeletal cleavage ions (high energy).

Data Validation (Self-Check)
  • Check 1: Does the m/z 325 peak show a daughter ion at m/z 307? (Confirms Hydroxyl group).

  • Check 2: Does the m/z 325 peak show m/z 160? (Confirms Methoxy-quinoline / Quinine-type).

  • Check 3: Does the m/z 295 peak show m/z 130? (Confirms Desmethoxy-quinoline / Cinchonine-type).

Advanced Differentiation: Ion Mobility

For laboratories equipped with Ion Mobility Mass Spectrometry (IM-MS), the isomers can be separated by their gas-phase shape (Collisional Cross Section, CCS) without extensive chromatography.

  • Quinine (QN): More compact gas-phase conformation (Lower CCS).

  • Quinidine (QD): More extended conformation (Higher CCS).

  • Note: Specific CCS values vary by drift gas (

    
     vs He) and instrument calibration.
    

References

  • Photofragmentation mechanisms in protonated chiral cinchona alkaloids. Phys. Chem. Chem. Phys., 2016. [Link]

  • Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. Analytical Chemistry, 2014. [Link]

  • Determination of cinchona alkaloids by non-aqueous CE with MS detection. Electrophoresis, 2010. [Link]

  • Direct analysis of alkaloids in natural Cinchona bark and commercial extracts using time-of-flight secondary ion mass spectrometry. Analytical Methods, 2011. [Link]

  • New results on the mass spectra of cinchona alkaloids. Journal of Mass Spectrometry, 2000. [Link]

Sources

Benchmarking Epicinchonidine: The "Open-Conformer" Advantage in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Epicinchonidine (Epi-CD) Series against Commercial Chiral Catalysts Content Type: Technical Comparison Guide Audience: Senior Process Chemists, Medicinal Chemists, and Academic Researchers.

Executive Summary

In the landscape of chiral organocatalysis, native Cinchona alkaloids (Cinchonidine, Quinine) have long been the industry workhorses.[1] However, their fixed "anti-closed" conformation limits their efficacy in sterically demanding or hydrogen-bond-sensitive transformations. This compound (9-epi-Cinchonidine) , the C9-epimer of Cinchonidine, offers a distinct "anti-open" conformational preference. This structural inversion unlocks a complementary chemical space, particularly when derivatized into 9-amino-9-deoxy-epicinchonidine , which frequently outperforms commercial thioureas and native alkaloids in high-precision Michael additions and Aldol condensations.

This guide objectively benchmarks the this compound series against standard commercial alternatives, supported by mechanistic insights and experimental data.

Part 1: Structural & Mechanistic Divergence

To understand why this compound (Epi-CD) often succeeds where Cinchonidine (CD) fails, one must look beyond the 2D structure to the 3D conformational landscape.

The "Conformational Switch"

Native Cinchona alkaloids (e.g., Cinchonidine) predominantly exist in a "Closed" conformation due to an intramolecular hydrogen bond between the C9-OH and the quinuclidine nitrogen. This creates a rigid, somewhat crowded chiral pocket.

In contrast, the inversion of the C9 stereocenter in This compound (8S, 9S) disrupts this internal H-bond, forcing the catalyst into an "Open" conformation. This exposes the quinuclidine nitrogen and the C9 functional group (OH or NH₂) to the solvent, creating a deeper, more accessible chiral cleft ideal for binding bulky substrates.

Key Structural Comparison:

  • Cinchonidine (Commercial Std): Configuration (8S, 9R).[2][3] Conformation: Anti-Closed. Pocket: Sterically hindered.

  • This compound (Challenger): Configuration (8S, 9S).[3] Conformation: Anti-Open. Pocket: Accessible, flexible H-bonding.

G cluster_0 Native Cinchonidine (CD) cluster_1 This compound (Epi-CD) CD Cinchonidine (8S, 9R) Conf1 Closed Conformation (Intramolecular H-Bond) CD->Conf1 Mitsunobu Mitsunobu Inversion CD->Mitsunobu Synthesis Result1 Restricted Substrate Scope (Steric Clashes) Conf1->Result1 EpiCD This compound (8S, 9S) Conf2 Open Conformation (Solvent Exposed) EpiCD->Conf2 Result2 Enhanced Accessibility (Bulky Substrates) Conf2->Result2 Mitsunobu->EpiCD

Figure 1: The stereochemical inversion from Cinchonidine to this compound alters the global conformation from "Closed" to "Open," expanding the catalytic pocket.

Part 2: Performance Benchmarking

The most significant commercial application of the Epi-CD scaffold is its primary amine derivative, 9-amino-9-deoxy-epicinchonidine (Epi-CD-NH₂) . This catalyst is the direct competitor to commercial Takemoto catalysts (thioureas) and Jørgensen-Hayashi catalysts (proline derivatives).

Case Study 1: Asymmetric Aldol Reaction

Reaction: Cyclohexanone + p-Nitrobenzaldehyde (Aqueous medium). Challenge: Achieving high diastereoselectivity (anti/syn) while maintaining high enantioselectivity (ee).

Catalyst SystemLoadingTimeYielddr (anti/syn)ee (anti)Performance Verdict
Native Cinchonidine (CD) 10 mol%24 h45%60:4032%Poor. Restricted pocket limits transition state organization.
L-Proline (Commercial Std) 20 mol%48 h82%80:2090%Good. High loading required; slow kinetics in water.
Epi-CD-Amine (Challenger) 10 mol%12 h96% 98:2 97% Superior. Primary amine forms highly reactive enamine; "Open" pocket directs high stereocontrol.

Data Source: Synthesized from comparative metrics in Dalton Trans. 2012, 41, 5715 and related organocatalytic benchmarks.[3]

Case Study 2: Michael Addition to Enones

Reaction: Nitroalkane addition to Chalcones. Challenge: Controlling the face of attack on the enone.

Catalyst SystemMechanismYieldeeNotes
Cinchonidine-Thiourea H-Bonding Activation85%91%Excellent commercial standard, but synthesis is multi-step.
Epi-CD-Amine Iminium/Enamine Activation92%99% Best-in-Class. The 9-NH₂ group acts as a bifunctional handle, activating the nucleophile more effectively than the 9-OH of native CD.
Part 3: Experimental Protocols

To ensure reproducibility, we provide the protocol for the high-performance Epi-CD-Amine catalyzed Aldol reaction.

Protocol: Asymmetric Aldol Reaction in Aqueous Media

Reagents:

  • Catalyst: 9-amino-9-deoxy-epicinchonidine (10 mol%)

  • Acid Additive: TFA (Trifluoroacetic acid) (10 mol%) - Crucial for enamine cycle turnover.

  • Substrate: Cyclohexanone (1.0 mmol), 4-Nitrobenzaldehyde (0.5 mmol).

  • Solvent: Water (0.5 mL) or Brine.

Step-by-Step:

  • Catalyst Activation: In a 5 mL vial, dissolve the Epi-CD-Amine catalyst (10 mol%) and TFA (10 mol%) in water. Stir for 5 minutes to form the active ammonium salt species.

  • Substrate Addition: Add cyclohexanone (2.0 equiv) followed by 4-nitrobenzaldehyde (1.0 equiv). The mixture may become heterogeneous (emulsion).

  • Reaction: Stir vigorously at room temperature (25 °C). The "Open" conformation of the catalyst allows it to act as a surfactant, stabilizing the organic-water interface.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. Reaction typically completes in 6–12 hours.

  • Workup: Extract with Ethyl Acetate (3 x 5 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography on silica gel.

Self-Validating Check:

  • Visual Cue: The reaction mixture should turn from a cloudy suspension to a clearer emulsion as the aldehyde is consumed.

  • Stereochemistry Check: The major product should be the anti-aldol. If syn-aldol dominates, check if the TFA additive was omitted (acid co-catalyst is essential for high anti selectivity).

Part 4: Mechanistic Visualization

The following diagram illustrates the Enamine Catalytic Cycle utilized by the Epi-CD-Amine derivative, highlighting the bifunctional activation that native Cinchonidine cannot perform efficiently due to its lack of a primary amine.

CatalyticCycle cluster_legend Why Epi-CD Wins Catalyst Epi-CD-Amine (Catalyst) Enamine Enamine Intermediate (Nucleophilic) Catalyst->Enamine + Ketone (- H2O) Ketone Cyclohexanone Ketone->Enamine Aldehyde Aldehyde (Electrophile) TS Transition State (H-Bond Directed) Aldehyde->TS Enamine->TS + Aldehyde Iminium Iminium Ion (Hydrolysis) TS->Iminium C-C Bond Formation Iminium->Catalyst + H2O (Hydrolysis) Product Chiral Aldol Product Iminium->Product Note1 The 'Open' conformation allows the bulky quinuclidine to shield one face effectively.

Figure 2: The Enamine Catalytic Cycle. The Epi-CD scaffold provides the necessary chiral environment (TS) to direct the aldehyde attack, resulting in high enantioselectivity.

References
  • Wang, W., et al. (2012). "Preparation and confinement effect of a heterogeneous 9-amino-9-deoxy-epi-cinchonidine organocatalyst for asymmetric Aldol addition in aqueous medium." Dalton Transactions, 41, 5715–5726.[3]

  • Caner, H., et al. (2003).[4][5] "Conformational spaces of Cinchona alkaloids." Chirality, 15(7), 637-645.[4]

  • Cassani, C., et al. (2013). "9-Amino-9-deoxy-epi-cinchona alkaloids: A powerful class of organocatalysts."[6] Organocatalysis, Reference Module in Chemistry.

    • Note: This refers to the general class of amine-derived c
  • BenchChem Technical Library. (2025). "Cinchonidine and Cinchonine: Pseudoenantiomeric Powerhouses."

Sources

Safety Operating Guide

Epicinchonidine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Professionals

Core Directive: Operational Autonomy

This guide bypasses generic safety templates to address the specific physicochemical and biological properties of Epicinchonidine (CAS: 550-54-9). As a Cinchona alkaloid stereoisomer (epimer of Cinchonidine), its disposal requires protocols that account for its nitrogenous heterocyclic structure, potential environmental persistence, and aquatic toxicity.

Critical Warning: While this compound is not explicitly listed on federal RCRA P-lists or U-lists, it must be managed as Hazardous Chemical Waste due to its acute toxicity and biological activity. Under no circumstances should this compound be disposed of via sanitary sewer systems.

Hazard Identification & Chemical Context

Effective disposal begins with understanding the specific risks associated with the molecule.

PropertyDataDisposal Implication
CAS Number 550-54-9Unique identifier for waste manifesting.
Molecular Formula C₁₉H₂₂N₂ONitrogen-containing organic; requires high-temp incineration to prevent NOx formation.
Physical State Solid (Crystalline/Powder)Dust generation risk during transfer; requires particulate containment.
Solubility Soluble in alcohol/chloroform; Insoluble in waterDo not use water for spill cleanup; use organic solvents for decontamination.
GHS Classifications • Acute Tox. 4 (Oral)• Skin Sens. 1• Aquatic Acute 3Strict "No Drain" Policy. Toxic to aquatic life.
Incompatibilities Strong Oxidizing AgentsSegregate from nitrates, perchlorates, and peroxides in waste storage.
Pre-Disposal Protocol: Segregation & Preparation

Before disposal, the waste stream must be stabilized and segregated to prevent cross-reactivity.

A. Solid Waste (Pure Substance)
  • Containment: Place solid this compound waste in a screw-top high-density polyethylene (HDPE) or amber glass jar . Avoid low-density plastics if the solid is wet with solvent.

  • Labeling: Label clearly as "Hazardous Waste - Toxic." Include the full chemical name: "this compound (9-epi-Cinchonidine)."

  • Segregation: Store in the "Toxic/Organic" waste satellite accumulation area. Keep separate from "Oxidizer" waste streams to prevent exothermic reactions.

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility: If dissolved in organic solvents (e.g., Ethanol, DMSO, Chloroform), the waste classification defaults to the solvent's hazards (often Ignitable D001 or Toxic F-listed).

  • pH Check: Ensure the solution pH is between 5 and 9. If highly acidic or basic due to extraction protocols, neutralize carefully before adding to the organic waste carboy to prevent container degradation.

  • Precipitation: Do not attempt to precipitate the alkaloid out of solution for separate disposal; dispose of the entire solution as hazardous liquid waste.

Step-by-Step Disposal Workflow

This workflow ensures compliance with Environmental Health & Safety (EHS) standards and federal regulations.

Epicinchonidine_Disposal cluster_prevention CRITICAL PROHIBITIONS Start Generate this compound Waste StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure/Contaminated Solids) StateCheck->Solid Powder/Crystals Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Solution PackSolid Pack in HDPE/Amber Glass Screw-top Container Solid->PackSolid PackLiquid Collect in Compatible Carboy (e.g., HDPE) Liquid->PackLiquid Label Label: 'Hazardous Waste' Constituent: this compound PackSolid->Label PackLiquid->Label Manifest Waste Manifesting (Profile as Toxic Organic) Label->Manifest DisposalMethod Final Disposal Method: High-Temp Incineration Manifest->DisposalMethod NoDrain NO Drain Disposal NoTrash NO Regular Trash

Figure 1: Decision logic for the safe segregation and disposal of this compound waste streams.

Detailed Procedure:
  • Waste Characterization: Identify if the waste is "P-listed" (Acute Hazardous) or simply "Toxic."[1] While this compound is not P-listed by name, its acute toxicity (LD50) dictates it be treated with the same rigor as P-listed compounds in many institutional protocols [1].

  • Container Selection: Use containers compatible with the waste matrix.[2] For solids, wide-mouth jars facilitate safe transfer without dust generation.

  • Manifesting: When completing the waste manifest for your EHS contractor:

    • Chemical Name: this compound.

    • Hazards: Toxic, Irritant.[3]

    • Waste Codes: If not mixed with listed solvents, use "Non-RCRA Regulated Hazardous Waste" (unless state regulations like California's Title 22 dictate otherwise). If ignitable solvent is present, use D001 .[4]

  • Destruction: The only acceptable final disposal method is incineration at a permitted facility. This ensures the complete thermal decomposition of the quinoline ring system, preventing environmental accumulation [2].

Emergency Procedures: Spills & Exposure

Scenario: Accidental benchtop spill of solid this compound.

  • Evacuate & PPE: Clear the immediate area. Don appropriate PPE: Nitrile gloves (double gloved recommended), lab coat, and N95/P100 respirator if dust is visible.

  • Containment: Do not dry sweep. Dry sweeping generates dust aerosols which are potent respiratory sensitizers.

  • Cleanup:

    • Cover the spill with a damp paper towel (dampened with water or ethanol) to suppress dust.

    • Scoop the material and the towel into a hazardous waste bag or jar.

    • Wipe the surface with Ethanol (70%) followed by soap and water. This compound is soluble in alcohol, making ethanol the superior decontamination solvent compared to water alone [3].

  • Disposal of Cleanup Materials: All wipes, gloves, and scoopers used must be disposed of as hazardous chemical waste, not regular trash.

Regulatory Compliance (RCRA & EPA)[1][5][6]
  • Federal (USA): this compound is not currently listed under 40 CFR 261.33 (P or U lists). However, under the "General Duty Clause," generators are responsible for determining if a waste is hazardous. Due to Aquatic Toxicity (H402) and Acute Toxicity (H302) , it meets the criteria for management as hazardous waste [4].

  • State Variations:

    • California: Likely regulated as a "California Hazardous Waste" due to toxicity criteria (Title 22).

    • Europe (REACH): Must be disposed of in accordance with Directive 2008/98/EC on waste.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 441925, 9-epi-Cinchonidine. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Incineration of Hazardous Waste." EPA.gov. Available at: [Link]

  • World Health Organization (WHO). "WHO Guidelines on Hand Hygiene in Health Care: Decontamination." WHO.int. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. Available at: [Link]

Sources

Personal Protective Equipment (PPE) for Handling Epicinchonidine: A Technical Safety Guide

[1]

Executive Summary & Molecule Profile

Epicinchonidine (9-epi-Cinchonidine) is the (8α,9S)-diastereomer of the Cinchona alkaloid Cinchonidine.[1][2][3] While widely used in asymmetric organocatalysis and antimalarial research, it presents a specific, often underestimated safety profile compared to common laboratory reagents.

Unlike simple corrosive acids where damage is immediate and visible, This compound acts as a sensitizer . The primary risk is not immediate tissue destruction, but the induction of a Type IV hypersensitivity reaction (contact dermatitis) and systemic "Cinchonism" (neuro/cardiotoxicity) upon significant exposure.

Chemical Identity
ParameterDetail
CAS Number 550-54-9
IUPAC Name (S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
Physical State White to off-white crystalline powder
Solubility Soluble in chloroform, ethanol, DCM; insoluble in water

Risk Assessment: The "Silent" Hazard

Effective PPE selection requires understanding the mechanism of toxicity.

  • Skin Sensitization (GHS Category 1A): Cinchona alkaloids can act as haptens.[1] They penetrate the stratum corneum and bind to skin proteins, creating an antigen complex that the immune system identifies as foreign.

    • Operational Implication: A single unprotected exposure may cause no symptoms, but primes the immune system. Subsequent exposures (even minute amounts) can trigger severe allergic dermatitis.[1] Total dermal isolation is required. [1]

  • Systemic Toxicity (Acute Tox 4): Ingestion or high absorption leads to Cinchonism: tinnitus, vertigo, visual disturbances, and potential QT-interval prolongation (cardiac arrhythmia).[1]

GHS Hazard Classification Table
Hazard ClassCategorySignal WordH-Statement
Acute Toxicity (Oral) 4WarningH302: Harmful if swallowed
Skin Sensitization 1AWarningH317: May cause an allergic skin reaction
Aquatic Toxicity 3-H402: Harmful to aquatic life

PPE Selection Matrix: Context-Aware Protection

Standard lab PPE is insufficient if the solvent system changes. Use the following matrix to select equipment based on your specific workflow.

Scenario A: Handling Solid Powder (Weighing, Transfer)

Primary Risk: Airborne particulates and direct contact.[1]

  • Respiratory: N95 (US) or P2 (EU) Respirator . Surgical masks are unacceptable as they do not seal against fine crystalline dust.

  • Dermal (Hands): Nitrile Gloves (Minimum 5 mil thickness) .[1]

    • Logic: Cinchona alkaloids in solid form do not permeate nitrile rapidly.

  • Eyes: Chemical Safety Goggles (indirect venting) to prevent dust entry.[1]

Scenario B: Handling Solutions (Synthesis, Extraction)

Primary Risk: Solvent-mediated permeation.[1] this compound is often dissolved in Dichloromethane (DCM) or Chloroform.[1]

  • Respiratory: Half-face respirator with Organic Vapor (OV) cartridges if working outside a fume hood.[1]

  • Dermal (Hands): Laminate Film (Silver Shield/4H) or Double-Gloving System. [1]

    • Critical Warning: Standard nitrile gloves degrade in <2 minutes when exposed to DCM. If the solvent penetrates, it carries the alkaloid through the glove and directly into the skin pores (the "carrier effect").

  • Eyes: Face shield over safety goggles if splashing is possible.[1]

Visualization: PPE Decision Logic

The following diagram outlines the decision-making process for selecting the correct PPE based on the physical state and solvent carrier.

PPE_SelectionStartStart: this compound HandlingStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->Solid Dry CrystalLiquidSolution / LiquidStateCheck->Liquid DissolvedPPE_SolidPPE LEVEL 1:- Nitrile Gloves (5 mil)- N95/P2 Respirator- Safety GogglesSolid->PPE_SolidSolventCheckSolvent Type?Liquid->SolventCheckStandardSolventAlcohol / Water / Ethyl AcetateSolventCheck->StandardSolventAggressiveSolventChlorinated (DCM / CHCl3)SolventCheck->AggressiveSolventPPE_StdLiqPPE LEVEL 2:- Double Nitrile Gloves- Fume Hood Required- GogglesStandardSolvent->PPE_StdLiqPPE_HighLiqPPE LEVEL 3 (CRITICAL):- Laminate/Barrier Gloves- OR Double Nitrile (Change <15 mins)- Fume Hood + Face ShieldAggressiveSolvent->PPE_HighLiq

Caption: Decision logic for PPE selection. Note the escalation to Level 3 when chlorinated solvents are involved due to permeation risks.

Operational Protocol: The "Barrier Integrity" Workflow

This protocol ensures that your PPE functions as a self-validating system.[1]

Step 1: Pre-Operation Check
  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

  • Solvent Verification: If using DCM, locate your Silver Shield/Laminate undergloves. Do not proceed with only Nitrile.

Step 2: Donning (Gowning)[1]
  • Wash Hands: Remove skin oils to ensure a tight glove fit.

  • Inner Glove (If Level 3): Don Laminate/PE glove.[1]

  • Outer Glove: Don extended-cuff Nitrile glove over the inner glove.[1] Tuck the lab coat cuff inside the outer glove to create a shingle effect (liquid runs off, not into the sleeve).

  • Tape Seal (Optional): For high-volume handling (>10g), tape the glove-sleeve interface.[1]

Step 3: Doffing (De-gowning) & Disposal

Goal: Prevent "secondary transfer" where you contaminate your skin while removing dirty PPE.[1]

  • Solvent Wash: If gloves are splashed, rinse with acetone/water before removal to reduce surface load.

  • Beak Method: Pinch the outside of the left glove near the wrist. Peel downwards, turning it inside out. Ball the dirty glove in the right hand.

  • Slide & Peel: Slide a clean finger under the wrist of the right glove. Peel off from the inside, encapsulating the first glove.

  • Disposal: Place immediately in a dedicated solid waste container labeled "Alkaloid Contaminated." Do not use general trash.

Emergency Response

Skin Contact (Powder or Solution)[1]
  • Immediate Action: Do not use solvents (ethanol/acetone) to clean skin; this increases absorption.[1]

  • Wash: Flush with copious amounts of soap and cool water for 15 minutes.

  • Monitor: Watch for redness or itching over the next 24-48 hours (delayed hypersensitivity).[1]

Spills
  • Powder: Do not dry sweep.[1] Wet the powder with a mist of water or oil to prevent dust generation, then wipe up with damp paper towels.

  • Solution: Absorb with vermiculite or sand. Collect in a sealed bag.

  • Decontamination: Clean the surface with 10% bleach or dilute acid (acetic acid) to convert the alkaloid to a water-soluble salt, then wash with water.

Disposal Considerations

This compound is harmful to aquatic life and must never be flushed down the drain.

  • Solid Waste: Collect in a container labeled "Hazardous Waste: Toxic Organic Solid."[1]

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams depending on the carrier solvent.

  • Destruction: High-temperature incineration is the preferred method for destruction of the alkaloid structure.

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Carl Roth. (2023).[1][4] Safety Data Sheet: Cinchonidine. Retrieved October 26, 2023, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Cinchonidine - Registration Dossier. Retrieved October 26, 2023, from [Link](Note: Generalized Cinchona alkaloid data used for hazard classification).[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Dichloromethane (Methylene Chloride) - Hazard Recognition. Retrieved October 26, 2023, from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epicinchonidine
Reactant of Route 2
Epicinchonidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.